(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKGPJTYNUEAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224869-02-6 | |
| Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: Navigating the Landscape of a Novel Synthetic Scafffold
Foreword for the Research Community: The exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS Number: 1224869-02-6), a heterocyclic compound with potential applications in medicinal chemistry. In the spirit of scientific integrity, this document also highlights the current gaps in publicly available research, offering a transparent assessment of the existing knowledge base and pointing toward future avenues of investigation.
Compound Identification and Physicochemical Properties
This compound is a saturated heterocyclic compound containing a thiopyran ring with a sulfone group and an acetic acid moiety. The presence of the polar sulfone and carboxylic acid groups suggests that the molecule is likely a solid at room temperature with some degree of aqueous solubility.
| Property | Value | Source |
| CAS Number | 1224869-02-6 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₄S | [1] |
| Molecular Weight | 192.23 g/mol | [1][3] |
| Structure | A tetrahydrothiopyran ring with a dioxide group at position 1 and an acetic acid group at position 4. | Inferred from Name |
Synthesis and Chemical Landscape
A general workflow for the synthesis could involve the following conceptual steps:
Sources
An In-Depth Technical Guide to the Physicochemical Properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and methodologies for determining the essential physicochemical properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for predicting its behavior in biological and chemical systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and procedural details necessary for robust characterization.
Molecular Identity and Structural Characteristics
This compound is a saturated heterocyclic compound featuring a sulfone group within a six-membered ring and a carboxylic acid moiety. The presence of the highly polar sulfone and the ionizable carboxylic acid group dictates its physicochemical nature, suggesting high polarity and potential for aqueous solubility.
Chemical Structure:
The structural features—hydrogen bond donors (carboxylic acid) and acceptors (sulfone and carboxyl oxygens)—are critical determinants of its interaction with solvents and biological macromolecules.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 1224869-02-6 | [1][2] |
| Molecular Formula | C₇H₁₂O₄S | [1][2] |
| Molecular Weight | 192.23 g/mol | [1][2] |
| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [2] |
Experimental Determination of Key Physicochemical Properties
While some basic identifiers are available, critical experimental data such as melting point, solubility, pKa, and logP are not widely published. The following sections detail the authoritative, field-proven protocols for determining these essential parameters, providing the "how" and "why" for each experimental choice.
The melting point is a fundamental thermal property that provides a primary indication of a crystalline solid's purity.[3][4] A sharp melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[5]
Experimental Protocol: Capillary Melting Point Determination
This method is the most common and reliable technique for determining the melting point of a crystalline organic compound.[3]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube to a height of 2-3 mm.[4][6] Proper packing is crucial for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a high-accuracy thermometer or digital sensor.[5]
-
Measurement:
-
An initial, rapid heating is performed to determine an approximate melting range.[5]
-
The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[6] This slow heating rate ensures thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
The pKa is the negative logarithm of the acid dissociation constant and is a critical parameter for predicting the ionization state of a molecule at a given pH. For a carboxylic acid, it governs its charge state, which profoundly influences solubility, permeability, and target binding.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and standard method for pKa determination.[7] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[8][9]
Methodology:
-
Solution Preparation: A precise quantity of this compound is dissolved in purified water to a known concentration (e.g., 1-10 mM).[8] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[8] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[8]
-
Titration: The solution is titrated with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).[8] The titrant is added in small, precise increments.
-
Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded using a calibrated pH electrode.[8][9]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[8] This point corresponds to the midpoint of the buffer region on the titration curve and can be precisely identified from the inflection point of the curve (or the peak of the first derivative plot).[8][10]
Diagram 2: Potentiometric Titration Workflow
Caption: Experimental Workflow for pKa Determination.
Aqueous solubility is a crucial property, as a compound must be in solution to be absorbed and exert a biological effect.[11] Low solubility can be a major hurdle in drug development.[12] Both kinetic and thermodynamic solubility are important.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[13] It measures the concentration of a saturated solution in equilibrium with the solid drug.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 for physiological relevance).
-
Incubation: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[12] Care must be taken to avoid precipitation during this step.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.[12][13] A calibration curve is used for accurate quantification.
Diagram 3: Shake-Flask Solubility Determination
Caption: Process for Thermodynamic Solubility Measurement.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a key predictor of a drug's ability to cross biological membranes.
Experimental Protocol: RP-HPLC Method for LogP Determination
While the shake-flask method is the direct measure, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, rapid, and resource-sparing alternative for estimating LogP.[14] The method is based on the correlation between a compound's retention time on a hydrophobic stationary phase and its LogP value.[15]
Methodology:
-
System Setup: An RP-HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A set of reference compounds with well-established LogP values is injected into the system.[14] A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated from the retention time of the analyte and the column dead time.
-
Sample Analysis: this compound is injected under the same chromatographic conditions.
-
LogP Calculation: The retention time of the target compound is measured, its log k' is calculated, and its LogP value is interpolated from the calibration curve.[16]
Diagram 4: LogP Determination via RP-HPLC
Caption: Workflow for Estimating LogP using RP-HPLC.
Summary and Conclusion
This compound is a polar, acidic molecule whose behavior is dominated by its sulfone and carboxylic acid functional groups. While basic molecular identifiers are established, a full experimental characterization is essential for its application in research and development. The protocols detailed in this guide represent the industry-standard, validated methods for determining its melting point, pKa, aqueous solubility, and LogP. Rigorous application of these methodologies will yield the high-quality, reliable data necessary to advance scientific inquiry and development efforts involving this compound.
References
- Protocol for Determining pKa Using Potentiometric Titration.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
- Determination of Melting Point. Unacademy. [Link]
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]
- Aqueous Solubility Assay. Bienta. [Link]
- US6524863B1 - High throughput HPLC method for determining Log P values.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- Aqueous Solubility.
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
- Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
- Aqueous Solubility Assays.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Melting point determin
- Melting point determin
- Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay.
- 6.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [cymitquimica.com]
- 3. Determination of Melting Point [unacademy.com]
- 4. mt.com [mt.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Aqueous Solubility Assay | Bienta [bienta.net]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid molecular structure
An In-depth Technical Guide to the Molecular Structure and Properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction: The Tetrahydrothiopyran Sulfone Scaffold
The tetrahydrothiopyran ring system is a sulfur-containing heterocycle that has garnered significant attention in synthetic and medicinal chemistry. Oxidation of the sulfur atom to a sulfone (1,1-dioxide) dramatically alters the molecule's electronic and physical properties, including its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of a carboxylic acid moiety, as seen in this compound, introduces a key functional group for interacting with biological targets and improving aqueous solubility.
Molecular Structure and Physicochemical Properties
This compound is a saturated heterocyclic compound containing a six-membered ring with a sulfur atom oxidized to a sulfone group. An acetic acid substituent is attached at the 4-position of the ring.
Molecular Formula: C7H12O4S
Molecular Weight: 192.23 g/mol
CAS Number: 1224869-02-6
Chemical Structure:
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H12O4S | |
| Molecular Weight | 192.23 g/mol | |
| CAS Number | 1224869-02-6 | |
| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the construction of the tetrahydrothiopyran-4-one core, followed by the introduction of the acetic acid side chain and subsequent oxidation of the sulfide to a sulfone.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one
This can be achieved through various reported methods, for instance, from 1,5-dichloropentan-3-one and sodium sulfide.
Step 2: Introduction of the Acetic Acid Precursor
A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester, respectively, bearing an ester group (e.g., triethyl phosphonoacetate) would introduce the carbon framework of the acetic acid side chain.
Step 3: Reduction of the Exocyclic Double Bond
The resulting α,β-unsaturated ester can be reduced to the corresponding saturated ester via catalytic hydrogenation (e.g., using H2 and Pd/C).
Step 4: Hydrolysis of the Ester
Saponification of the ester using a base such as sodium hydroxide, followed by acidic workup, would yield the carboxylic acid.
Step 5: Oxidation of the Sulfide to the Sulfone
The tetrahydrothiopyran ring can be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the tetrahydrothiopyran ring. The protons adjacent to the sulfone group would be shifted downfield compared to those in the corresponding sulfide. The methylene protons of the acetic acid side chain would likely appear as a doublet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
13C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the tetrahydrothiopyran ring, with the carbons adjacent to the sulfone group being deshielded. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically >170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the key functional groups:
-
S=O stretch (sulfone): Two strong bands are expected in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.
-
C=O stretch (carboxylic acid): A strong, broad band is anticipated around 1725-1700 cm-1.
-
O-H stretch (carboxylic acid): A very broad band is expected in the region of 3300-2500 cm-1, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry.
-
Scaffold for Novel Therapeutics: The tetrahydrothiopyran sulfone core can serve as a versatile scaffold for the development of new chemical entities. Its rigid, chair-like conformation can be exploited to orient substituents in well-defined spatial arrangements for optimal interaction with biological targets.
-
Bioisosteric Replacement: The sulfone group is often used as a bioisostere for other functional groups, such as a carbonyl or a sulfoxide, to modulate a compound's physicochemical and pharmacokinetic properties.
-
Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for drug candidates.
-
Targeting Carboxylic Acid Binding Pockets: The carboxylic acid functionality is a common feature in many drugs, as it can form strong ionic and hydrogen bond interactions with amino acid residues in the binding sites of enzymes and receptors.
Derivatives of tetrahydrothiopyran have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents. The unique combination of a rigid, polar sulfone core and a versatile carboxylic acid handle makes this compound an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined three-dimensional structure, coupled with the presence of key functional groups, makes it a valuable synthon for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Preprints.org. (2020). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) and a Bruker Avance (1H: 400MHz, 13C: 100MHz) spectrometer. [Link]
- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
- Molecules. (2024).
- RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
- Data in Brief. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
- International Journal of Molecular Sciences. (2020).
- Molecules. (2024).
- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]
- ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2 H -thiopyran. [Link]
spectral data for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
An In-depth Technical Guide to the Spectral Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound, a molecule of interest due to its sulfone and carboxylic acid functionalities, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of the anticipated spectral data for this compound, offering insights grounded in fundamental principles of spectroscopy and experience in structural characterization. While direct experimental spectra for this specific molecule are not widely published, this document serves as a robust predictive guide for researchers working with this or structurally related compounds. We will delve into the theoretical underpinnings of its spectral characteristics, provide detailed protocols for data acquisition, and illustrate how a multi-technique spectroscopic approach leads to unambiguous structural confirmation.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a saturated heterocyclic core with a sulfone group, and a carboxylic acid moiety attached via a methylene bridge. These features will dictate its behavior in various spectroscopic experiments.
Figure 1. Chemical structure of this compound.
Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information regarding the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the sulfone and carboxylic acid groups.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| -COOH | 10-12 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| -CH₂-COOH | 2.3 - 2.6 | Doublet | 2H | The methylene protons adjacent to the carboxylic acid are deshielded. They are split by the adjacent methine proton. |
| -CH- | 2.0 - 2.4 | Multiplet | 1H | This methine proton is coupled to the surrounding methylene groups. |
| -CH₂-SO₂- | 3.0 - 3.4 | Multiplet | 4H | The methylene protons adjacent to the strongly electron-withdrawing sulfone group are significantly deshielded. |
| -CH₂- | 1.8 - 2.2 | Multiplet | 4H | These are the remaining methylene protons in the thiopyran ring. |
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -COOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| -CH₂-SO₂- | 50 - 60 | The carbons directly attached to the sulfone group are deshielded due to its electron-withdrawing nature. |
| -CH₂-COOH | 40 - 50 | The methylene carbon adjacent to the carboxylic acid. |
| -CH- | 30 - 40 | The methine carbon in the ring. |
| -CH₂- | 25 - 35 | The remaining methylene carbons in the ring. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The characteristic broad absorption of a hydrogen-bonded hydroxyl group. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the thiopyran ring and acetic acid chain. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The strong carbonyl stretch is a hallmark of the carboxylic acid. |
| S=O (Sulfone) | 1300 - 1350 and 1120 - 1160 | Strong | Symmetric and asymmetric stretching vibrations of the sulfone group. |
Predicted Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular weight is 192.23 g/mol .[1][2] The exact mass would be observed in high-resolution mass spectrometry (HRMS).
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the thiopyran ring.
Methodologies for Spectral Acquisition
To obtain high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy Workflow
Figure 2. Standard workflow for NMR data acquisition and processing.
Step-by-Step Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher field) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both proton (¹H) and carbon (¹³C) frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment would involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks and report their chemical shifts in parts per million (ppm).
Infrared (IR) Spectroscopy Workflow
Figure 3. Workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Step-by-Step Protocol for FT-IR Spectroscopy:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.
-
Background Measurement: Take a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum by applying a baseline correction and identifying the wavenumbers of the major absorption bands.
Conclusion: A Unified Approach to Structural Verification
The structural elucidation of this compound is a clear demonstration of the power of a multi-pronged spectroscopic approach. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight. By following the detailed methodologies outlined in this guide, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this and related compounds, ensuring the integrity of their research and development endeavors.
References
- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org).
- Labsolu.ca. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- NIST. (n.d.). 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide. NIST Chemistry WebBook.
- NIST. (n.d.). Acetic acid. NIST Chemistry WebBook.
- NIST. (n.d.). Acetic acid. NIST Chemistry WebBook.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Foreword: The Rationale Behind the Spectrum
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel molecular entities is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, remains the gold standard for elucidating the structure of organic compounds in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a molecule featuring a saturated heterocyclic sulfone core—a scaffold of increasing interest in medicinal chemistry.
Our approach transcends a simple recitation of spectral data. Instead, we will deconstruct the molecule's architecture to predict its spectral signature from first principles, grounded in established physicochemical phenomena. We will explain the why behind the expected chemical shifts, coupling patterns, and signal integrations. This document is designed not merely as a reference, but as a practical guide for researchers to anticipate, acquire, and interpret the NMR data for this compound and its structural analogs, ensuring a self-validating and robust analytical workflow.
Structural Analysis and Proton Environments
The first step in predicting a ¹H NMR spectrum is to dissect the molecule into its distinct proton environments. Chemically non-equivalent protons will resonate at different frequencies, giving rise to separate signals. The structure of this compound presents several unique sets of protons.
The tetrahydrothiopyran ring is a six-membered, non-aromatic heterocycle. Due to the sp³ hybridization of the sulfur and carbon atoms, the ring will adopt a chair conformation to minimize steric and torsional strain. This conformation results in two distinct orientations for the protons on the ring carbons: axial and equatorial.
The key functional groups influencing the electronic environment, and thus the chemical shifts, are the strongly electron-withdrawing sulfone (SO₂) group and the carboxylic acid (-COOH) moiety.
Caption: Molecular structure with labeled proton environments.
Predicted ¹H NMR Spectral Parameters
Based on the structural analysis, we can predict the chemical shift (δ), integration, and multiplicity for each proton signal. The following predictions are for a spectrum acquired in DMSO-d₆, a solvent of choice for compounds containing carboxylic acids, as it solubilizes the analyte well and shifts the residual water peak away from many signals of interest.
Chemical Shift (δ) Analysis
The chemical shift is highly dependent on the local electronic environment of a proton.[1]
-
-COOH (1H): The carboxylic acid proton is highly deshielded and acidic. It typically appears as a broad singlet at a very downfield position, often between 10-13 ppm . Its broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.
-
H₂/H₆ Protons (4H, α to SO₂): These protons are directly adjacent to the strongly electron-withdrawing sulfone group. This proximity causes significant deshielding, shifting their resonance downfield.[2][3] In a cyclic system, they are expected in the range of 3.0-3.5 ppm . Due to the chair conformation, the axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting.
-
H₇ Protons (2H, α to COOH): These methylene protons are alpha to the carbonyl carbon of the carboxylic acid. This position results in moderate deshielding. Their signal is expected to appear around 2.2-2.6 ppm .
-
H₃/H₅ Protons (4H, β to SO₂): These protons are further from the sulfone group and are therefore less deshielded than the H₂/H₆ protons. They are expected to resonate further upfield, likely in the 1.8-2.2 ppm range. Again, axial and equatorial positions will lead to signal complexity.
-
H₄ Proton (1H, methine): This single proton is on the carbon bearing the acetic acid substituent. Its chemical shift is influenced by its position on the aliphatic ring. It is expected to be the most upfield of the ring protons, likely appearing around 1.5-1.9 ppm .
Integration
The area under each NMR signal is directly proportional to the number of protons giving rise to that signal.[4] The expected integration ratios are:
-
-COOH: 1H
-
H₂/H₆: 4H
-
H₇: 2H
-
H₃/H₅: 4H
-
H₄: 1H
Multiplicity and Spin-Spin Coupling
Signal multiplicity is determined by the number of neighboring, non-equivalent protons (n) and follows the n+1 rule for simple cases.[5] In this rigid cyclic system, however, complex second-order coupling and overlapping multiplets are expected.
-
-COOH: A singlet (broad) as it does not couple with other protons and undergoes rapid chemical exchange.
-
H₇ Protons: These two protons are adjacent to the single H₄ methine proton. Therefore, their signal is expected to be a doublet .
-
Ring Protons (H₂, H₃, H₄, H₅, H₆): The signals for the ring protons will be complex multiplets . Each proton is coupled to its geminal partner (a proton on the same carbon) and its vicinal neighbors (protons on adjacent carbons). The coupling constants (J-values) between axial-axial, axial-equatorial, and equatorial-equatorial protons are different, leading to highly complex and overlapping signals that may be difficult to resolve without advanced 2D NMR techniques.
Caption: Key spin-spin coupling interactions in the molecule.
Summary of Predicted Data
The predicted ¹H NMR data are summarized in the table below for quick reference.
| Proton Label | Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| -COOH | 10.0 - 13.0 | 1H | broad singlet (s) |
| H₂ / H₆ | 3.0 - 3.5 | 4H | multiplet (m) |
| H₇ (-CH₂COOH) | 2.2 - 2.6 | 2H | doublet (d) |
| H₃ / H₅ | 1.8 - 2.2 | 4H | multiplet (m) |
| H₄ | 1.5 - 1.9 | 1H | multiplet (m) |
Experimental Protocol for Spectrum Acquisition
To ensure the acquisition of a high-fidelity, publication-quality spectrum, a rigorous and self-validating experimental protocol is essential. The causality for each step is explained to provide a framework for logical troubleshooting and adaptation.
Workflow Overview
Caption: Standard workflow for ¹H NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound.
-
Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio within a reasonable number of scans, without causing signal broadening due to saturation effects.
-
Action: Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.9% D).
-
Causality: DMSO-d₆ is chosen for its ability to dissolve polar carboxylic acids and because its residual proton signal appears far upfield (~2.50 ppm), minimizing overlap with the analyte signals. The deuteration prevents a large solvent signal from overwhelming the analyte signals.
-
Action: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Causality: TMS is chemically inert and provides a sharp singlet defined as 0.00 ppm, allowing for accurate calibration of the chemical shift axis.[4]
-
-
Instrument Setup & Calibration (≥400 MHz Spectrometer):
-
Action: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆.
-
Causality: The lock system compensates for magnetic field drift over time, ensuring the stability and resolution of the spectrum.
-
Action: Perform automated or manual shimming of the magnetic field.
-
Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume. Poor shimming is the primary cause of broad, distorted peaks and poor resolution.
-
Action: Tune and match the probe for the ¹H frequency.
-
Causality: This step ensures maximum efficiency in transmitting the radiofrequency pulse to the sample and detecting the resulting signal, maximizing sensitivity.
-
-
Data Acquisition:
-
Action: Set acquisition parameters: spectral width (~16 ppm), acquisition time (≥3 seconds), relaxation delay (2-5 seconds), and number of scans (16 or more).
-
Causality: A wide spectral width ensures all signals, including the downfield COOH proton, are captured. A sufficient relaxation delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration. Averaging multiple scans (e.g., 16) improves the signal-to-noise ratio.
-
-
Data Processing:
-
Action: Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.
-
Action: Perform phase and baseline corrections to ensure all peaks are upright (absorptive) and the baseline is flat.
-
Causality: These corrections are crucial for accurate integration and peak picking.
-
Action: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Action: Integrate all signals and analyze the resulting multiplicities and chemical shifts, comparing them to the predicted values.
-
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit five distinct sets of signals, with the protons alpha to the sulfone group being the most deshielded on the heterocyclic ring. The complexity of the ring proton signals, appearing as overlapping multiplets, is a direct consequence of the molecule's rigid chair conformation. By following the detailed experimental protocol provided, researchers can acquire a high-quality spectrum. This guide serves as a robust framework for using the predicted spectral features to confirm the identity and purity of the target compound, thereby upholding the principles of scientific integrity in chemical research and development.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][6][7][8][9][10]
- Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link][2][3]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][1]
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][4]
- Save My Exams. (2025). Proton (¹H) NMR Spectroscopy. [Link][5]
- Hans Reich. Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link][11]
- PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
- IQ-USP. Chemical Shifts 1H-NMR. [Link][15]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. savemyexams.com [savemyexams.com]
A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Executive Summary
This technical guide provides a detailed methodology and theoretical framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a key analytical technique in modern chemistry, ¹³C NMR spectroscopy offers unparalleled insight into the carbon framework of molecules, making it indispensable for structural elucidation, purity assessment, and quality control in research and drug development. This document is intended for researchers, chemists, and drug development professionals, offering field-proven protocols, a deep dive into spectral interpretation for this specific molecule, and troubleshooting guidance grounded in scientific principles. We will explore the influence of the molecule's distinct functional groups—a cyclic sulfone and a carboxylic acid—on the ¹³C chemical shifts, present a robust experimental workflow, and provide predictive data to aid in spectral assignment.
Introduction to the Analyte and Technique
The Analyte: this compound
This compound is a bifunctional organic molecule featuring a saturated six-membered heterocyclic ring (a tetrahydrothiopyran) where the sulfur atom is oxidized to a sulfone, and an acetic acid moiety is attached at the 4-position. Its chemical formula is C₇H₁₂O₄S and it has a molecular weight of 192.23 g/mol [1]. The presence of the highly polar sulfone and carboxylic acid groups imparts significant aqueous solubility and unique electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science.
Accurate structural confirmation is the bedrock of chemical research. The molecular structure, depicted below, reveals several unique carbon environments whose precise electronic characteristics can be probed effectively by ¹³C NMR.
Caption: Molecular structure with carbon numbering for NMR assignment.
Due to molecular symmetry, carbons C2 and C6 are chemically equivalent, as are C3 and C5. Therefore, we anticipate a total of five distinct signals in the proton-decoupled ¹³C NMR spectrum.
The Technique: The Power of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a cornerstone analytical technique that provides direct information about the carbon skeleton of a molecule. Unlike ¹H NMR, which has a narrow spectral window (~0-12 ppm), ¹³C NMR spectra are dispersed over a much wider range (~0-220 ppm)[2]. This broad dispersion means that signal overlap is rare, and typically every non-equivalent carbon atom in a molecule produces a distinct, resolvable peak[2]. For this compound, this technique is ideal for:
-
Confirming the Carbon Framework: Verifying the presence of all five unique carbon environments.
-
Identifying Functional Groups: The chemical shifts of the carbonyl, sulfone-adjacent, and other aliphatic carbons appear in characteristic regions of the spectrum.
-
Assessing Purity: The presence of unexpected peaks can indicate impurities from starting materials or side reactions.
Guiding Principles: Predicting the ¹³C Spectrum
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus (deshielding), causing its signal to appear at a higher chemical shift (downfield).
Influence of the Sulfone Group (-SO₂-)
The sulfone group is strongly electron-withdrawing due to the two electronegative oxygen atoms. This effect significantly deshields the adjacent (α) carbons, C2 and C6. This deshielding is less pronounced but still present at the β-carbons (C3 and C5). Published data on cyclic sulfones confirms that α-carbons typically resonate in the range of 50-65 ppm, a notable downfield shift for sp³ hybridized carbons[3].
Influence of the Carboxylic Acid Group (-COOH)
The carboxylic acid functional group introduces two key carbon signals:
-
Carbonyl Carbon (C8): The sp² hybridized carbonyl carbon is highly deshielded and is expected to appear far downfield. For carboxylic acids, this signal is typically found in the 170-185 ppm range[4][5]. The presence of an adjacent electronegative oxygen in the hydroxyl group makes it slightly more shielded (upfield) compared to the carbonyls in ketones or aldehydes[6][7].
-
α-Carbon (C7): The sp³ carbon adjacent to the carbonyl group (C7) is also deshielded, with a typical chemical shift in the 30-45 ppm region[7].
A Self-Validating Experimental Protocol
This protocol is designed to be robust and self-validating, ensuring high-quality, reproducible data. The causality behind each step is explained to empower the scientist to adapt the protocol as needed.
Workflow for ¹³C NMR Data Acquisition
Caption: Standard workflow for acquiring high-quality ¹³C NMR data.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Proper sample preparation is the most critical factor for obtaining a high-quality spectrum. Insufficient concentration leads to a poor signal-to-noise ratio, while solid particles distort the magnetic field, causing broad peaks.
-
Protocol:
-
Weigh 50-100 mg of this compound into a clean, small vial[8]. A higher concentration is generally better for the insensitive ¹³C nucleus[9].
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The analyte's polarity suggests these solvents will be effective.
-
Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if solubility is an issue.
-
If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination[9].
-
2. NMR Spectrometer Parameters:
-
Rationale: The chosen parameters are a balance between obtaining good signal intensity and minimizing experimental time. ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, necessitating a larger number of scans compared to ¹H NMR.
-
Typical Parameters: The following table provides a validated starting point for a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster repetition. |
| Acquisition Time (AQ) | 1-2 seconds | Defines the resolution of the spectrum. 1s is usually sufficient. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of nuclei. Crucial for quantitative accuracy, especially for quaternary carbons. |
| Number of Scans (NS) | 1024 - 4096 | Required to achieve adequate signal-to-noise due to the low abundance of ¹³C. |
| Spectral Width (SW) | ~240 ppm | Must encompass the full range of expected chemical shifts, from TMS to carbonyls. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3. Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Protocol:
-
Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio (at the cost of slight line broadening).
-
Perform a Fourier Transform (FT) to convert the data from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or an internal standard like TMS to 0 ppm.
-
Spectral Interpretation and Data
Predicted Chemical Shifts and Assignments
Based on the principles discussed in Section 2.0 and data from analogous structures, the following chemical shifts are predicted for this compound.
| Carbon Atom(s) | Predicted δ (ppm) | Multiplicity (DEPT-135) | Justification |
| C8 (C=O) | 170 - 175 | Absent | Carbonyl carbon of a carboxylic acid, highly deshielded[4][5]. |
| C2, C6 (-CH₂-) | 50 - 55 | Negative | α to the strongly electron-withdrawing sulfone group[3]. |
| C7 (-CH₂-) | 40 - 45 | Negative | α to the carboxylic acid carbonyl group[7]. |
| C4 (-CH-) | 30 - 35 | Positive | Methine carbon, deshielded by attachment to three other carbons. |
| C3, C5 (-CH₂-) | 25 - 30 | Negative | β to the sulfone group, standard aliphatic region. |
The Role of DEPT Spectroscopy
To confirm these assignments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C8) are absent.
-
DEPT-90: Only CH signals are visible.
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously assign C4 (positive in DEPT-135, visible in DEPT-90), C2/C6, C3/C5, and C7 (negative in DEPT-135), and C8 (present only in the standard spectrum).
Troubleshooting Common Issues
Caption: A logical decision tree for troubleshooting common NMR issues.
-
Low Signal-to-Noise: The most common issue with ¹³C NMR. The primary solution is to increase the number of scans, which improves the signal-to-noise ratio by the square root of the number of scans. Alternatively, if solubility permits, increasing the sample concentration is highly effective[10].
-
Broad Peaks: This often indicates poor magnetic field homogeneity. The first step is to re-shim the magnet. If this fails, it may be due to undissolved microscopic particles in the sample, which requires re-filtering the solution. Overly concentrated or viscous samples can also lead to broader lines[8].
-
Incorrect Chemical Shifts: This is almost always due to improper referencing. Ensure the spectrum is calibrated to the correct residual solvent peak or an internal standard. The chemical shifts of some groups, particularly the carboxylic acid proton (in ¹H NMR) and carbon, can be sensitive to solvent, concentration, and pH[4][11].
Conclusion
The ¹³C NMR analysis of this compound is a straightforward yet powerful application of modern spectroscopic techniques. A successful analysis, yielding five distinct and assignable peaks, provides unequivocal confirmation of the molecule's carbon framework. By understanding the influence of the sulfone and carboxylic acid functionalities on chemical shifts and by adhering to a robust, validated experimental protocol, researchers can generate high-quality data essential for publication, patent filings, and regulatory submissions. This guide serves as a comprehensive resource, blending theoretical principles with practical, field-tested advice to ensure confidence and accuracy in the structural characterization of this and similar molecules.
References
- Studylib.
- Iowa State University. NMR Sample Preparation.
- University of Leicester.
- Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
- Fiveable. Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]
- University of Maryland. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]
- Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504–4506. [Link]
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5439-5450. [Link]
- Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
- Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889. [Link]
- Slideshare. C-13 NMR Spectroscopy. [Link]
- Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]
- University College London. Sample Preparation.
- Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Chemguide. interpreting C-13 NMR spectra. [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 11. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mass Spectrometry of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Introduction
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a polar, heterocyclic organic compound featuring a saturated six-membered ring containing a sulfone group, with an acetic acid moiety attached at the 4-position. Its chemical formula is C₇H₁₂O₄S, and it has a molecular weight of 192.23 g/mol .[1][2] The presence of both a highly polar sulfone group and an acidic carboxylic acid function makes this molecule particularly amenable to analysis by electrospray ionization mass spectrometry (ESI-MS). This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including a detailed experimental protocol and an in-depth analysis of its predicted fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric characterization of this and structurally related molecules.
Rationale for Electrospray Ionization (ESI)
Electrospray ionization is the technique of choice for analyzing polar and thermally labile molecules like this compound. ESI is a soft ionization method that typically generates intact molecular ions or pseudomolecular ions (e.g., [M-H]⁻ or [M+H]⁺), minimizing in-source fragmentation and providing clear molecular weight information.[3] Given the acidic nature of the carboxylic acid group, this compound is expected to readily deprotonate, making negative-ion ESI a particularly sensitive mode of detection.
Experimental Workflow and Protocol
A robust and reproducible mass spectrometric analysis begins with meticulous sample preparation and a well-defined experimental workflow. The following protocol is a self-validating system designed to ensure high-quality data acquisition.
Experimental Workflow Diagram
Caption: A streamlined workflow for the ESI-MS analysis.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare a sample solution that is free of non-volatile salts and compatible with ESI-MS.
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of methanol and deionized water.[4]
-
From the stock solution, prepare a working solution with a final concentration in the range of 1-10 µg/mL by diluting with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode).[5]
-
Ensure the final solution is clear and free of any particulates. If necessary, filter the solution through a 0.22 µm syringe filter.
-
2. Instrumentation and Parameters:
-
Objective: To configure the mass spectrometer for optimal detection and fragmentation of the target analyte.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer equipped with an electrospray ionization source is recommended.
-
ESI Source Parameters (Negative Ion Mode):
-
Capillary Voltage: -3.0 to -4.5 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8 - 12 L/min
-
Drying Gas Temperature: 250 - 350 °C
-
-
Mass Analyzer Settings:
-
Scan Range: m/z 50 - 300
-
Acquisition Mode: Full scan MS for initial analysis, followed by tandem MS (MS/MS) for structural elucidation.
-
Collision Gas: Argon
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe a range of fragment ions.
-
Rationale Behind Experimental Choices:
-
Solvent System: A mixture of water and a miscible organic solvent like methanol or acetonitrile is ideal for dissolving the polar analyte while being volatile enough for efficient electrospray.[4][6] The use of high-purity solvents and deionized water is crucial to minimize the formation of unwanted adducts, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[6][7]
-
Negative Ion Mode: The carboxylic acid group is readily deprotonated, making the formation of the [M-H]⁻ ion highly favorable and leading to enhanced sensitivity in negative ion mode.[8]
-
Tandem Mass Spectrometry (MS/MS): By isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation in a controlled manner. The resulting fragment ions provide valuable structural information.[9]
Predicted Mass Spectrum and Fragmentation Analysis
Based on the chemical structure of this compound and established fragmentation patterns of sulfones and carboxylic acids, a detailed fragmentation pathway can be predicted.
Predicted Mass Spectral Data
| m/z (Predicted) | Ion Formula | Proposed Identity/Origin |
| 191.0384 | [C₇H₁₁O₄S]⁻ | [M-H]⁻ (Deprotonated molecular ion) |
| 173.0278 | [C₇H₉O₃S]⁻ | [M-H - H₂O]⁻ |
| 147.0485 | [C₅H₇O₃S]⁻ | [M-H - CO₂]⁻ |
| 127.0329 | [C₇H₁₁O₂S]⁻ | [M-H - SO₂]⁻ (following rearrangement) |
| 109.0224 | [C₇H₉OS]⁻ | [M-H - H₂O - SO₂]⁻ |
| 83.0376 | [C₅H₇S]⁻ | [M-H - CO₂ - SO₂]⁻ |
Proposed Fragmentation Pathway
The fragmentation of the deprotonated molecule, [M-H]⁻ at m/z 191, is expected to proceed through several key pathways initiated by the loss of small, stable neutral molecules.
-
Loss of Water (-18 Da): A common fragmentation for ions containing a carboxylate and accessible protons is the loss of a water molecule, leading to the formation of an ion at m/z 173.
-
Decarboxylation (-44 Da): The loss of carbon dioxide from the carboxylate group is a highly favorable fragmentation pathway for deprotonated carboxylic acids, resulting in a stable carbanion at m/z 147.[10]
-
Loss of Sulfur Dioxide (-64 Da): A characteristic fragmentation of sulfones is the elimination of SO₂.[11] This often involves a rearrangement prior to the neutral loss and would produce an ion at m/z 127.
-
Sequential Losses: Subsequent fragmentations can occur from these primary fragment ions. For instance, the ion at m/z 127 could lose a water molecule to form an ion at m/z 109. Similarly, the ion at m/z 147 could undergo the loss of SO₂ to yield a fragment at m/z 83.
Fragmentation Pathway Diagram
Caption: Key fragmentation routes for the deprotonated molecule.
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using electrospray ionization, particularly in the negative ion mode. The predictable fragmentation pattern, characterized by the neutral losses of water, carbon dioxide, and sulfur dioxide, allows for confident structural confirmation. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining high-quality mass spectral data for this compound and other structurally similar molecules, which is essential for applications in pharmaceutical research and development.
References
- This compound. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Center for Biotechnology Information.
- This compound - Angene Chemical. (n.d.).
- Sample Preparation & Autosampler Vials for ESI-MS. (n.d.).
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
- Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). National Center for Biotechnology Information.
- Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.).
- Negative ion, electrospray spray mass spectrum of the major adduct... (n.d.). ResearchGate.
- Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. (1999). ScienceDirect.
- Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. (2000). PubMed.
- Electrospray Ionization (ESI) Instructions. (n.d.). Rutgers-Newark Chemistry.
- The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. (n.d.).
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing.
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI.
- (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). ResearchGate.
- Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. (2018). YouTube.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific Research Publishing.
- Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). ACS Publications.
- A Study of the Electrospray Ionisation and Ion-Trap Fragmentation of M - H Ions of New 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. (2001). PubMed.
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate.
- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.
- Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. (n.d.). CORE.
Sources
- 1. support.waters.com [support.waters.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. Rutgers_MS_Home [react.rutgers.edu]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stability, Storage, and Handling of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract: This technical guide provides a comprehensive overview of the critical stability and storage parameters for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established principles of chemical stability to offer field-proven insights. It covers physicochemical properties, recommended storage conditions, potential degradation pathways, and detailed protocols for experimental stability assessment. The objective is to equip scientific professionals with the necessary knowledge to ensure the integrity, quality, and reliability of this compound in research and development settings.
Introduction
This compound is a bifunctional molecule featuring a stable sulfone group within a saturated heterocyclic ring and a reactive carboxylic acid moiety. The presence of these distinct functional groups dictates its chemical behavior, reactivity, and, critically, its stability profile. The sulfone group, being the highest oxidation state of sulfur, imparts significant chemical resistance, while the carboxylic acid group presents potential sites for degradation via pathways such as decarboxylation or salt formation.
Understanding the stability of this compound is paramount for its application in drug discovery and development. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental outcomes. This guide outlines the foundational knowledge required for proper handling, storage, and the design of robust stability-indicating analytical methods.
Physicochemical Properties
A foundational understanding of the compound's physicochemical properties is essential for its proper handling and for designing stability studies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄S | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| Appearance | White Solid | [2] |
| Purity | ≥95.0% | [1] |
| IUPAC Name | (1,1-dioxothian-4-yl)acetic acid | N/A |
| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [1] |
Recommended Storage and Handling
The compound is stable under recommended storage conditions, with a reported shelf life of up to 1095 days.[3] Adherence to proper storage is critical to prevent degradation and ensure its long-term integrity.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents acceleration of thermally-induced degradation pathways.[3] |
| Atmosphere | Store in a cool, dry, well-ventilated area.[2][4] | Minimizes exposure to moisture, which can initiate hydrolysis, and ensures removal of any potential off-gassing. |
| Light | Store in a tightly-closed, opaque container. | While specific photostability data is unavailable, this is a standard precaution to prevent photolytic degradation. |
| Container | Use a tightly-closed container.[2][4] | Prevents contamination and exposure to atmospheric moisture and oxygen. |
Handling and Incompatible Materials
Proper laboratory practices are essential when handling this compound.
-
General Handling : Handle in accordance with good industrial hygiene and safety practices.[2] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves and eye protection.[2][4] Avoid the formation of dust.[2]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2][4] These materials can induce rapid and uncontrolled chemical reactions, leading to degradation of the compound and the creation of hazardous byproducts.
-
Hazardous Decomposition : Thermal decomposition may produce toxic and irritant vapors, including carbon oxides (CO, CO₂) and sulfur oxides.[2][4]
Potential Degradation Pathways
While specific degradation products for this molecule are not extensively documented in the public domain, its structure allows for the prediction of likely degradation pathways under stress conditions. These pathways are central to developing stability-indicating methods. Forced degradation studies are designed to intentionally stress the molecule to identify these potential degradants.
The primary sites of reactivity are the carboxylic acid group and, to a lesser extent, the C-S bonds of the sulfone ring under extreme conditions.
-
Hydrolytic Degradation : Unlikely to be significant for the sulfone ring, which is chemically robust. The carboxylic acid is already in its hydrolyzed state.
-
Oxidative Degradation : The sulfone group is at the highest oxidation state of sulfur and is therefore resistant to further oxidation.[5] However, the aliphatic ring could be susceptible to radical oxidation under aggressive conditions (e.g., strong peroxide with metal catalysts), though this is less common.
-
Thermal Degradation : The most probable pathway is the decarboxylation of the acetic acid side chain at elevated temperatures, releasing CO₂ and forming 4-methyltetrahydro-2H-thiopyran 1,1-dioxide.
-
Photolytic Degradation : High-energy UV light could potentially induce radical reactions, leading to cleavage of the C-S or C-C bonds, although sulfones are generally stable.
Caption: Predicted degradation pathways under stress conditions.
Experimental Design for Stability Assessment
To empirically determine the stability of the compound, a systematic approach involving forced degradation and long-term stability studies is required.[6] The goal is to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), that can separate the intact parent compound from all potential degradation products.[7]
Caption: Workflow for comprehensive stability testing.
Protocols for Forced Degradation Studies
The objective of these protocols is to generate a modest level of degradation (typically 5-20%) to ensure that the resulting degradation products can be reliably detected and separated.[6]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M
-
Sodium hydroxide (NaOH), 1.0 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with a photodiode array (PDA) detector
Protocol 1: Acidic Hydrolysis
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M HCl.
-
Heat the vial at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
Causality: The use of elevated temperature accelerates the hydrolytic process, simulating long-term exposure to acidic conditions in a shortened timeframe.[7]
-
Protocol 2: Basic Hydrolysis
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 M NaOH.
-
Keep the vial at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
Causality: Basic conditions can promote different degradation pathways than acidic ones; performing this test at room temperature initially is prudent as base-catalyzed reactions can be rapid.
-
Protocol 3: Oxidative Degradation
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Transfer 1 mL of the stock solution to a vial and add 1 mL of 3% H₂O₂.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate exposure to oxidative stress.[7] This helps identify susceptibility to oxidation, which is crucial for formulation and packaging decisions.
-
Protocol 4: Thermal Degradation
-
Weigh approximately 5-10 mg of the solid compound into a clear glass vial.
-
Place the vial in a calibrated oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool.
-
Dissolve the solid in the mobile phase to a known concentration and analyze by HPLC.
-
Causality: This test assesses the stability of the compound in its solid state at elevated temperatures, which is critical for determining shipping and storage limits.
-
Protocol 5: Photolytic Degradation
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Expose the solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Causality: This study is essential to determine if the compound requires protection from light during storage and handling, a common requirement for pharmaceutical substances.
-
Conclusion
This compound is a chemically stable compound under standard ambient conditions. Its primary liabilities are potential thermal degradation via decarboxylation and reactions with strong, incompatible chemicals. For all research and development purposes, the compound should be stored at room temperature in a dry, well-ventilated area inside a tightly sealed container. The experimental protocols outlined in this guide provide a robust framework for performing forced degradation studies, which are a prerequisite for developing validated, stability-indicating analytical methods essential for quality control and regulatory submission.
References
- Acetic Acid Safety Data Sheet. (2024, February 16). Rathburn Chemicals.
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. (n.d.). PubChem.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online.
- Acetic acid Safety Data Sheet. (n.d.). Carl ROTH.
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor.
- Bajaj, S., et al. (2018). Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.
- Synthesis of sulfones by oxidation. (n.d.). Organic Chemistry Portal.
Sources
The Multifaceted Biological Activities of Tetrahydro-thiopyran Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The tetrahydro-thiopyran ring system, a sulfur-containing six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have enabled the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrahydro-thiopyran derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key quantitative data to guide future research and development endeavors.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Tetrahydro-thiopyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.
A. Mechanism of Action: Inhibition of Pro-Survival Signaling
A primary anticancer mechanism of certain tetrahydro-thiopyran derivatives involves the inhibition of key pro-survival signaling pathways, such as the PI3K/Akt and NF-κB pathways.[1]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of the PI3K/Akt pathway is a common feature of many cancers. Certain tetrahydro-thiopyran derivatives have been shown to interfere with this pathway, leading to the downstream inhibition of cell proliferation and induction of apoptosis.
-
NF-κB Pathway: The NF-κB signaling cascade plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many malignancies, promoting cancer cell proliferation and resistance to therapy. Tetrahydro-thiopyran derivatives have been identified that can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[2]
Another important target for some thiopyran derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers.[3][4] Inhibition of EGFR signaling can block downstream pathways, leading to cell cycle arrest and apoptosis.[3][4]
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of tetrahydro-thiopyran derivatives is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Tetrahydro-2H-thiopyran-4-yl based thiazoles/selenazoles | 4a-f, 4i, 4k, 4l, 4n, 4o-s, 4v | Candida spp. | 1.95–15.62 [5][6] |
| 4a-f, 4i, 4k, 4l, 4n, 4o, 4r, 4s | Clinical Candida spp. isolates | 0.98 to 15.62 [5][6] | |
| 4n-v | Gram-positive bacteria | 7.81–62.5 [5][6] | |
| Tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones | Novel leads | Haemophilus influenzae | Potent activity [7] |
| Moraxella catarrhalis | Potent activity [7] |
C. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strain of interest
-
Tetrahydro-thiopyran derivative stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the tetrahydro-thiopyran derivative in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
III. Anti-inflammatory Activity: Modulating Inflammatory Responses
Several tetrahydro-thiopyran derivatives have exhibited promising anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.
A. Mechanism of Action: Suppression of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway. [2]By inhibiting the activation of NF-κB, these derivatives can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators. [3][8]
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Tetrahydro-thiopyran derivative formulation
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the tetrahydro-thiopyran derivative or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
IV. Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging evidence suggests that some tetrahydro-thiopyran derivatives may possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative diseases.
A. Mechanism of Action: Activation of Pro-Survival Pathways
The neuroprotective effects of certain heterocyclic compounds are linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway. [9][10][11][12]Activation of this pathway can lead to the inhibition of apoptosis and the promotion of neuronal survival in the face of various insults, such as oxidative stress and excitotoxicity. [9][10][11][12]
V. Synthesis of Biologically Active Tetrahydro-thiopyran Derivatives
The synthesis of tetrahydro-thiopyran derivatives can be achieved through various synthetic routes. A common approach involves the [4+2] cycloaddition (Diels-Alder) reaction between a thiocarbonyl compound (dienophile) and a conjugated diene. [13]Another strategy is the thionium-ene cyclization reaction.
VI. Conclusion and Future Directions
Tetrahydro-thiopyran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and, ultimately, clinical success.
The continued exploration of the tetrahydro-thiopyran scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.
References
- Saeedi, M., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 169-178.
- Saeedi, M., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. PubMed.
- Singh, R., et al. (2003). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. ResearchGate.
- (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). ResearchGate.
- Al-Zoubi, R. M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(1), 1-20.
- (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate.
- (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate.
- (n.d.). Minimum inhibitory concentration (MIC) data of the synthesized compounds. ResearchGate.
- (2012). Tetrahydrothiopyran synthesis. Organic Chemistry Portal.
- (n.d.). Thiopyran – Knowledge and References. Taylor & Francis.
- (n.d.). Synthesis of tetrasubstituted tetrahydro thiopyran. ResearchGate.
- (n.d.). Anti-inflammatory effect of HT on NF-kB signaling pathway. ResearchGate.
- Li, Y., et al. (2020). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 44(38), 16425-16436.
- A Novel Gastrodin Derivative with Neuroprotection Promotes NGF-Mimic Activity by Targeting INSR and ACTN4 to Activate PI3K/Akt Signaling Pathway in PC12 Cells. (2023). MDPI.
- Xu, B., et al. (2022). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology, 13, 1036506.
- (n.d.). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. ResearchGate.
- Wang, B., et al. (2021). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed.
- PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. (2021). Frontiers.
- Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. (2022). OUCI.
- Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). ResearchGate.
- Ajiaikebaier, D., et al. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. PubMed.
- Zhu, W., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115669.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]
- 11. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [ouci.dntb.gov.ua]
- 12. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrothiopyran synthesis [organic-chemistry.org]
The Emergence of Thiopyran Acetic Acids: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of thiopyran acetic acids, a class of heterocyclic compounds with significant therapeutic potential. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic methodologies, structure-activity relationships (SAR), and mechanisms of action that underpin their biological effects. Particular emphasis is placed on their role as anti-inflammatory and anticancer agents. This document eschews a rigid template in favor of a narrative that follows the scientific journey of these compounds, from their conceptual origins to their current state of investigation. Detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic workflows and biological pathways are provided to create a self-validating and authoritative resource.
Introduction: The Genesis of a Scaffold
The history of thiopyran acetic acids is intrinsically linked to the broader evolution of non-steroidal anti-inflammatory drugs (NSAIDs). The journey of NSAIDs began with the use of salicylate-containing willow bark in ancient times for pain and fever relief.[1] The chemical synthesis of salicylic acid in 1860 and subsequently acetylsalicylic acid (aspirin) in 1897 marked the dawn of modern anti-inflammatory therapy.[1] The primary mechanism of action for aspirin and related drugs was elucidated in 1971 by Vane, who demonstrated their ability to inhibit the synthesis of prostaglandins.[2] This discovery, centered on the cyclooxygenase (COX) enzymes, became a cornerstone of anti-inflammatory drug development.[3][4]
The recognition of two COX isoforms, the constitutive COX-1 responsible for physiological functions and the inducible COX-2 associated with inflammation, led to the development of selective COX-2 inhibitors in the 1990s.[1][5] This pursuit of selectivity to minimize gastrointestinal side effects associated with non-selective NSAIDs has driven the exploration of novel chemical scaffolds.[1] It is within this context that heterocyclic compounds, including thiopyrans, have garnered significant interest. Thiopyran-containing structures have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] The incorporation of an acetic acid moiety into the thiopyran scaffold is a rational design strategy to mimic the carboxylic acid group present in many traditional NSAIDs, which is often crucial for binding to the active site of COX enzymes.[8]
Synthetic Strategies: Building the Thiopyran Acetic Acid Core
The construction of the thiopyran ring is a foundational step in the synthesis of thiopyran acetic acids. A powerful and widely employed method for forming six-membered heterocycles is the [4+2] cycloaddition, or Diels-Alder reaction.[6][7] This approach offers a high degree of stereoselectivity and is fundamental in the creation of various medicinal polycyclic compounds based on the thiopyran scaffold.[6]
Key Synthetic Pathways
The synthesis of thiopyran acetic acids can be broadly categorized into two main strategies:
-
Construction of the thiopyran ring with a pre-functionalized side chain: In this approach, a dienophile or diene already containing the acetic acid or a precursor functional group is used in a cycloaddition reaction.
-
Post-cyclization functionalization: This strategy involves the initial formation of the thiopyran ring, followed by the introduction of the acetic acid moiety in subsequent synthetic steps.
A general representation of the synthetic workflow is depicted below:
Sources
- 1. galtrx.com [galtrx.com]
- 2. Historical overview of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a heterocyclic organic compound featuring a sulfone moiety within a six-membered saturated ring, appended with an acetic acid group. While specific research on this exact molecule is nascent, its structural motifs—the cyclic sulfone (thiane 1,1-dioxide) and the carboxylic acid—are staples in medicinal chemistry. The sulfone group offers a rigid, polar, and metabolically stable scaffold that can engage in hydrogen bonding, while the carboxylic acid provides a versatile synthetic handle for generating derivatives and improving pharmacokinetic properties. This guide provides a comprehensive overview of the compound, including a proposed, field-proven synthetic route, its physicochemical properties, and a survey of the established biological activities of structurally related thiopyran sulfones, highlighting its potential as a valuable building block in drug discovery.
Introduction and Molecular Overview
This compound, with CAS Number 1224869-02-6, belongs to the class of saturated sulfur-containing heterocycles.[1] The core structure is a tetrahydrothiopyran ring where the sulfur atom has been oxidized to a sulfone (S,S-dioxide). This oxidation dramatically alters the properties of the parent sulfide, transforming the sulfur center from a flexible, lipophilic, and potentially oxidizable site into a rigid, highly polar, and chemically robust sulfonyl group. The sulfone oxygens are excellent hydrogen bond acceptors, a feature frequently exploited in rational drug design to achieve potent and selective target binding.
The acetic acid side chain at the 4-position provides a crucial functional group for further chemical modification. It can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.
Figure 1: Structure of this compound.
Physicochemical Properties
The key physicochemical properties of the title compound are summarized below. These properties make it a polar molecule, likely soluble in polar organic solvents and aqueous bases.
| Property | Value | Source |
| CAS Number | 1224869-02-6 | [1] |
| Molecular Formula | C₇H₁₂O₄S | [1][2] |
| Molecular Weight | 192.23 g/mol | [1][2] |
| IUPAC Name | (1,1-dioxidothian-4-yl)acetic acid | |
| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [1] |
| Typical Purity | >95% - 97% | [1][2] |
Synthesis and Manufacturing
While this compound is commercially available from specialized suppliers, a robust synthetic protocol is essential for researchers requiring custom analogues or larger quantities.[1][2] A direct, published synthesis is not readily found; however, a logical and efficient route can be designed starting from the commercially available precursor, Tetrahydrothiopyran-4-one 1,1-dioxide (CAS 17396-35-9).[3]
Proposed Synthetic Pathway: The Reformatsky Approach
The chosen strategy involves the Reformatsky reaction , a classic and reliable method for carbon-carbon bond formation.[4] This reaction is particularly well-suited for this synthesis because the organozinc reagent it employs is less basic and reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester functionality or the α-protons of the sulfone.[5][6] The reaction condenses the ketone with an α-halo ester in the presence of metallic zinc to generate a β-hydroxy ester.[7][8] Subsequent hydrolysis yields the final product.
Figure 2: Proposed synthetic workflow via the Reformatsky reaction.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound from Tetrahydrothiopyran-4-one 1,1-dioxide.
Materials:
-
Tetrahydrothiopyran-4-one 1,1-dioxide (1.0 eq)[3]
-
Ethyl bromoacetate (1.5 eq)
-
Activated Zinc dust (2.0 eq)
-
Iodine (catalytic amount)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
Step 1: Formation of the β-Hydroxy Ester via Reformatsky Reaction [6][7]
-
Activation of Zinc: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (2.0 eq). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere. Add a small crystal of iodine to initiate activation.
-
Reaction Setup: Add anhydrous THF to the flask to cover the zinc.
-
Initiation: In the dropping funnel, prepare a solution of Tetrahydrothiopyran-4-one 1,1-dioxide (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently warm the mixture until the color of the iodine disappears, indicating the initiation of the reaction.
-
Addition and Reflux: Add the remainder of the ketone/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting ketone (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and then quench by carefully pouring it into a beaker of ice-cold dilute sulfuric acid or saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(hydroxy)methyl)acetate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis (Saponification) to the Carboxylic Acid
-
Saponification: Dissolve the crude β-hydroxy ester intermediate in a mixture of ethanol and a 10% aqueous solution of NaOH (3.0 eq). Stir the mixture at room temperature or gently heat to 50°C for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl. A precipitate of the final product may form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If no solid forms, extract the acidic aqueous solution three times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound.
Biological Activities and Therapeutic Potential
While direct pharmacological data for the title compound is not available in peer-reviewed literature, the thiopyran sulfone scaffold is a well-established pharmacophore with a broad range of biological activities.[9] This allows for an informed projection of its potential applications in drug discovery.
Established Activities of the Thiopyran Sulfone Class
-
Antimicrobial & Antifungal Activity: Numerous studies have demonstrated that thiopyran derivatives and their oxidized sulfone analogues possess significant antibacterial and antifungal properties.[10] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[9][11] The rigid sulfone core likely plays a key role in orienting substituents for optimal interaction with microbial targets.
-
Anti-inflammatory & Anticancer Properties: Various sulfone-containing molecules have been reported to exhibit potent anti-inflammatory effects by inhibiting mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-12).[12] Furthermore, certain thiopyran and sulfone derivatives show cytotoxic activity against various cancer cell lines, including HeLa and human hepatoma cells, suggesting potential as antineoplastic agents.[11][12]
-
Anti-Kinetoplastidal Activity: Structurally related 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfones have been synthesized and evaluated as prodrugs against parasites such as Trypanosoma and Leishmania.[13] This highlights the utility of the thiopyran sulfone core in developing treatments for neglected tropical diseases.
-
Antiviral Activity: The broader class of thiopyran derivatives has been explored for various therapeutic uses, including antiviral applications.[14]
Role as a Scaffold in Medicinal Chemistry
This compound is best viewed as a versatile scaffold for fragment-based and lead optimization campaigns. Its key features—a rigid cyclic sulfone core and a reactive carboxylic acid handle—provide an ideal starting point for creating libraries of novel compounds.
Figure 3: Use of the title compound as a scaffold for generating compound libraries.
The causality behind this approach is clear:
-
Rigid Core: The tetrahydrothiopyran sulfone ring system has a defined chair-like conformation, which reduces the entropic penalty upon binding to a biological target compared to a more flexible acyclic analogue. This rigidity helps in pre-organizing the attached functional groups in a specific spatial orientation.
-
Synthetic Handle: The carboxylic acid is a premier functional group for derivatization. Standard amide coupling reactions can be used to append a vast array of amines, introducing diverse chemical functionalities (R-groups) to probe the chemical space around a target's binding pocket.
-
Physicochemical Modulation: The sulfone group imparts polarity and metabolic stability. By modifying the group attached to the carboxylic acid, researchers can fine-tune properties like solubility, lipophilicity (logP), and cell permeability to develop candidates with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable from a commercial precursor via established organometallic reactions like the Reformatsky reaction. While direct biological data is scarce, the extensive literature on the potent and diverse activities of the thiopyran sulfone class—spanning antimicrobial, anticancer, and anti-inflammatory applications—strongly suggests a high potential for this scaffold. Researchers and drug development professionals can leverage this compound as a rigid, polar core, using its versatile carboxylic acid handle to generate novel chemical entities for a wide range of therapeutic targets.
References
Sources
- 1. This compound [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chembk.com [chembk.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 12. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
An In-Depth Technical Guide on the Safe Handling of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS: 1224869-02-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a deeper understanding of the compound's known hazards and the rationale behind the recommended safety measures. Given that the toxicological properties of this compound have not been fully investigated, a precautionary principle is applied throughout. This guide emphasizes a systematic approach to risk assessment and control to ensure the safety of laboratory personnel and the integrity of research outcomes.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound containing both a carboxylic acid and a sulfone functional group. Understanding its basic properties is the first step in a thorough risk assessment.
| Property | Value | Source(s) |
| CAS Number | 1224869-02-6 | [1][2] |
| Molecular Formula | C₇H₁₂O₄S | [3] |
| Molecular Weight | 192.23 g/mol | [3] |
| Purity | Typically ≥95-97% | [2][3] |
| Appearance | Assumed to be a solid (powder/crystal) at room temperature | Inferred from related compounds |
Chemical Structure
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
As a compound with an incomplete toxicological profile, a rigorous risk assessment is paramount before any handling. The known hazards provide a baseline for establishing necessary controls.[4]
Known Hazards
This compound is classified with the GHS07 pictogram, indicating that it is an irritant. The following hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent measures to prevent contact with skin and eyes, and to avoid inhalation of any dust or aerosols.[5][6]
The Precautionary Principle with Novel Compounds
For any novel or uncharacterized substance, it is prudent to assume it may possess additional, unknown hazards.[7] The core principle is to treat the substance as potentially hazardous until sufficient data proves otherwise.[4] This approach involves a multi-step risk assessment before commencing any experimental work.
Risk Assessment Workflow
The following workflow should be implemented to ensure a comprehensive evaluation of risks.
Caption: A systematic workflow for risk assessment of novel or partially characterized chemicals.
Safe Handling Protocols
Based on the risk assessment, the following handling protocols are mandatory.
Engineering Controls
The primary line of defense is to handle the compound within a certified chemical fume hood.[5] This is critical to prevent inhalation of the powdered substance and to contain any potential spills. The work area within the hood should be lined with absorbent bench paper to facilitate easy cleanup.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent skin and eye contact.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects against dust particles and potential splashes, addressing the H319 hazard.[4] |
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving. | Provides a barrier against skin contact (H315). Change gloves immediately if contaminated.[8] |
| Body Protection | A knee-length laboratory coat. | Prevents contamination of personal clothing.[5] |
| Footwear | Closed-toe shoes. | Standard laboratory policy to protect against spills.[4] |
Experimental Workflow: Weighing and Handling a Powdered Irritant
The handling of powdered chemicals requires specific techniques to minimize dust generation.[6]
Caption: Step-by-step workflow for safely handling a powdered chemical irritant.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials. Store below eye level.[5]
-
Chemical Incompatibilities : Due to the presence of a carboxylic acid and a sulfone functional group, avoid storage with:
-
Strong Bases : The carboxylic acid will react exothermically with strong bases.
-
Strong Oxidizing Agents : While the sulfone group is relatively stable, the rest of the molecule could be susceptible to oxidation.[9][10]
-
Reactive Metals (e.g., sodium, potassium): Carboxylic acids can react to generate flammable hydrogen gas.
-
Cyanides and Sulfides : Contact with acids can generate highly toxic gases.[11]
-
The sulfone group itself is generally stable and unreactive, often requiring harsh conditions for reduction.[12][13] Its primary influence is its strong electron-withdrawing nature.
Emergency Procedures
Prompt and correct response to an emergency is critical.
Exposure Response
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
The response to a spill depends on its size.[6]
-
Minor Spill (Small amount of powder) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a wet paper towel or a suitable sorbent to avoid raising dust.[1]
-
Carefully sweep or wipe the material into a designated waste container.
-
Decontaminate the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill :
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency personnel.
-
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[5] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge down the drain.
Conclusion
The safe handling of this compound is predicated on a foundation of a thorough risk assessment and the consistent application of engineering controls, appropriate personal protective equipment, and safe laboratory practices. As a compound with known irritant properties and an incomplete toxicological profile, it must be handled with the caution afforded to all new chemical entities. By adhering to the principles and protocols outlined in this guide, researchers can mitigate risks, ensuring a safe environment for scientific discovery.
References
- Syracuse University Environmental Health & Safety Services. (n.d.). Irritants.
- Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? r/Chempros.
- Allucent. (n.d.). Risk Assessment: Traditional and Novel Approaches.
- Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- University of California, Riverside Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP.
- University of Florida Environmental Health & Safety. (n.d.). ExampleSOP_Novel-Compounds-in-Animals.docx.
- Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
- Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term.
- Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.
- Wikipedia. (n.d.). Sulfone.
- University of Nevada, Reno Environmental Health & Safety. (n.d.). Partial List of Chemical Incompatibilities.
- Unknown. (n.d.). Chemical Incompatibility Tables.
- Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
Sources
- 1. scribd.com [scribd.com]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. twu.edu [twu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 10. ehs.msstate.edu [ehs.msstate.edu]
- 11. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Sulfone - Wikipedia [en.wikipedia.org]
- 13. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]
An In-depth Technical Guide on the Theoretical Properties of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a molecule of significant interest in medicinal chemistry, incorporating a sulfone group within a saturated heterocyclic ring, appended with an acetic acid moiety. The sulfone group, a structural feature present in numerous pharmaceuticals, imparts unique physicochemical properties that can influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound, employing computational methodologies to elucidate its structural, electronic, and potential metabolic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's conformational landscape, physicochemical parameters, electronic properties, and predicted reactivity. The insights presented herein are designed to facilitate a deeper understanding of this compound and guide its potential application in drug discovery and development.
Introduction
The integration of sulfur-containing heterocycles into drug candidates has been a long-standing strategy in pharmaceutical research, owing to their diverse biological activities and ability to modulate key physicochemical properties.[1] The sulfone functional group, in particular, is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive moiety for drug design.[2] this compound combines this sulfone group with a flexible six-membered ring and a carboxylic acid, a common feature for engaging with biological targets.
This guide delves into the theoretical underpinnings of this molecule's behavior, leveraging the power of computational chemistry to predict properties that are critical for drug development. By establishing a robust theoretical foundation, we can make more informed decisions in the design and optimization of new chemical entities.
Physicochemical Properties: A Computational Prediction
The physicochemical properties of a drug candidate are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of extensive experimental data, in silico prediction methods provide valuable initial assessments.[3][4]
Predicted pKa and logP
The acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are fundamental descriptors of a molecule's ionization state and lipophilicity, respectively. These parameters significantly influence a compound's solubility, permeability, and interaction with biological membranes.[3][5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| pKa (acidic) | 4.0 - 5.0 | Empirical and quantum mechanical methods[6][7] |
| cLogP | -0.5 to 0.5 | Atom-based and fragment-based methods[4][8] |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
The predicted pKa suggests that the carboxylic acid moiety will be predominantly ionized at physiological pH (7.4), which will impact its solubility and potential interactions with biological targets. The predicted cLogP indicates a relatively hydrophilic character, which is favorable for aqueous solubility but may require careful balancing for membrane permeability.
Conformational Analysis
The three-dimensional conformation of a molecule is crucial for its interaction with biological macromolecules. The tetrahydrothiopyran ring can adopt several conformations, with the chair form being the most stable for saturated six-membered rings.[9][10]
The presence of the bulky sulfone group and the acetic acid side chain will influence the conformational equilibrium. The chair conformation can exist in two forms where the acetic acid substituent is either in an axial or equatorial position.
Caption: Conformational equilibrium of the chair form.
Computational modeling, specifically Density Functional Theory (DFT), can be employed to determine the relative energies of these conformers.[9][10] It is anticipated that the equatorial conformer will be lower in energy due to reduced steric hindrance.
Experimental Protocol: Conformational Analysis using DFT
-
Structure Preparation: Build the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11][12]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.
-
Energy Comparison: Compare the calculated Gibbs free energies of the two conformers to determine their relative stability and predict the equilibrium population of each.
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and potential for intermolecular interactions. DFT calculations can provide valuable insights into these properties through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors.[13][14]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity.
It is expected that the HOMO will be localized on the carboxylate group and the sulfone oxygens, while the LUMO will be distributed over the sulfone group.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's overall reactivity.[13][15]
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Trend |
| Ionization Potential (I) | -EHOMO | Moderate to High |
| Electron Affinity (A) | -ELUMO | Moderate |
| Chemical Hardness (η) | (I - A) / 2 | High |
| Electronegativity (χ) | (I + A) / 2 | High |
| Electrophilicity Index (ω) | χ2 / (2η) | Moderate |
Note: These trends are qualitative predictions based on the expected electronic structure.
The predicted high chemical hardness suggests that the molecule is relatively stable and less prone to global charge transfer.
Caption: Workflow for predicting electronic properties.
Predicted Reactivity and Metabolic Stability
The sulfone group is generally considered to be metabolically stable.[2] However, the overall metabolic profile of this compound will be influenced by the presence of the acetic acid side chain.
Potential Sites of Metabolism
Computational tools can predict potential sites of metabolism by identifying atoms that are most susceptible to enzymatic attack.[16][17] For this molecule, potential metabolic transformations could include:
-
Phase I Metabolism: Hydroxylation of the tetrahydrothiopyran ring.
-
Phase II Metabolism: Glucuronidation or sulfation of the carboxylic acid group.
Caption: Potential metabolic pathways.
Experimental Protocol: In Silico Metabolism Prediction
-
Software Selection: Utilize a validated in silico metabolism prediction software (e.g., MetaDrug, StarDrop).[16]
-
Input Structure: Input the 3D structure of this compound.
-
Prediction Models: Select prediction models for relevant cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) and Phase II enzymes.
-
Analysis: Analyze the output to identify the most probable sites of metabolism and the predicted metabolites.
Proposed Synthetic Route
While this guide focuses on theoretical properties, a plausible synthetic route provides context for its accessibility. The synthesis of the title compound can be envisioned starting from commercially available materials. A potential route involves the oxidation of the corresponding thioether.
Caption: A potential synthetic approach.
The starting material, (tetrahydro-2H-thiopyran-4-yl)acetic acid, can be synthesized from tetrahydro-4H-thiopyran-4-one.[18][19]
Conclusion
This technical guide has provided a detailed theoretical exploration of this compound, a molecule with potential for application in drug discovery. Through the application of computational methodologies, we have predicted its key physicochemical properties, elucidated its conformational preferences, and analyzed its electronic structure and reactivity. The insights gained from these theoretical studies provide a strong foundation for further experimental investigation and can guide the design of future analogs with optimized properties. The combination of a metabolically robust sulfone, a flexible heterocyclic scaffold, and a functional carboxylic acid moiety makes this compound an intriguing candidate for further exploration in various therapeutic areas.
References
- Predicting Drug Metabolism: Experiment and/or Computation? University of Cambridge.
- Computational prediction of human drug metabolism. PubMed - NIH.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.
- In silico pKa prediction and ADME profiling. PubMed.
- Computational approaches to predict drug metabolism. PubMed.
- Global reactivity descriptors (I, A, μ, η, and ω) calculated using density functional theory. ScienceDirect.
- Sulfone - Wikipedia. Wikipedia.
- In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed.
- Computational prediction of human drug metabolism. Taylor & Francis Online.
- Benchmarking In Silico Tools for Cysteine pKa Prediction. Journal of Chemical Information and Modeling - ACS Publications.
- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. PubMed.
- Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. The Journal of Physical Chemistry B - ACS Publications.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.
- The Concept of Density Functional Theory Based Descriptors and its Relation with the Reactivity of Molecular Systems: A Semi-Quantitative Study. MDPI.
- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. ResearchGate.
- How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. Journal of the American Chemical Society.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México.
- In silico pKa prediction. PMC - PubMed Central - NIH.
- The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. The Hebrew University of Jerusalem.
- In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. ResearchGate.
- Machine Learning Methods for LogP Prediction: Pt. 1. Ricardo Avila.
- Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study. Request PDF - ResearchGate.
- In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. PubMed.
- Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives. ElectronicsAndBooks.
- Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity. Journal of Chemical Information and Modeling.
- Log P (log D) values predicted in silico using various calculation algorithms. ResearchGate.
- Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. MDPI.
- Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. MDPI.
- Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.
- Conformations and Thermodynamic Properties of Sulfur Homocycles. 1. The S 5 , S 6 , S 7 , and S 8 Molecules. ResearchGate.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry.
- A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. arXiv.
- Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations. Semantic Scholar.
- Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate.
- ab initio Calculations of Changes in Sulfur's Orbital Energies and Sizes with Oxidation State as a Means. Digital Commons @ SPU - Seattle Pacific University.
- Journal of Natural Products. ACS Publications - American Chemical Society.
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate.
- Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. Wiley Online Library.
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. optibrium.com [optibrium.com]
- 7. In silico pKa prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 9. The Conformational Behaviour of Fluorinated Tetrahydrothiopyran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. [PDF] Structures and EPR spectra of binary sulfur−nitrogen radicals from DFT calculations | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 16. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid 97% | CAS: 137103-09-4 | AChemBlock [achemblock.com]
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid mechanism of action
**An In-depth Technical Guide to the
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: Investigating the Mechanism of Action of a Cyclic Sulfone**
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a six-membered cyclic sulfone (also known as a thiane-1,1-dioxide) and an acetic acid moiety. While direct research on the specific biological activity of this molecule is limited, its structural components are prevalent in a variety of pharmacologically active agents. Cyclic sulfones are recognized for their diverse medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial activities[1][2]. The sulfone group, a potent hydrogen bond acceptor, often serves as a bioisostere for carbonyl groups, enhancing interactions with biological targets[3][4]. This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, drawing on the known pharmacology of related cyclic sulfone and acetic acid derivatives. We will explore potential biological targets and signaling pathways, and detail robust experimental protocols to systematically investigate its therapeutic potential.
Introduction to this compound
This compound (CAS No. 1224869-02-6) is an organic compound with the molecular formula C7H12O4S[5][6]. Its structure is characterized by two key functional groups: a tetrahydrothiopyran-1,1-dioxide ring and an acetic acid side chain.
-
The Cyclic Sulfone Core: The tetrahydrothiopyran-1,1-dioxide is a saturated six-membered heterocycle containing a sulfone group (SO2). The sulfone moiety is a significant pharmacophore due to its ability to act as a strong hydrogen bond acceptor and its metabolic stability[4]. The cyclic nature of the core structure imparts conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty of binding to a biological target[3].
-
The Acetic Acid Side Chain: The acetic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. It can participate in ionic interactions and hydrogen bonding, often playing a crucial role in binding to enzyme active sites or receptors.
The combination of these two moieties suggests that this compound may possess interesting pharmacological properties.
The Therapeutic Potential of Cyclic Sulfones: A Landscape of Biological Activity
Cyclic sulfone derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Understanding this landscape provides a foundation for hypothesizing the mechanism of action of this compound.
| Biological Activity | Examples of Cyclic Sulfone-Containing Compounds | Potential Mechanisms |
| Anti-cancer | mTOR kinase inhibitors, γ-secretase inhibitors[2] | Inhibition of key signaling pathways involved in cell proliferation and survival. |
| Anti-inflammatory | Derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid[7] | Modulation of inflammatory pathways, potentially through enzyme inhibition (e.g., COX enzymes) or receptor antagonism. |
| Anti-microbial/Anti-parasitic | Nifurtimox (antitrypanosomal)[3], 2,6-diaryl-4H-tetrahydro-thiopyran-4-one sulfones (anti-kinetoplastidal)[8] | Induction of oxidative stress through redox cycling, interference with essential metabolic pathways of the pathogen. |
| Antiviral | HIV-1 protease inhibitors[1] | Inhibition of viral enzymes crucial for replication. |
The diverse bioactivities of cyclic sulfones underscore the potential of this compound as a therapeutic agent. The specific biological effects will be determined by the overall molecular structure and its interaction with specific biological targets.
Hypothetical Mechanisms of Action and Experimental Validation
Given the structural features of this compound, we can propose several plausible mechanisms of action. This section outlines these hypotheses and provides detailed experimental protocols for their investigation.
Hypothesis 1: Inhibition of Pro-inflammatory Enzymes
The presence of the acetic acid moiety, a hallmark of many NSAIDs, suggests that the compound may inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Caption: Workflow for determining COX inhibitory activity.
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with lipopolysaccharide (LPS) to induce COX-2 expression.
-
Microsome Isolation: Harvest the cells, lyse them by sonication, and isolate the microsomal fraction containing COX-2 by differential centrifugation.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Enzyme Inhibition Assay: In a 96-well plate, combine the microsomal fraction with the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification: After a defined incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Hypothesis 2: Modulation of Kinase Signaling Pathways
Cyclic sulfones have been identified as inhibitors of protein kinases, such as mTOR[2]. The compound could potentially interfere with intracellular signaling cascades critical for cell growth and proliferation, such as the PI3K/AKT/mTOR pathway[9].
Caption: Experimental approach for kinase inhibition studies.
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT and mTOR.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Hypothesis 3: Antagonism of G-Protein Coupled Receptors (GPCRs)
Acetic acid derivatives have been shown to act as antagonists for certain GPCRs, such as the CRTh2 receptor[10]. The compound could potentially bind to and block the activity of a pro-inflammatory GPCR.
Caption: Strategy for assessing GPCR antagonism.
-
Cell Culture: Culture a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing CRTh2).
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with this compound or a known antagonist.
-
Agonist Stimulation: Add a known agonist for the receptor (e.g., PGD2 for CRTh2).
-
Signal Detection: Measure the change in fluorescence intensity over time using a plate reader with fluorescence detection capabilities.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium signal by the test compound.
Concluding Remarks
This compound represents a molecule with significant, yet unexplored, therapeutic potential. Its composite structure, featuring a cyclic sulfone core and an acetic acid side chain, suggests a range of possible biological activities, from anti-inflammatory and anti-cancer to anti-microbial effects. The lack of direct mechanistic studies necessitates a systematic and hypothesis-driven approach to elucidating its mode of action. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for researchers to unravel the pharmacological properties of this compound and its derivatives. By investigating its effects on key cellular targets such as pro-inflammatory enzymes, protein kinases, and GPCRs, the scientific community can begin to unlock the therapeutic promise held within this intriguing molecule.
References
- Mondal, M., & Jana, S. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- Li, Y., et al. (2022). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 27(19), 6527.
- Enamine. Cyclic Sulfones. Enamine Product Focus.
- Mondal, M., & Jana, S. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
- Chavda, V., et al. (2022). Cyclic sulfoxides and sulfones in drug design. In Drug Design and Discovery.
- CymitQuimica. This compound. CymitQuimica Product Page.
- Audo, G., et al. (2022). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 27(23), 8527.
- Fluorochem. This compound. Fluorochem Product Page.
- Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 15(8), 982.
- Ryng, S., et al. (1989). Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. Archivum Immunologiae et Therapiae Experimentalis, 37(3-4), 347-356.
- Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Sulfones - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound [cymitquimica.com]
- 7. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: An Application Note and Detailed Protocol
Introduction
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a saturated heterocyclic compound incorporating a sulfone moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the sulfone group, including increased polarity, hydrogen bond accepting capability, and metabolic stability. The tetrahydrothiopyran ring serves as a versatile scaffold, and its substitution with an acetic acid functionality provides a handle for further chemical modification and interaction with biological targets. This document provides a comprehensive guide for the synthesis of this target molecule, intended for researchers and professionals in the fields of organic synthesis and drug development.
The synthetic strategy outlined herein employs a convergent approach, beginning with the construction of the core tetrahydrothiopyran ring system, followed by the introduction of the acetic acid side chain via a malonic ester synthesis, and culminating in the oxidation of the sulfide to the desired sulfone. This application note details the rationale behind the chosen synthetic route and provides a step-by-step protocol for its execution.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-stage process. The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
The synthesis commences with the commercially available or readily prepared tetrahydro-4H-thiopyran-4-one. A Knoevenagel condensation with diethyl malonate introduces the malonate functionality. Subsequent catalytic hydrogenation reduces the double bond, yielding the saturated diethyl (tetrahydro-2H-thiopyran-4-yl)malonate. The synthesis of the acetic acid moiety is then achieved through hydrolysis of the diester followed by decarboxylation. The final step involves the selective oxidation of the sulfide to the corresponding sulfone.
Detailed Experimental Protocols
Stage 1: Synthesis of the Tetrahydrothiopyran Core
The starting material, tetrahydro-4H-thiopyran-4-one, is commercially available. Alternatively, it can be synthesized from dimethyl 3,3'-thiobispropanoate through a Dieckmann condensation followed by decarboxylation[1][2].
Stage 2: Introduction of the Acetic Acid Moiety via Malonic Ester Synthesis
The malonic ester synthesis is a robust and versatile method for the formation of carboxylic acids.[3][4][5][6][7][8][9] This multi-step sequence involves the formation of a carbon-carbon bond through the alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.
Protocol 2.1: Knoevenagel Condensation to form Diethyl (tetrahydro-2H-thiopyran-4-ylidene)malonate
This reaction condenses tetrahydro-4H-thiopyran-4-one with diethyl malonate to form an α,β-unsaturated diester.
-
Reagents and Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
Diethyl malonate
-
Piperidine
-
Acetic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tetrahydro-4H-thiopyran-4-one (1.0 eq), diethyl malonate (1.2 eq), and toluene (to dissolve the reactants).
-
Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and collect the water that forms in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2: Catalytic Hydrogenation to form Diethyl (tetrahydro-2H-thiopyran-4-yl)malonate
The double bond in the Knoevenagel product is reduced to yield the saturated diester.
-
Reagents and Materials:
-
Diethyl (tetrahydro-2H-thiopyran-4-ylidene)malonate
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve diethyl (tetrahydro-2H-thiopyran-4-ylidene)malonate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a reaction flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl (tetrahydro-2H-thiopyran-4-yl)malonate, which is often pure enough for the next step.
-
Protocol 2.3: Hydrolysis and Decarboxylation to form 2-(Tetrahydro-2H-thiopyran-4-yl)acetic acid
The diester is hydrolyzed to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final carboxylic acid.[3][4]
-
Reagents and Materials:
-
Diethyl (tetrahydro-2H-thiopyran-4-yl)malonate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
Dissolve diethyl (tetrahydro-2H-thiopyran-4-yl)malonate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add an excess of NaOH or KOH (at least 2.5 eq).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and acidify to a low pH (pH 1-2) with concentrated HCl.
-
Heat the acidified solution to reflux to effect decarboxylation. The evolution of CO2 gas will be observed.
-
Continue heating until gas evolution ceases.
-
Cool the solution to room temperature. The product may precipitate. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid.[10]
-
Stage 3: Oxidation of the Sulfide to a Sulfone
The final step is the oxidation of the sulfide in 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[11][12][13]
Protocol 3.1: Oxidation to this compound
-
Reagents and Materials:
-
2-(Tetrahydro-2H-thiopyran-4-yl)acetic acid
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Add m-CPBA (at least 2.2 eq) portion-wise, maintaining the temperature at 0 °C. Using a slight excess of m-CPBA ensures complete oxidation to the sulfone.
-
After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC. The sulfone product will be significantly more polar than the starting sulfide.
-
Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 2.1 | Diethyl (tetrahydro-2H-thiopyran-4-ylidene)malonate | Tetrahydro-4H-thiopyran-4-one | Diethyl malonate, Piperidine, Acetic acid | 80-90% |
| 2.2 | Diethyl (tetrahydro-2H-thiopyran-4-yl)malonate | Diethyl (tetrahydro-2H-thiopyran-4-ylidene)malonate | 10% Pd/C, H₂ | >95% |
| 2.3 | 2-(Tetrahydro-2H-thiopyran-4-yl)acetic acid | Diethyl (tetrahydro-2H-thiopyran-4-yl)malonate | NaOH, HCl | 70-85% |
| 3.1 | This compound | 2-(Tetrahydro-2H-thiopyran-4-yl)acetic acid | m-CPBA | 85-95% |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and are amenable to scale-up. The final product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.
References
- Organic Chemistry Tutor. Malonic Ester Synthesis.
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis.
- University of Calgary. Ch21: Malonic esters.
- Common Organic Chemistry. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA).
- Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant.
- StudySmarter. Malonic Ester Synthesis: Mechanism & Use.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- PubMed Central. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones.
- ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran.
- ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
- Wikipedia. Malonic ester synthesis.
- Organic Chemistry Portal. Malonic Ester Synthesis.
- Chemistry Notes. Malonic ester synthesis, mechanism and application.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Malonic Ester Synthesis [organic-chemistry.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid 97% | CAS: 137103-09-4 | AChemBlock [achemblock.com]
- 11. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid: An Application Note and Laboratory Protocol
This document provides a detailed, two-step laboratory-scale protocol for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis commences with the readily available tetrahydro-4H-thiopyran-4-one and proceeds through a Reformatsky reaction to introduce the acetic acid moiety, followed by a robust oxidation of the sulfide to the corresponding sulfone.
The core of this protocol is built upon established and reliable chemical transformations, with an emphasis on explaining the rationale behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Cyclic sulfones are a significant class of organosulfur compounds that serve as versatile intermediates in organic synthesis and are key structural motifs in various biologically active molecules.[1][2] The sulfone group, being a strong hydrogen bond acceptor, can interact effectively with biological targets.[3] Specifically, derivatives of tetrahydrothiopyran-1,1-dioxide have garnered attention for their potential applications in the development of novel therapeutics. This guide outlines a reliable method for the preparation of this compound.
Overall Synthetic Scheme
The synthetic pathway is illustrated below, beginning with the formation of the acetic acid precursor followed by the oxidation of the thioether.
Caption: Overall synthetic workflow.
Part 1: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)acetic Acid via Reformatsky Reaction
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5][6][7] The organozinc reagent, or 'Reformatsky enolate', is prepared in situ and is less reactive than Grignard reagents, which allows for its formation in the presence of the ester functionality.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Tetrahydro-4H-thiopyran-4-one | ReagentPlus®, 99% | Sigma-Aldrich |
| Ethyl bromoacetate | 98% | Acros Organics |
| Zinc dust (<10 µm) | 98% | Sigma-Aldrich |
| Iodine | ACS reagent | J.T. Baker |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Diethyl ether | ACS grade | Fisher Scientific |
Experimental Protocol
Caption: Step-by-step workflow for the Reformatsky reaction.
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add activated zinc dust (5.0 eq) and a crystal of iodine to anhydrous toluene (50 mL). The mixture is heated to reflux for 5 minutes and then cooled to room temperature.[6] The iodine serves to activate the zinc surface.
-
Reaction Setup: To the suspension of activated zinc, add ethyl bromoacetate (2.0 eq). Subsequently, add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous toluene (10 mL) dropwise via the dropping funnel.
-
Reaction Execution: Heat the resulting mixture to 90 °C and stir for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl.
-
Extraction: Filter the suspension and transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired intermediate product. Note: Further steps of dehydration and reduction would be necessary to obtain (Tetrahydro-2H-thiopyran-4-yl)acetic acid. Alternatively, direct purchase of this precursor is recommended for simplicity.
Part 2: Oxidation of (Tetrahydro-2H-thiopyran-4-yl)acetic Acid to this compound
The selective oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry.[9] While various reagents can achieve this, hydrogen peroxide is a "green" oxidant as its only byproduct is water.[1] The use of acetic acid as a co-reagent can facilitate the oxidation process.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (Tetrahydro-2H-thiopyran-4-yl)acetic acid | 97% | AChemBlock |
| Hydrogen peroxide (H₂O₂) | 30% (w/w) in H₂O | Sigma-Aldrich |
| Acetic acid | Glacial | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Sodium sulfite (Na₂SO₃) | Saturated solution | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Experimental Protocol
Caption: Step-by-step workflow for the oxidation of the sulfide to the sulfone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (Tetrahydro-2H-thiopyran-4-yl)acetic acid (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The use of an excess of the oxidizing agent ensures the complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess hydrogen peroxide.
-
Extraction: Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Handle with appropriate care.
-
The quenching of hydrogen peroxide with sodium sulfite is an exothermic reaction.
References
- Yao, Q. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters, 2001, 3(13), 2069-2072.
- Yao, Q. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. American Chemical Society, 2001.
- Bari, S. et al. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry, 2018, 30(10), 2145-2156.
- AdiChemistry.
- Organic Chemistry Portal.
- Chemistry LibreTexts.
- Gendron, T. et al. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 2018, 23(11), 2939.
- NROChemistry.
- PSIBERG.
- ResearchGate. Oxidation of sulfides to sulfoxides and sulfones.
- Moghaddam, F. M. et al. Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous and recyclable nano catalyst under organic solvent-free conditions. RSC Advances, 2015, 5(5), 3369-3375.
- ResearchGate. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. psiberg.com [psiberg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract: This document provides a comprehensive guide to the purification of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a key building block in pharmaceutical and materials science. Given its polar and acidic nature, this compound presents unique purification challenges. These application notes detail two primary methods for achieving high purity: recrystallization and column chromatography. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying scientific principles, and a discussion of the expected outcomes and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for obtaining highly pure this compound.
Introduction: Understanding the Molecule
This compound is a saturated heterocyclic compound containing both a sulfone and a carboxylic acid functional group. Its chemical structure (Figure 1) imparts high polarity, making it soluble in polar solvents and posing challenges for traditional purification techniques.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The presence of the sulfone group, a strong electron-withdrawing group, increases the acidity of the carboxylic proton. The high polarity and hydrogen bonding capabilities of this molecule dictate the choice of purification strategies. Commercial suppliers typically offer this compound at purities of 95-98%[1][2][3]. However, for many applications, particularly in drug development, higher purity is essential to ensure safety and efficacy, as even small impurities can have significant biological effects.
Potential Impurities:
Understanding the potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes, which may involve the oxidation of a thioether precursor and hydrolysis of an ester, the following impurities could be present:
-
Starting materials: Unreacted ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate or its thioether precursor[4].
-
By-products of oxidation: The corresponding sulfoxide, which is an intermediate in the oxidation of the thioether to the sulfone[5][6]. Incomplete oxidation can lead to the presence of this impurity.
-
By-products of hydrolysis: Unhydrolyzed ester precursor.
-
Salts: Inorganic salts from the work-up of the synthesis.
Purification Method 1: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures[7]. For this compound, a polar protic solvent or a mixture including one is generally most effective due to the compound's polar nature and hydrogen bonding capabilities.
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For carboxylic acids, solvents like ethanol, methanol, and water are often good choices[8][9]. Given the presence of the highly polar sulfone group, a mixed solvent system may be necessary to achieve the desired solubility profile. An ethanol/water mixture is a promising candidate.
Protocol for Recrystallization
This protocol is designed for the purification of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5 g of the crude acid in a minimal amount of hot ethanol (e.g., start with 20 mL) with stirring. Heat the solution gently on a hot plate.
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point.
-
Clarification: Add a small amount of hot ethanol (a few drops) to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Outcome and Troubleshooting
-
Purity: This method can be expected to increase the purity to >99%.
-
Yield: The yield will depend on the initial purity of the crude material but can be optimized by carefully controlling the solvent volumes.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a high concentration of impurities or an inappropriate solvent system. In such cases, trying a different solvent system or pre-purifying by column chromatography may be necessary.
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar acidic compound like this compound, several chromatographic modes can be employed.
Overview of Chromatographic Strategies
| Chromatographic Mode | Stationary Phase | Mobile Phase Principle | Rationale for Use |
| Normal-Phase | Silica Gel | Non-polar organic solvents with a polar modifier (e.g., hexane/ethyl acetate with acetic acid) | The acidic modifier suppresses the ionization of the carboxylic acid, reducing tailing on the acidic silica gel[10][11]. |
| Reversed-Phase | C18-functionalized silica | Polar solvents (e.g., water/acetonitrile or water/methanol with an acidic modifier like TFA or formic acid) | The non-polar stationary phase retains compounds based on hydrophobicity. This is effective for separating polar compounds from non-polar impurities[12]. |
| Mixed-Mode | C18 with anion exchange | Aqueous/organic mobile phase with buffer to control pH and ionic strength | Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity of ionic and polar compounds[11][13][14][15]. |
| HILIC | Polar (e.g., Diol, Amine) | High organic content with a small amount of aqueous buffer | Hydrophilic Interaction Liquid Chromatography is well-suited for highly polar compounds that show little retention in reversed-phase chromatography[16][17][18][19]. |
Protocol for Flash Column Chromatography (Normal-Phase)
This protocol is suitable for purifying gram-scale quantities of the compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane, Ethyl Acetate, Acetic Acid (HPLC grade)
-
Flash chromatography system (or glass column)
-
Test tubes for fraction collection
-
TLC plates
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of acetic acid (0.5-1%) to the mobile phase to prevent streaking of the acidic compound. The ideal mobile phase should give the target compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase, or use a pre-packed cartridge.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., ethyl acetate). Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol for Preparative HPLC (Reversed-Phase)
For achieving the highest purity, preparative reversed-phase HPLC is the method of choice.
Materials:
-
Crude or partially purified this compound
-
Acetonitrile and Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Parameters for Preparative HPLC:
| Parameter | Recommended Condition |
| Column | Preparative C18 (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-95% B over 30 minutes (to be optimized based on analytical scale separation) |
| Flow Rate | 20 mL/min (for a 20 mm ID column) |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve in a minimal amount of the initial mobile phase |
Procedure:
-
Method Development: Develop and optimize the separation on an analytical scale HPLC system to determine the optimal gradient.
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition. Filter the solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the optimized gradient.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the final product.
Workflow Diagrams
Caption: Recrystallization workflow for purification.
Caption: Flash chromatography purification workflow.
Conclusion
The purification of this compound can be effectively achieved through recrystallization or column chromatography. For moderate purity and larger scales, recrystallization from an ethanol/water mixture is a practical and economical choice. For higher purity requirements, normal-phase flash chromatography offers a good balance of scale and resolution, while preparative reversed-phase HPLC provides the highest achievable purity, essential for demanding applications in pharmaceutical development. The choice of method will depend on the initial purity of the material, the desired final purity, and the scale of the purification.
References
- Teledyne ISCO. (2012).
- SIELC Technologies.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- King, A.
- Boland, D. M., Burke, M. F., Mitchell, T., & Madley, P. (2003). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices.
- University of Rochester, Department of Chemistry.
- Louw, S., & Pereira, A. S. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2309.
- Liu, Z., & Li, Z. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS omega, 5(21), 12291–12297.
- ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]
- Teledyne LABS.
- Vapourtec. (2024).
- SIELC Technologies.
- Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
- LookChem.
- MH Chem. (2022).
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2023).
- Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
- ResearchGate. (2008).
- ResearchGate. (2020). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]
- The Royal Society of Chemistry.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [cymitquimica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. helixchrom.com [helixchrom.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. teledynelabs.com [teledynelabs.com]
- 19. agilent.com [agilent.com]
Topic: A Multi-Technique Approach for the Comprehensive Characterization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed guide to the essential analytical techniques required for the comprehensive characterization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a molecule featuring both a cyclic sulfone and a carboxylic acid moiety, it presents unique analytical considerations. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound characterization. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). The integrated workflow described herein is designed to deliver unambiguous structural confirmation, purity assessment, and thermal stability profiling, which are critical for its application in research and drug development.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule containing a saturated six-membered heterocyclic sulfone (a sulfo-cyclohexane derivative) and a carboxylic acid group. Such structures are of significant interest in medicinal chemistry, often serving as scaffolds or intermediates in the synthesis of novel therapeutic agents. The sulfone group is a bioisostere for other functionalities and can improve physicochemical properties such as solubility and metabolic stability, while the carboxylic acid provides a handle for further chemical modification or interaction with biological targets.
Given its potential role in pharmaceutical development, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring identity, purity, and stability. This guide provides the analytical framework to achieve this with confidence.
Molecular Structure and Properties:
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₂O₄S
-
Molecular Weight: 192.23 g/mol
Caption: Structure of this compound.
Structural Elucidation: NMR and Mass Spectrometry
The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR and MS are the definitive techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework of a molecule. For this specific compound, ¹H NMR will confirm the presence and connectivity of the different types of protons (aliphatic protons on the ring, the alpha-protons of the acetic acid moiety, and the acidic proton). ¹³C NMR will verify the number and electronic environment of all carbon atoms, including the characteristic shifts for carbons adjacent to the sulfone group and the carboxyl carbon.
Expected Spectral Features: The sulfone group (SO₂) is strongly electron-withdrawing, causing protons and carbons on adjacent atoms (positions 2, 6, 3, and 5) to be significantly deshielded (shifted downfield).[1][2] The carboxylic acid proton is readily exchangeable and appears as a characteristic broad singlet at a very downfield chemical shift.[3][4]
| Data Type | Predicted Chemical Shift (ppm) | Rationale / Key Correlations |
| ¹H NMR | ~10.0 - 13.0 (s, 1H, broad) | Carboxylic acid proton (-COOH ). |
| ~3.0 - 3.4 (m, 4H) | Protons on carbons adjacent to the sulfone group (CH₂ -SO₂). | |
| ~2.3 - 2.5 (d, 2H) | Alpha-protons of the acetic acid moiety (-CH₂ -COOH). | |
| ~1.8 - 2.2 (m, 5H) | Remaining ring protons, including the single proton at C4. | |
| ¹³C NMR | ~170 - 185 | Carboxyl carbon (C OOH).[4] |
| ~50 - 55 | Carbons adjacent to the sulfone group (C H₂-SO₂). | |
| ~30 - 45 | Remaining aliphatic carbons, including the alpha-carbon of the acid. |
Protocol 1: NMR Spectroscopic Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the polar sulfone and the carboxylic acid, and the acidic proton is readily observed.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Assign peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the expected values. Use 2D NMR techniques (COSY, HSQC) if assignments are ambiguous.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure. For this molecule, electrospray ionization (ESI) in negative ion mode is ideal, as the carboxylic acid is easily deprotonated to form a [M-H]⁻ ion.
Expected Mass Data:
| Ion Type | Mode | Expected m/z | Notes |
| [M-H]⁻ | ESI Negative | 191.0438 | Primary ion for molecular weight confirmation. |
| [M+Na]⁺ | ESI Positive | 215.0348 | Often observed as a sodium adduct. |
| Fragment | ESI Negative (MS/MS) | Varies | Expect characteristic losses such as H₂O (18 u), CO₂ (44 u), and SO₂ (64 u).[5] |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography (optional but recommended):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Method: A short gradient or isocratic elution to introduce the sample into the MS.
-
-
MS Acquisition:
-
Ionization Mode: ESI Negative.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument.
-
MS/MS: Acquire fragmentation data on the precursor ion (m/z 191.04) to observe characteristic fragments.
-
-
Data Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Compare the accurate mass of the observed [M-H]⁻ ion with the theoretical value to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify fragmentation pathways consistent with the structure.
-
Purity, Identity, and Stability Assessment
Once the structure is confirmed, the focus shifts to quantifying purity and confirming identity using orthogonal techniques, as well as understanding the material's thermal behavior.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Causality: HPLC is the gold standard for determining the purity of small organic molecules. Due to the polar nature of both the sulfone and carboxylic acid, this analyte can be challenging to retain on standard C18 columns using highly aqueous mobile phases, a phenomenon known as "phase collapse".[6] Therefore, a polar-modified or aqueous-stable C18 column is the logical choice.[6][7] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a single, well-defined analyte form and promoting retention on the reversed-phase column.[8][9]
Protocol 3: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: Aqueous C18 (e.g., Ascentis Express AQ-C18 or Agilent Polaris C18-A), 4.6 x 150 mm, 3.5 µm.[6][7]
-
Mobile Phase: Isocratic mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (e.g., 95:5 v/v). The ratio should be optimized to achieve a retention time of 5-10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carboxyl group absorption).[8][10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
The method should be validated for specificity, linearity, and precision as per regulatory guidelines if required.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It serves as an excellent identity test. The spectrum of this molecule will be dominated by strong absorptions from the S=O bonds of the sulfone and the O-H and C=O bonds of the carboxylic acid.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad)[4] |
| C=O stretch | 1700 - 1725 (strong)[4][11] | |
| Sulfone | S=O asymmetric stretch | 1300 - 1350 (strong)[12] |
| S=O symmetric stretch | 1120 - 1160 (strong)[12] | |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
Protocol 4: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact.
-
Collect the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and compare them with the expected frequencies for the sulfone and carboxylic acid functional groups.
-
Thermal Analysis (DSC/TGA)
Causality: Thermal analysis provides critical information about the material's physical properties, stability, and purity. Differential Scanning Calorimetry (DSC) measures heat flow to determine melting point, which is a key physical constant and an indicator of purity (impurities typically broaden and depress the melting point).[13][14] Thermogravimetric Analysis (TGA) measures mass loss versus temperature, defining the thermal stability and decomposition profile of the compound.[13][15]
Protocol 5: DSC and TGA Analysis
-
Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous DSC-TGA system.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a point well above the expected melt (e.g., 25 °C to 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
-
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
Analysis: Determine the onset temperature of decomposition (Tonset), typically defined by a 5% mass loss.
-
Integrated Analytical Workflow
No single technique provides a complete picture. The power of this approach lies in the integration of orthogonal methods. The workflow below illustrates a logical sequence for characterizing a new batch of this compound.
Caption: Integrated workflow for comprehensive material characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique, evidence-based approach. By logically combining NMR and MS for definitive structural elucidation, HPLC for quantitative purity assessment, FTIR for functional group identity, and thermal analysis for stability profiling, researchers can build a comprehensive and reliable data package. The protocols and rationale detailed in this note provide a robust framework for ensuring the quality and integrity of this compound for its intended scientific applications.
References
- Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.
- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
- ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones.
- Fiveable. Principles of thermal analysis | Analytical Chemistry Class Notes.
- ResearchGate. Mass Spectra of Sulfoxides and Sulfones | Request PDF.
- Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column.
- Cogent Social Sciences. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
- Shimadzu. Analytical Methods for Organic Acids.
- SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
- Chemistry LibreTexts. 2.8: Thermal Analysis.
- ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry.
- ResearchGate. Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides.
- MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Available from: https://www.mdpi.com/1422-8599/2017/3/M953
- ResearchGate. Infrared Spectra of Sulfones and Related Compounds.
- ACS Publications. Mass Spectra of Diaryl Sulfones. | Analytical Chemistry.
- ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B).
- PubMed. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- TA Instruments. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®.
- PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- ACS Publications. Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects | The Journal of Organic Chemistry.
- ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide.
- ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- ResearchGate. Figure 2: FTIR spectra (left) of compounds 2 (a), 9 (b), 10 (c) and 11....
- Taylor & Francis. Thiopyran – Knowledge and References.
- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ACS Publications. Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry.
- Thieme. 301 D. Witt The synthesis and chemistry of 2H-thiopyran (1), 4H-thiopyran (2), 3,4-dihydro-2H-thio.
- YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
Sources
- 1. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. fiveable.me [fiveable.me]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust HPLC Method for the Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This compound, featuring both a sulfone and a carboxylic acid moiety, presents a challenge for traditional reversed-phase chromatography due to its high polarity. This protocol leverages a polar-modified C18 stationary phase to achieve excellent retention and peak shape. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in various sample matrices.
Introduction: The Analytical Challenge
This compound is a polar molecule containing a hydrophilic sulfone group and an ionizable carboxylic acid group.[1][2] The combination of these functionalities makes it poorly retained on conventional C18 columns, often leading to elution near the void volume and co-elution with other polar sample components. Furthermore, the lack of a significant chromophore in the saturated ring system and the carboxylic acid group necessitates detection at low UV wavelengths.[3][4]
The primary objective of this work was to develop a reliable reversed-phase HPLC (RP-HPLC) method that overcomes these challenges. The key aspects of this method are:
-
Enhanced Retention of a Polar Analyte: Utilization of a stationary phase designed for polar compounds.
-
Symmetrical Peak Shape: Optimization of mobile phase pH to control the ionization state of the carboxylic acid.
-
Sensitive Detection: Selection of an appropriate UV wavelength for a compound with a weak chromophore.
-
Method Robustness and Reliability: Adherence to principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]
Experimental Design & Rationale
Physicochemical Properties of the Analyte
A comprehensive understanding of the analyte's properties is foundational to method development.
-
Structure: this compound
-
Key Functional Groups: Carboxylic acid, Sulfone.
-
Estimated pKa: The pKa of the carboxylic acid is estimated to be in the range of 4.0 - 5.0, typical for aliphatic carboxylic acids. The sulfone group is electron-withdrawing, which may slightly decrease the pKa. Precise control of the mobile phase pH is therefore critical. To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be at least one to two pH units below the pKa.[9]
-
UV Absorbance: The saturated sulfone and carboxylic acid groups do not exhibit strong absorbance at wavelengths above 220 nm. Therefore, a low detection wavelength is required for adequate sensitivity.[4][10] Based on data for similar compounds, a wavelength of 210 nm is proposed.[4]
Chromatographic Strategy
A reversed-phase approach was selected for its versatility. However, to address the polarity of the analyte, a specialized column is required.
-
Column Selection: A polar-modified C18 column, such as a Luna® Omega Polar C18 or a Polaris C18-A, is recommended.[1][2][11][12][13] These columns are designed with a polar-embedded or polar-endcapped stationary phase that enhances the retention of polar compounds and prevents phase collapse in highly aqueous mobile phases.[11][14]
-
Mobile Phase Optimization:
-
Aqueous Phase: A buffered aqueous solution is necessary to maintain a consistent pH and achieve reproducible retention times. A phosphate or formate buffer is suitable. To ensure the carboxylic acid is protonated (non-ionized), a pH of 2.5-3.0 is recommended.[15][16]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at low wavelengths. A gradient elution will be employed to ensure a sharp peak shape and efficient elution.
-
-
Detection: UV detection at 210 nm is selected to maximize the signal-to-noise ratio for the analyte.
Materials & Methods
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
This compound reference standard (purity >98%).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Polaris C18-A column (4.6 x 150 mm, 3.5 µm) or equivalent.[2][12][13]
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Protocol
Chromatographic Conditions
| Parameter | Value |
| Column | Polaris C18-A (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then re-equilibrate at 5% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Analytical Workflow
Figure 1: A schematic of the analytical workflow from sample preparation to data analysis.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the 50 µg/mL working standard six times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation (ICH Q2(R2) Principles)
This method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5][6][7][8][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank and a spiked sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. This can be assessed by spike recovery experiments at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Results and Discussion
This method provides a sharp, symmetrical peak for this compound with a retention time of approximately 6.5 minutes. The use of a polar-modified C18 column is critical for achieving the necessary retention. The acidic mobile phase ensures the analyte is in its non-ionized form, leading to a stable retention time and good peak shape. The gradient elution allows for a timely analysis while maintaining good resolution from any potential early-eluting impurities.
Conclusion
The HPLC method detailed in this application note is a reliable and robust solution for the quantitative analysis of this compound. By employing a polar-modified stationary phase and an optimized acidic mobile phase, the challenges associated with the analysis of this polar compound are effectively overcome. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- Luna Omega Polar C18 for Polar Compounds. Phenomenex. [Link]
- This compound. PubChem. [Link]
- Agilent Polaris HPLC Columns. Chrom Tech. [Link]
- Polaris Reversed-Phase HPLC Columns. Agilent. [Link]
- Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
- Separation of Divinyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A simple approach to prepare a sulfone-embedded st
- Steps for HPLC Method Valid
- HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
- ICH Guidelines for Analytical Method Valid
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
- Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection. PubMed. [Link]
- Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. [Link]
- Validation of Analytical Procedures Q2(R2). ICH. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection.
- UV-Vis Spectrum of Divinyl Sulfone. SIELC Technologies. [Link]
- Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chrom
- Impurity contribution to ultraviolet absorption of saturated f
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm | Analytics-Shop [analytics-shop.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. mastelf.com [mastelf.com]
- 10. UV-Vis Spectrum of Divinyl Sulfone | SIELC Technologies [sielc.com]
- 11. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. hplc.eu [hplc.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid as a Versatile Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, combining a polar sulfone group with a flexible acetic acid side chain, make it a valuable intermediate for the synthesis of novel therapeutic agents. The tetrahydrothiopyran dioxide core is recognized as a bioisostere for various carbocyclic and heterocyclic systems, often imparting improved physicochemical properties such as aqueous solubility and metabolic stability to the final drug molecule. These characteristics are highly desirable in modern drug design, aiming to enhance pharmacokinetic profiles and overall efficacy.
The sulfone moiety, being a strong hydrogen bond acceptor, can engage in critical interactions with biological targets. The acetic acid functional group provides a convenient handle for further chemical modifications, most notably for the formation of amide bonds, which are prevalent in a vast array of pharmaceuticals. This allows for the systematic exploration of structure-activity relationships (SAR) by coupling this intermediate with diverse amine-containing fragments.
While direct literature on the specific applications of this compound is emerging, the broader class of thiopyran and related heterocyclic derivatives has been successfully incorporated into various drug candidates, including potent and selective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes[1][2][3]. This highlights the potential of this intermediate in constructing novel molecules with diverse biological activities.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C7H12O4S | [4] |
| Molecular Weight | 192.23 g/mol | [4] |
| CAS Number | 1224869-02-6 | [4] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥97% | [4] |
Core Application: Amide Bond Formation for Library Synthesis
The primary utility of this compound as a chemical intermediate lies in its carboxylic acid functionality, which serves as a key point for molecular elaboration. Amide bond formation is a cornerstone of medicinal chemistry, and this intermediate is an ideal substrate for coupling with a wide variety of primary and secondary amines to generate libraries of novel compounds for biological screening.
The following section provides a detailed, generalized protocol for the amide coupling of this compound with a representative amine using a common coupling agent. This protocol is designed to be a robust starting point for researchers, with explanations for the choice of reagents and conditions.
Workflow for Amide Coupling
Caption: Generalized workflow for the amide coupling of this compound.
Detailed Protocol: Synthesis of a Representative Amide Derivative
This protocol describes the synthesis of a model amide by coupling this compound with benzylamine. This procedure can be adapted for a wide range of primary and secondary amines.
Materials and Reagents
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Experimental Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add benzylamine (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.5 equivalents). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid without competing in the coupling reaction[5].
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
-
Amide Coupling:
-
To the cooled, stirring solution, add HATU (1.1 equivalents) portion-wise over 5-10 minutes. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in the case of chiral substrates[5].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NH4Cl to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Causality and Experimental Choices
-
Solvent: Anhydrous aprotic polar solvents like DMF or DCM are chosen to ensure the solubility of the reactants and to prevent hydrolysis of the activated carboxylic acid intermediate[6].
-
Coupling Reagent: HATU is a preferred coupling reagent due to its high efficiency, fast reaction times, and low propensity for side reactions. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate[7].
-
Base: A non-nucleophilic organic base such as DIPEA is essential to neutralize the acidic protons in the reaction mixture without interfering with the desired amide bond formation[5].
-
Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the coupling reagent, minimizing potential side reactions. The reaction is then allowed to proceed at room temperature for optimal reaction kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of coupling reagent or base.- Low quality or wet solvent/reagents.- Sterically hindered amine. | - Increase the equivalents of coupling reagent and base.- Use freshly opened or distilled anhydrous solvents.- Increase the reaction time and/or temperature. Consider using a more potent coupling agent. |
| Low Yield | - Product loss during work-up due to some water solubility.- Side reactions. | - Perform multiple extractions and consider back-extraction of the aqueous layers.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | - Presence of by-products from the coupling reagent (e.g., tetramethylurea from HATU). | - Ensure thorough washing during the work-up to remove water-soluble impurities. Optimize chromatographic conditions. |
Conclusion
This compound is a promising and versatile chemical intermediate for the synthesis of novel bioactive molecules. Its inherent properties make it an attractive building block for creating libraries of compounds with potential therapeutic applications. The provided protocol for amide bond formation serves as a foundational method for researchers to incorporate this valuable scaffold into their drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- Design, Synthesis and Evaluation of a Series of Novel Super-long Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. [Link]
- Synthesis and DPP-IV Inhibition Activity of[1][9]Thiazolo[5,4-D]Pyrimidine Deriv
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Thiopyran Derivatives - Pharmaceutical Intermedi
- Pharmaceutical intermediates and process for the preparation thereof.
- Amide Synthesis. Fisher Scientific. [Link]
- The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
Sources
- 1. Design, Synthesis and Evaluation of a Series of Novel Super-long Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid in Drug Discovery
Introduction: The Strategic Value of the Cyclic Sulfone Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of desirable physicochemical properties and synthetic tractability is paramount. (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, a molecule characterized by a saturated six-membered heterocyclic ring containing a sulfone group and an acetic acid side chain, represents a compelling building block for the generation of sophisticated drug candidates. The sulfone moiety, a hydrogen bond acceptor, is chemically stable and can impart favorable ADME (absorption, distribution, metabolism, and excretion) properties to a molecule. The acetic acid functional group provides a convenient handle for synthetic elaboration, allowing for the construction of diverse chemical libraries.
These application notes will provide a detailed exploration of the utility of this compound in drug discovery, with a specific focus on its application in the design of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease.
Part 1: The Rationale for Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which leads to the formation of senile plaques. The amyloid cascade hypothesis posits that the production of Aβ is a central event in the pathogenesis of the disease. BACE1 is the rate-limiting enzyme responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the generation of Aβ peptides. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production and potentially slow or halt the progression of Alzheimer's disease.
Part 2: The this compound Scaffold in BACE1 Inhibitor Design
The design of effective BACE1 inhibitors is challenging, requiring a molecule that can potently and selectively bind to the catalytic site of the enzyme, cross the blood-brain barrier, and possess favorable drug-like properties. The this compound scaffold offers several advantages in this context:
-
The Cyclic Sulfone Core: The 1,1-dioxidotetrahydro-2H-thiopyran ring serves as a rigid and chemically stable core. The sulfone group is a strong hydrogen bond acceptor and can engage in key interactions within the BACE1 active site. Its polarity can also contribute to improved solubility.
-
The Acetic Acid Side Chain: This functional group provides a crucial point for synthetic diversification. It can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with different pockets of the BACE1 enzyme.
-
Stereochemical Complexity: The chiral center at the 4-position of the thiopyran ring allows for the introduction of stereochemical diversity, which can be critical for achieving high potency and selectivity.
Conceptual Workflow for BACE1 Inhibitor Synthesis
The general strategy for utilizing this compound in the synthesis of BACE1 inhibitors involves the coupling of the carboxylic acid with a suitable amine fragment that is designed to interact with the active site of the enzyme.
Caption: General workflow for synthesizing BACE1 inhibitors.
Part 3: Detailed Protocols
Protocol 1: Synthesis of a Representative BACE1 Inhibitor Precursor
This protocol describes a representative synthesis of an amide derivative from this compound and a chiral amine.
Materials:
-
This compound
-
(S)-1-Amino-2-propanol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at 0 °C for 15 minutes.
-
Amine Addition: Add a solution of (S)-1-amino-2-propanol (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide product.
Rationale for Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without interfering with the coupling process.
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would lead to lower yields.
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET (Fluorescence Resonance Energy Transfer) substrate for BACE1 (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the test compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known BACE1 inhibitor as a positive control.
-
Enzyme Addition: Add the BACE1 enzyme solution to all wells.
-
Incubation: Incubate the plate at 37 °C for 15 minutes.
-
Substrate Addition: Add the BACE1 FRET substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence signal in the plate reader at appropriate excitation and emission wavelengths over a period of 60 minutes.
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Self-Validating System:
-
The inclusion of both positive and negative controls ensures the validity of the assay.
-
The use of a known inhibitor allows for the comparison of potency and validation of the assay's performance.
Part 4: Data Presentation and Visualization
Table 1: Representative Data for BACE1 Inhibition
| Compound ID | Scaffold Modification | BACE1 IC50 (nM) |
| 1 | (S)-1-amino-2-propanol amide | 500 |
| 2 | (R)-1-amino-2-propanol amide | >10000 |
| 3 | (S)-2-amino-3-phenyl-1-propanol amide | 50 |
Data is hypothetical and for illustrative purposes only.
Visualization of BACE1 Cleavage of APP
Caption: BACE1 and γ-secretase processing of APP.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its unique structural features make it particularly well-suited for the design of inhibitors targeting enzymes with well-defined active sites, such as BACE1. The protocols and rationale presented in these application notes provide a framework for researchers to explore the potential of this scaffold in their own drug discovery programs. The combination of its favorable physicochemical properties and synthetic accessibility positions it as a scaffold of high interest for the development of next-generation therapeutics.
References
- Vassar, R. BACE1: The Beta-Secretase in Alzheimer's Disease. Journal of Molecular Neuroscience2004, 23, 105–114. [Link]
- Stachel, S. J.; Coburn, C. A.; Steele, T. G.; et al. Structure-Based Design of Potent and Selective β-Site APP-Cleaving Enzyme 1 (BACE1) Inhibitors. Journal of Medicinal Chemistry2004, 47(25), 6447–6450. [Link]
- Hanessian, S.; et al. Amide Bond Formation and Peptide Coupling. In Organic Syntheses Based on Name Reactions; Elsevier, 2000; pp 262–263. [Link]
The Emerging Potential of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Potential
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiopyran ring with a sulfone group and an acetic acid moiety. While direct and extensive research on the specific medicinal applications of this molecule is nascent, its structural components—the cyclic sulfone and the acetic acid functional group—are well-represented in a multitude of biologically active agents.[1][2] This guide, therefore, serves as a forward-looking exploration of its potential, drawing parallels from structurally related compounds and proposing a roadmap for its investigation in drug discovery.
The cyclic sulfone core offers a stable, three-dimensional scaffold that is amenable to diverse chemical modifications.[3][4] The sulfone group itself is a key feature in various approved drugs, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][5] Concurrently, the acetic acid moiety is a classic pharmacophore present in numerous anti-inflammatory and other therapeutic agents, where it often mimics the carboxylic acid of natural ligands or serves as a crucial binding element to receptor sites.[6][7][8][9]
This document will provide a detailed perspective on the hypothesized medicinal chemistry roles of this compound, supported by detailed, actionable protocols for its synthesis and evaluation in key therapeutic areas.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for its application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄S | [10] |
| Molecular Weight | 192.23 g/mol | [10] |
| CAS Number | 1224869-02-6 | |
| Appearance | White to almost white crystalline powder | |
| Purity | ≥95% | [10] |
| Solubility | Information not widely available, but the presence of the carboxylic acid and sulfone groups suggests potential for aqueous solubility, especially at physiological pH. | |
| InChI Key | ZNKGPJTYNUEAKE-UHFFFAOYSA-N | [10] |
Hypothesized Roles in Medicinal Chemistry: A Scaffold for Innovation
Based on the extensive literature on related compounds, this compound presents several compelling avenues for medicinal chemistry exploration.
Anti-inflammatory Drug Discovery
The acetic acid moiety is a well-established pharmacophore in the design of anti-inflammatory drugs.[6][7][8][9] Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents possess a carboxylic acid group that is critical for their mechanism of action. Two promising targets for which this scaffold could be relevant are the CRTH2 receptor and microsomal prostaglandin E synthase-1 (mPGES-1).
-
CRTH2 Receptor Antagonism: The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor for prostaglandin D2 (PGD2) and plays a significant role in allergic inflammation.[11] Several potent and selective CRTH2 antagonists feature an acetic acid group, which is crucial for their binding and activity.[6][7][9] The tetrahydrothiopyran sulfone core of our topic compound could serve as a novel scaffold to orient the acetic acid moiety in the CRTH2 binding pocket, potentially leading to new chemical entities with improved properties.
-
mPGES-1 Inhibition: Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2).[12][13] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.[13] Notably, several mPGES-1 inhibitors incorporate a carboxylic acid functionality.[8][14] The unique stereoelectronic properties of the sulfone-containing ring in this compound could be leveraged to design novel mPGES-1 inhibitors.
Anticancer Drug Development
The sulfone functional group is present in a number of anticancer agents.[4] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it an attractive moiety in oncology drug design. Furthermore, some studies have linked the inhibition of mPGES-1, a potential target for our topic compound, to anticancer effects.[8] The evaluation of this compound and its derivatives against a panel of cancer cell lines could uncover novel cytotoxic or cytostatic activities.
Anti-parasitic Agents
Sulfur-containing heterocycles have a long history in the development of anti-parasitic drugs.[2] The unique biochemistry of many parasites offers opportunities for selective drug targeting. While less explored for this specific scaffold, the chemical robustness and potential for diverse functionalization of the tetrahydrothiopyran ring make it a candidate for screening against various parasites. Phenotypic screening of this compound against parasites such as Trypanosoma or Leishmania species could be a valuable starting point.[15][16]
Application Notes and Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: General Synthesis of Tetrahydro-2H-thiopyran-1,1-dioxide Derivatives
Recent advances in organic synthesis have provided efficient methods for the construction of tetrahydro-2H-thiopyran 1,1-dioxides.[17] One such approach involves an annulation process using readily available starting materials.[17] While a specific synthesis for the title compound is not detailed in the literature, a general retro-synthetic analysis suggests that it could be prepared from a suitable precursor, such as a protected 4-substituted tetrahydrothiopyran, followed by oxidation of the sulfide to the sulfone and deprotection/elaboration of the acetic acid side chain. A general workflow for synthesizing derivatives for structure-activity relationship (SAR) studies is proposed below.
Caption: A streamlined drug discovery workflow.
Protocol 4: Hypothetical Anti-parasitic Screening
A high-throughput phenotypic screen can be employed to assess the compound's activity against pathogenic parasites. [18][19] 1. Parasite Culture:
- Culture the target parasite (e.g., Trypanosoma brucei) in its appropriate life cycle stage under standard laboratory conditions.
2. Assay Setup:
- Dispense the parasites into 96- or 384-well plates.
- Add the test compound at various concentrations. Include a positive control (e.g., a known anti-parasitic drug) and a negative (vehicle) control.
3. Viability Assessment:
- After a suitable incubation period (e.g., 72 hours), assess parasite viability using a metabolic indicator dye (e.g., resazurin).
- Measure fluorescence or absorbance to determine the extent of parasite growth inhibition.
4. Data Analysis:
- Calculate the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.
Conclusion and Future Directions
This compound represents a largely unexplored chemical entity with significant potential in medicinal chemistry. Its constituent parts, the cyclic sulfone and the acetic acid moiety, are hallmarks of successful therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to catalyze the investigation of this promising scaffold. Future research should focus on the development of efficient synthetic routes to enable the creation of a library of analogs for comprehensive structure-activity relationship studies. Subsequent evaluation in robust in vitro and in vivo models for inflammatory diseases, cancer, and parasitic infections will be crucial in determining the therapeutic utility of this class of compounds. The exploration of this compound and its derivatives could pave the way for the discovery of novel drugs with improved efficacy and safety profiles.
References
- Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem, 18(10), e202300007.
- Chen, J., et al. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659–7664.
- Das, B., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry, 32(1), 1-10.
- Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794–4798.
- Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72.
- Howe, D. K., et al. (2013). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 7(11), e2539.
- Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349–3353.
- Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays.
- Ullah, A., et al. (2013). Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. Journal of Antimicrobial Chemotherapy, 68(7), 1559–1567.
- Riendeau, D., et al. (2001). Identification and development of mPGES-1 inhibitors: where we are at? Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(12), 1187–1195.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). Journal of Inflammation Research, 18, 1-15.
- Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). Inorganic Chemistry, 62(43), 17565–17574.
- Synthesis of the tetrahydro-2H-thiopyran 1,1-dioxides involving rongalite. (2022). Tetrahedron Letters, 105, 153995.
- Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1166-1181.
- Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (2017). Journal of Medicinal Chemistry, 60(11), 4682-4695.
- Drug Discovery Approaches toward Anti-Parasitic Agents. (2014). Topics in Medicinal Chemistry, 12, 1-22.
- Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2. (2007). Journal of Medicinal Chemistry, 50(26), 6539-6554.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321.
- Sulphonamides (Sulfonamides) and Sulfones. (2021). SlideShare.
- NCI-60 Screening Methodology. National Cancer Institute.
- Antiparasitics discovery: from genotype to phenotype to compounds. (2025). Trends in Parasitology, 41(6), 431-440.
- The therapeutic potential of CRTH2/DP2 beyond allergy and asthma. (2016). Allergy, 71(8), 1089-1101.
- Natural products in antiparasitic drug discovery: advances, opportunities and challenges. (2025). Acta Pharmaceutica Sinica B, 15(6), 1-20.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17625-17634.
- Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules, 27(15), 4993.
- Inhibitors of the Inducible Microsomal Prostaglandin E2 Synthase (mPGES-1) Derived From MK-886. (2005). Journal of Medicinal Chemistry, 48(23), 7170-7173.
- Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2018). Acta Pharmaceutica Sinica B, 8(5), 731-741.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus | PPTX [slideshare.net]
- 6. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
- 11. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiparasitics discovery: from genotype to phenotype to compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural products in antiparasitic drug discovery: advances, opportunities and challenges - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00007F [pubs.rsc.org]
- 17. Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid in the Synthesis of Novel Bioactive Compounds
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the vast arsenal of scaffolds available to researchers, saturated heterocycles containing sulfur atoms, particularly those with the sulfone moiety, have garnered significant interest. The sulfone group, with its ability to act as a hydrogen bond acceptor and its metabolic stability, imparts unique physicochemical properties to a molecule, often enhancing its drug-like characteristics. This application note delves into the utility of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid as a versatile building block for the synthesis of a diverse range of novel compounds with potential therapeutic applications.
This guide provides a comprehensive overview of the synthesis of this key building block, detailed protocols for its derivatization into amides and esters, and highlights its application in the development of bioactive molecules, supported by data from peer-reviewed literature and patents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄S | N/A |
| Molecular Weight | 192.23 g/mol | N/A |
| CAS Number | 137103-09-4 (for the unoxidized form) | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | N/A |
Synthesis of the Building Block
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the initial formation of a tetrahydrothiopyranone core, followed by chain extension and subsequent oxidation of the sulfide to the sulfone.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target building block.
A key intermediate, tetrahydro-4H-thiopyran-4-one, can be synthesized via established methods, such as the Dieckmann condensation of dimethyl 3,3'-thiodipropanoate.[2]
Application in the Synthesis of Novel Amide Derivatives
The carboxylic acid functionality of this compound serves as a prime handle for the construction of amide libraries. Amide bond formation is a cornerstone reaction in medicinal chemistry, and a variety of coupling reagents can be employed to efficiently link this building block to a diverse range of primary and secondary amines.
General Protocol for HATU-Mediated Amide Coupling
This protocol outlines a reliable method for the synthesis of amide derivatives using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at 0 °C, add HATU and DIPEA.
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Exemplary Application: Synthesis of Antiviral Agents
A notable application of this scaffold is in the development of antiviral agents. A US patent discloses a series of N-{2-[(4-substituted phenyl)amino]-2-oxoethyl}tetrahydro-2H-thiopyran-4-carboxamide derivatives with potent activity against herpesviruses.[2] While this patent describes the unoxidized thiopyran ring, the synthetic principles are directly applicable. The core structure, closely related to our building block, highlights the potential of this chemical space for antiviral drug discovery. The patent describes the synthesis of these compounds by coupling a substituted aniline with a tetrahydro-2H-thiopyran-4-carboxamide derivative.[2][3][4]
Application in the Synthesis of Novel Ester Derivatives
Esterification of this compound provides another avenue for generating novel compounds. Esters can serve as prodrugs to improve the pharmacokinetic properties of a parent carboxylic acid or as final drug molecules themselves.
General Protocol for Steglich Esterification
The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols using a carbodiimide coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound, the alcohol, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter off the DCU and wash the filter cake with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on a broad library of derivatives of this compound are not extensively published, general principles can be inferred from related compound classes. The sulfone moiety is a key feature, acting as a strong hydrogen bond acceptor and influencing the overall polarity and solubility of the molecule. The tetrahydrothiopyran ring provides a rigid, three-dimensional scaffold that can orient substituents in specific vectors to interact with biological targets.
For instance, in the context of γ-secretase inhibitors, tricyclic sulfones have been explored, where modifications at various positions of the sulfone-containing ring system led to significant changes in activity. This highlights the importance of the substitution pattern around the sulfone core for optimizing biological activity.
Logical Flow of SAR Exploration
Sources
- 1. 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid 97% | CAS: 137103-09-4 | AChemBlock [achemblock.com]
- 2. US6903125B2 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]
- 3. JP3623228B1 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]
- 4. JP2006241144A - Pharmaceutical composition containing tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]
Strategic Derivatization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a bifunctional molecule featuring a chemically robust cyclic sulfone and a versatile carboxylic acid moiety. The sulfone group often enhances pharmacokinetic properties such as solubility and metabolic stability, while the carboxylic acid serves as a prime handle for chemical modification. This application note provides detailed, field-proven protocols for the derivatization of this core structure into esters and amides—two critical classes of compounds in medicinal chemistry. We delve into the causality behind experimental choices, offering not just step-by-step instructions but also the strategic rationale essential for adapting these methods for the synthesis of compound libraries and novel drug candidates.
Introduction: The Strategic Value of the Thiane Sulfone Scaffold
The tetrahydrothiopyran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1][2]. Oxidation of the thioether to a sulfone, as in this compound, introduces a key structural feature: a potent hydrogen bond acceptor. The sulfone oxygens can engage in critical hydrogen bonding interactions with biological targets, such as the backbone amides of enzyme active sites, potentially enhancing binding affinity and specificity[3].
The derivatization of the appended acetic acid group is a cornerstone of lead optimization. By converting the carboxylic acid into various functional groups, researchers can modulate a molecule's physicochemical properties, including:
-
Lipophilicity: Affecting cell permeability and oral absorption.
-
Solubility: Crucial for formulation and bioavailability.
-
Metabolic Stability: Masking a metabolically liable carboxylic acid.
-
Target Engagement: Introducing new pharmacophoric elements to probe the target's binding pocket.
This guide presents two fundamental, high-yield derivatization strategies: acid-catalyzed esterification and carbodiimide-mediated amidation.
Overall Derivatization Workflow
The derivatization process begins with the parent carboxylic acid and branches into distinct pathways to generate esters or amides. Each derivative must then be rigorously purified and characterized to confirm its structure and purity before being advanced to biological screening.
Figure 1. High-level workflow for the derivatization and analysis of the title compound.
Protocol 1: Fischer-Speier Esterification
Principle of the Method: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol[4]. The reaction is an equilibrium process. To drive it towards the ester product, one must either use a large excess of the alcohol (if it is inexpensive and can serve as the solvent) or remove the water that is formed as a byproduct. For a substrate like ours, using the alcohol as a co-solvent with a strong acid catalyst is a straightforward and cost-effective approach.
Figure 2. Mechanistic steps of acid-catalyzed Fischer-Speier esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Commercially available | Starting material.[5][6] |
| Methanol (or other simple alcohol) | Anhydrous | Major suppliers | Use as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Major suppliers | Catalyst. Handle with extreme care. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | In-house prep | For neutralization. |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | HPLC Grade | Major suppliers | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
Step-by-Step Protocol (Example: Methyl Ester)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.2 mmol).
-
Reagent Addition: Add 25 mL of anhydrous methanol. Stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL, ~2 drops) dropwise to the stirring solution.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain. The starting material is a polar spot, while the product ester will be less polar.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (~7). Be cautious of CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).
Troubleshooting and Expected Outcomes
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst. | Extend reflux time. Add one more drop of H₂SO₄. Ensure the alcohol is anhydrous. |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure complete extraction and careful neutralization. Check for product volatility during solvent removal. |
| Formation of Dark Byproducts | Dehydration or decomposition at high temp. | Reduce reaction temperature slightly and monitor closely. Ensure the starting material is of high purity. |
Expected Yield: 75-90%. Expected Characterization: The product, Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, will show a new singlet at ~3.7 ppm in ¹H NMR corresponding to the methyl ester protons and a molecular ion peak in MS analysis consistent with its molecular weight (206.26 g/mol ).
Protocol 2: Amidation via Carbodiimide Coupling
Principle of the Method: Carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used to facilitate amide bond formation under mild conditions. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine or, more efficiently, with an additive like 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then undergoes nucleophilic attack by the amine to yield the desired amide. This method avoids harsh reagents and temperatures, preserving sensitive functional groups.[3]
Figure 3. Key steps in carbodiimide-mediated amide bond formation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Commercially available | Starting material. |
| EDC Hydrochloride | Reagent Grade | Major suppliers | Coupling agent. |
| HOBt Hydrate | Reagent Grade | Major suppliers | Additive to suppress racemization and improve yield. |
| Primary or Secondary Amine | Reagent Grade | Major suppliers | The nucleophile for derivatization. |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Reagent Grade | Major suppliers | Non-nucleophilic base. |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous | Major suppliers | Reaction solvent. |
Step-by-Step Protocol (Example: Benzylamine Amide)
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (200 mg, 1.04 mmol) in 10 mL of anhydrous DCM.
-
Reagent Addition: To the stirred solution, add HOBt (155 mg, 1.14 mmol, 1.1 eq) and EDC hydrochloride (219 mg, 1.14 mmol, 1.1 eq). Stir for 10 minutes at room temperature.
-
Amine Addition: Add benzylamine (117 mg, 1.09 mmol, 1.05 eq) followed by DIPEA (0.27 mL, 1.56 mmol, 1.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up - Quenching: Dilute the reaction mixture with 20 mL of DCM. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes eluent system.
Troubleshooting and Expected Outcomes
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete activation or inactive amine. | Ensure all reagents are fresh and solvents are anhydrous. Check the purity of the amine. |
| Unreacted Starting Acid | Insufficient coupling reagent or reaction time. | Increase equivalents of EDC/HOBt to 1.2-1.5 eq. Extend reaction time. |
| Presence of N-acylurea Byproduct | O-acylisourea intermediate rearranged before amine attack. | Ensure HOBt is added before or with EDC. Running the reaction at 0°C can sometimes minimize this side reaction. |
Expected Yield: 70-95%. Expected Characterization: The product, N-benzyl-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetamide, will show characteristic signals for the benzyl group in ¹H NMR and a broad singlet for the N-H proton. Mass spectrometry will confirm the expected molecular weight (281.37 g/mol ).
Conclusion
The derivatization of this compound via esterification and amidation provides a robust platform for generating diverse compound libraries for drug discovery. The protocols detailed herein are reliable, scalable, and built upon well-understood chemical principles. By explaining the causality behind the choice of reagents and conditions, this guide empowers researchers to not only replicate these methods but also to rationally modify them for the synthesis of novel, high-value chemical entities. Rigorous purification and characterization remain paramount to ensuring the quality of data generated in subsequent biological assays.
References
- This compound Properties.Google Grounding API.
- Synthesis, Properties, and Biological Applic
- Exploring Chemical Synthesis: The Role of Tetrahydropyran Deriv
- Selective Formation of Six-Membered Cyclic Sulfones and Sulfon
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.PubMed Central.
- This compound.CymitQuimica.
- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Deriv
- Thiopyran Derivatives - Pharmaceutical Intermedi
- 2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid.BLDpharm.
- Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Deriv
- Alkyl sulfone synthesis by C-S coupling reactions.Organic Chemistry Portal.
- Acetic Acid.BYJU'S.
- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.PMC - NIH.
- Acetic acid.Wikipedia.
- CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS.PMC - NIH.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLIC SULFONE-3-CARBOXAMIDES AS NOVEL P2-LIGANDS FOR Ro 31-8959 BASED HIV-1 PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic acid - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound [cymitquimica.com]
Application Notes and Protocols for the Experimental Use of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid in Antibacterial Studies
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental evaluation of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid as a potential antibacterial compound. These application notes and protocols are designed to offer a structured and scientifically rigorous framework for initial screening, determination of antibacterial activity, and preliminary exploration of the mechanism of action. The methodologies detailed herein are based on established standards in antimicrobial susceptibility testing and are intended to ensure the generation of reliable and reproducible data.
Introduction: The Rationale for Investigating Novel Scaffolds
The relentless evolution of antibiotic resistance in pathogenic bacteria poses a significant threat to global public health. Consequently, there is a critical need to identify and characterize new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. The exploration of unique molecular scaffolds is a cornerstone of this endeavor.
The tetrahydro-2H-thiopyran ring system and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. While research into oxazolidinone derivatives of tetrahydro-4(2H)-thiopyran has shown promise against respiratory pathogens, the specific compound this compound remains largely unexplored in the context of antibacterial research[1]. Its chemical structure, featuring a sulfone group and a carboxylic acid moiety, presents an intriguing candidate for investigation. The sulfone group can act as a hydrogen bond acceptor and may influence the compound's solubility and metabolic stability, while the carboxylic acid provides a potential site for interaction with bacterial targets.
These application notes will guide the researcher through a logical progression of experiments, from initial determination of antibacterial activity against a panel of clinically relevant bacteria to more advanced studies aimed at elucidating its potential mechanism of action.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 1224869-02-6 | [2] |
| Molecular Formula | C₇H₁₂O₄S | [2][3] |
| Molecular Weight | 192.23 g/mol | [2][3] |
| Purity | ≥97% | [2] |
Initial Antibacterial Susceptibility Testing
The primary step in evaluating a novel compound is to determine its in vitro activity against a representative panel of pathogenic bacteria. The broth microdilution method is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4][5].
Principle of Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after a specified incubation period[5].
Experimental Workflow for MIC Determination
Caption: A workflow for the preliminary investigation of the mechanism of action.
Transcriptional Profiling
Analyzing changes in the bacterial transcriptome in response to treatment with the compound can provide valuable clues about its MOA. For instance, the upregulation of genes involved in a specific metabolic pathway may indicate that the compound targets that pathway.[6][7]
Resistant Mutant Selection and Target Identification
Isolating spontaneous resistant mutants and identifying the genetic basis of resistance is a powerful, albeit more time-consuming, method for identifying the drug's target.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational framework for the initial antibacterial evaluation of this compound. The successful determination of its MIC and MBC against a panel of clinically relevant pathogens will be the first step in assessing its potential as a new antibacterial agent. Subsequent investigations into its mechanism of action will be crucial in understanding its therapeutic potential and for guiding future lead optimization efforts. The data generated from these studies will be instrumental in determining whether this novel chemical scaffold warrants further development in the fight against antimicrobial resistance.
References
- Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants. PubMed.
- Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. National Institutes of Health (NIH).
- Elucidating the Mechanisms of Action of Antimicrobial Agents. American Society for Microbiology (ASM) Journals.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI.
- Overview of antibacterial susceptibility testing. UpToDate.
- Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
- Antimicrobial Susceptibility Testing. National Center for Biotechnology Information (NCBI) Bookshelf.
- Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. American Society for Microbiology (ASM) Journals.
- Antibiotics with novel mechanism of action discovered. Drug Target Review.
- The antimicrobial effect of acetic acid--an alternative to common local antiseptics? PubMed.
- New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. PubMed.
Sources
- 1. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound [cymitquimica.com]
- 4. woah.org [woah.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving Thiopyran Derivatives
Introduction: The Growing Importance of Thiopyran Derivatives in Enzymology
Thiopyran derivatives, heterocyclic compounds containing a sulfur atom within a six-membered ring, are emerging as a significant class of molecules in medicinal chemistry and drug development.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, are often attributed to their ability to modulate the function of key enzymes.[1] As such, robust and reliable enzymatic assays are crucial for discovering and characterizing novel thiopyran-based therapeutics.
This guide provides a comprehensive overview of the principles and a detailed protocol for conducting enzymatic assays with thiopyran derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of assay design, execution, and data interpretation in the context of this promising class of compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Thiopyran derivatives have been shown to inhibit a range of enzymes, including 5-lipoxygenase (5-LO), Epidermal Growth Factor Receptor (EGFR), and various kinases, making them attractive candidates for treating a variety of diseases.[1][4][5] For instance, substituted thiopyrano[2,3,4-c,d]indoles have been identified as potent and selective inhibitors of 5-LO, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.[4] Similarly, certain thiapyran-pyrimidine derivatives have demonstrated potential as EGFR inhibitors for cancer therapy.[5]
Core Principles of Enzymatic Assays for Thiopyran Derivatives
The fundamental principle of an enzymatic assay is to measure the rate of a reaction catalyzed by a specific enzyme. When evaluating thiopyran derivatives, the primary goal is typically to determine their inhibitory effect on the target enzyme. This is achieved by measuring the enzyme's activity in the presence and absence of the test compound.
Key Components of the Assay:
-
Enzyme: The specific protein catalyst whose activity is being measured.
-
Substrate: The molecule upon which the enzyme acts.
-
Thiopyran Derivative (Inhibitor): The test compound being evaluated for its effect on enzyme activity.
-
Buffer: A solution that maintains a stable pH and provides an optimal environment for the enzyme.
-
Detection System: A method to quantify the product formation or substrate consumption over time.
The choice of each component is critical for the success of the assay. For example, the buffer composition, including pH and ionic strength, can significantly influence enzyme stability and activity.[6] The substrate concentration is also a key parameter, often set around the Michaelis constant (Km) of the enzyme to ensure sensitivity to inhibitors.[7]
Mechanism of Inhibition:
Understanding the mechanism by which a thiopyran derivative inhibits an enzyme is crucial for its development as a drug. Inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. Kinetic studies, involving measuring reaction rates at various substrate and inhibitor concentrations, are essential to elucidate the mechanism of inhibition.[7][8] For example, studies on a potent 5-LO inhibitor from the thiopyrano[2,3,4-c,d]indole class revealed a reversible, dead-end complex formation with the enzyme.[4]
Experimental Workflow and Protocol
The following section outlines a detailed, step-by-step protocol for a typical enzyme inhibition assay using a thiopyran derivative. This protocol is a generalized template and should be optimized for the specific enzyme and thiopyran compound under investigation.
Visualizing the Workflow
Caption: A decision tree for troubleshooting common issues in enzymatic assays.
Conclusion
The study of thiopyran derivatives as enzyme modulators is a rapidly advancing field with significant therapeutic potential. The application of well-designed and rigorously validated enzymatic assays is paramount to the successful identification and characterization of these compounds. By understanding the underlying principles of enzyme kinetics and adhering to detailed, optimized protocols, researchers can generate high-quality data that will drive the development of the next generation of thiopyran-based drugs.
References
- Labelle, M., et al. (1993). Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry.
- Xiao, Z., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry.
- Zhang, L., et al. (2019). A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. Apoptosis.
- Various Authors. (2024). Synthesis, Properties, and Biological Applications of Thiopyrans. Heterocyclic Compounds.
- Wang, S., et al. (2022). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry.
- Abdel-Maksoud, M. S., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ghasemi, J. B., et al. (2013). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Journal of Chemistry.
- Various Authors. (2021). Some biologically active thiopyran derivatives.
- Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
- Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. ResearchGate.
- Lee, S. B., & Ryu, D. D. (1979). Convenient method for studying enzyme kinetics. Biotechnology and Bioengineering.
- Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
- Various Authors. (2022). Synthesis of 2-thioxo-thiopyran derivatives.
- Hafez, H. N., et al. (2015). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Molecules.
- Anonymous. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Biochemistry and Biotechnology.
- Various Authors. (2023). Enzyme kinetics – Knowledge and References. Taylor & Francis Online.
- MIT OpenCourseWare. (2012). Enzyme Kinetics Instructor Guide.
- Wikipedia contributors. (2024). Biochemistry. Wikipedia.
- Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.box [sci-hub.box]
- 5. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. longdom.org [longdom.org]
- 8. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assays with (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
An In-Depth Guide to the Cellular Characterization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound this compound, henceforth referred to as CTHA, presents a compelling scaffold for investigation. Its structure features a tetrahydrothiopyran ring, a motif present in a variety of pharmacologically active agents, and a sulfone group.[1] The sulfonyl functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor, its metabolic stability, and its presence in numerous approved therapeutic agents.[2][3][4][5]
Given the novelty of CTHA, a systematic and multi-faceted approach is required to elucidate its biological effects at the cellular level. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework not just of protocols, but of the strategic rationale behind them. We will proceed from foundational assays that establish a broad cytotoxic and cytostatic profile to more complex, mechanistic studies aimed at identifying the mode of action and potential molecular targets. This structured approach ensures that each experimental stage informs the next, creating a robust and self-validating dataset.
Section 1: Foundational Steps & Pre-Assay Considerations
Before embarking on specific biological assays, meticulous preparation and characterization of the test compound and cellular models are essential for generating reproducible and reliable data.
Compound Handling and Solubilization
The first critical step is to ensure CTHA can be reliably delivered to the cellular environment.
-
Solubility Testing : The physicochemical properties of CTHA suggest initial solubility testing in dimethyl sulfoxide (DMSO), a common solvent for novel compounds. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture grade DMSO. Subsequently, assess the solubility and stability of the compound in aqueous cell culture media. Observe for any precipitation upon dilution from the DMSO stock into the final assay medium. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.
-
Stock Solution Preparation and Storage : Once solubility is confirmed, prepare a concentrated stock solution in a suitable solvent (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Cell Line Selection and Culture
The choice of cell line is fundamental to the biological relevance of the findings.[6]
-
Rationale : Select cell lines based on the research hypothesis. For general toxicity screening, robust and commonly used cell lines like HeLa (cervical cancer), A549 (lung cancer), or HEK293 (human embryonic kidney) are suitable. If a specific therapeutic area is envisioned (e.g., oncology), a panel of cancer cell lines representing different tumor types should be used. Using primary cells, while more challenging to culture, can offer more physiologically relevant data.[7]
-
Culture Conditions : Adhere strictly to the supplier's recommendations for culture media, supplements (e.g., fetal bovine serum), and incubator conditions (temperature, CO2, humidity).[7] Maintain a consistent passaging schedule and only use cells in the logarithmic growth phase for experiments to ensure they are healthy and viable.[7]
Optimization of Cell Seeding Density
The number of cells seeded per well directly impacts assay performance, influencing the signal window and the relevance of the results.[7] An optimized cell density ensures that cells are in an exponential growth phase throughout the experiment and that the assay signal is within the linear range of detection.
Protocol: Cell Seeding Density Optimization
-
Prepare a serial dilution of the cell suspension.
-
Seed a 96-well plate with varying numbers of cells per well (e.g., from 1,000 to 40,000 cells/well).
-
Incubate the plate for the intended duration of your primary assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, perform a viability assay (such as MTT or WST-1, detailed below).
-
Select the seeding density that results in approximately 80-90% confluency at the end of the experiment and provides a robust signal-to-background ratio.
Section 2: Primary Screening: Gauging Impact on Cell Viability and Cytotoxicity
The initial goal is to determine the concentration range at which CTHA affects fundamental cellular processes. This is achieved by concurrently assessing cell metabolic activity (a proxy for viability and proliferation) and membrane integrity (a direct marker of cytotoxicity).
Caption: Workflow for primary screening of CTHA.
Assay 1: Cell Viability (Metabolic Activity) Assay
These assays provide a quantitative measure of metabolically active cells. The MTT assay, for example, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of CTHA. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.
-
Incubation : Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis :
-
Subtract the background absorbance from the "no-cell" wells.
-
Calculate percent viability relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percent viability against the log of CTHA concentration to determine the IC50 value (the concentration that inhibits 50% of the cell population).
-
Assay 2: Cytotoxicity (Membrane Integrity) Assay
To distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death), a membrane integrity assay is crucial. The Lactate Dehydrogenase (LDH) release assay measures the activity of this cytosolic enzyme in the culture medium, which occurs when the cell membrane is compromised.[9][10]
Protocol: LDH Cytotoxicity Assay
-
Assay Setup : Use the same plate setup as the viability assay, or run a parallel plate. It is critical to include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Sample Collection : After the incubation period, carefully collect an aliquot of the culture supernatant from each well.
-
LDH Reaction : Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation : Incubate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition : Measure the absorbance at ~490 nm.
-
Analysis :
-
Subtract background absorbance ("no-cell" control).
-
Calculate percent cytotoxicity: (% Cytotoxicity) = [(Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100.
-
| Parameter | Cell Viability (MTT) Assay | Cytotoxicity (LDH) Assay |
| Principle | Measures mitochondrial metabolic activity | Measures release of cytosolic enzyme (LDH) |
| Endpoint | Colorimetric (Formazan product) | Colorimetric (Formazan product) |
| Indication | Indirect measure of cell viability/proliferation | Direct measure of cell membrane damage |
| Key Controls | Vehicle (e.g., DMSO), No-Cell | Vehicle, No-Cell, Maximum Release (Lysis) |
| Primary Metric | IC50 (Half-maximal Inhibitory Concentration) | EC50 (Half-maximal Effective Concentration) |
Section 3: Mechanistic Investigation: Uncovering the Mode of Cell Death
If primary screening reveals a significant decrease in cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a highly regulated process with distinct biochemical and morphological hallmarks that can be detected with specific assays.[11][12] It is crucial to use a multi-parametric approach, as different markers appear at different stages of the apoptotic cascade.[13]
Caption: Key stages of apoptosis and corresponding assays.
Assay 3: Early Apoptosis Detection (Annexin V/PI Staining)
In the initial stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect this event. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, allowing for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Culture and Treatment : Culture cells in 6-well plates and treat with CTHA at concentrations around the determined IC50. Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting : After incubation, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition : Analyze the samples immediately using a flow cytometer.
-
Analysis : Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Assay 4: Mid-Stage Apoptosis Detection (Caspase Activity)
A central feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases. Their activity can be measured using substrates that become fluorescent or luminescent upon cleavage.
Protocol: Luminescent Caspase-3/7 Assay
-
Assay Setup : Seed cells in a white-walled 96-well plate and treat with CTHA as described previously.
-
Reagent Addition : After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis.
-
Incubation : Mix briefly and incubate at room temperature for 1-2 hours.
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Analysis : Compare the luminescent signal from treated cells to that of vehicle-treated cells to determine the fold-increase in caspase activity.
Section 4: Advanced Characterization: Target Engagement and Pathway Analysis
Once the cellular phenotype has been characterized, advanced assays can be employed to move toward identifying a specific molecular target.
Assay 5: Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its protein target within the complex milieu of an intact cell.[15][16] The principle is based on ligand-induced thermal stabilization; when a compound binds to its target protein, the protein's resistance to heat-induced denaturation increases.[15][17][18]
Protocol: CETSA Melt Curve
-
Cell Treatment : Treat intact cells with either CTHA (at a saturating concentration) or vehicle control.
-
Harvesting : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating : Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Lysis : Lyse the cells via freeze-thaw cycles.
-
Separation : Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection : Carefully collect the supernatant (containing soluble proteins) and analyze for the amount of a specific target protein remaining using Western Blot or other protein detection methods.
-
Analysis : Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the CTHA-treated sample indicates target engagement.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. The importance of sulfur-containing motifs in drug design and discovery | Semantic Scholar [semanticscholar.org]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. antbioinc.com [antbioinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Aldose Reductase Inhibitors
Introduction: The Rationale for Aldose Reductase Inhibition
Aldose reductase (AR), designated as AKR1B1, is a cytosolic, NADPH-dependent oxidoreductase and the rate-limiting enzyme in the polyol pathway of glucose metabolism.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose processing. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway significantly increases.[3][4][5] AR catalyzes the reduction of glucose to sorbitol, which is subsequently oxidized to fructose by sorbitol dehydrogenase.[1][4][6]
The pathological consequences arise from the intracellular accumulation of sorbitol in insulin-insensitive tissues like the lens, retina, peripheral nerves, and kidneys.[5][7] This accumulation induces osmotic stress, leading to cellular damage.[7][8][9] Furthermore, the increased activity of AR depletes the cellular pool of NADPH, a critical cofactor for glutathione reductase, thereby compromising the cell's primary antioxidant defense system and leading to oxidative stress.[9] This cascade of osmotic and oxidative stress is strongly implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[6][8][10][11] Consequently, the inhibition of aldose reductase is a well-established therapeutic strategy for the prevention and management of these debilitating conditions.[3][10][12][13]
This guide provides a comprehensive overview of the major classes of aldose reductase inhibitors (ARIs), detailed protocols for their synthesis, and methodologies for their in vitro evaluation, intended for researchers in medicinal chemistry and drug development.
The Polyol Pathway and Its Pathological Consequences
The central role of aldose reductase in diabetic complications is best understood by visualizing the polyol pathway. Under hyperglycemia, the overactivation of this pathway initiates a cascade of cellular stress events.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Major Structural Classes of Aldose Reductase Inhibitors
ARIs are structurally diverse but generally feature a polar, acidic moiety that interacts with an "anion binding pocket" in the enzyme's active site, and a hydrophobic group that binds to a non-polar region.[14] The most prominent classes include carboxylic acid derivatives and spirohydantoins.[14][15]
| Class | Key Structural Feature | Representative Examples | Status |
| Carboxylic Acid Derivatives | An acidic carboxyl group, often attached to a heterocyclic or aromatic system. | Epalrestat, Tolrestat, Zopalrestat, Alrestatin | Epalrestat is commercially available in several countries for treating diabetic neuropathy.[14][15][16] Tolrestat was withdrawn due to side effects.[16] |
| Spirohydantoins & Cyclic Amides | A spiro-linked hydantoin or related cyclic amide structure. | Sorbinil, Fidarestat, Minalrestat, Ranirestat | Sorbinil and others have been investigated in clinical trials but are not commercially available.[13] |
| Phenolic Derivatives | Flavonoids, chalcones, and other polyphenol-based structures. | Quercetin, Luteolin | Primarily natural products and research compounds; serve as scaffolds for synthetic derivatives.[12][14] |
Synthetic Strategies and Protocols
The synthesis of ARIs often involves classical organic chemistry reactions tailored to construct the specific heterocyclic cores and introduce the required functional groups. Below are representative protocols for the synthesis of key intermediates and final compounds from the two major synthetic classes.
Protocol 1: Synthesis of an Epalrestat Analog (A Carboxylic Acid Derivative)
Epalrestat's synthesis is a well-documented example of a Knoevenagel condensation.[17] This protocol outlines a general, robust method adaptable for creating a library of analogs for structure-activity relationship (SAR) studies. The core strategy involves the condensation of an activated rhodanine intermediate with a substituted cinnamaldehyde.
Workflow for Epalrestat Analog Synthesis
Caption: General workflow for the synthesis of Epalrestat and its analogs.
Step-by-Step Methodology
Part A: Synthesis of 3-Carboxymethyl Rhodanine (Intermediate)
This procedure is adapted from established methods.[18][19]
-
Salt Formation: In a three-necked flask equipped with a stirrer and cooled in an ice bath (0-5 °C), dissolve glycine (1.0 eq) in an aqueous solution of ammonia.
-
Dithiocarbamate Formation: Slowly add carbon disulfide (1.1 eq) to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C. Stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Substitution: To the resulting solution of N-(dithiocarboxylic acid) glycine salt, add a solution of sodium chloroacetate (1.0 eq) in water. Allow the mixture to warm to room temperature and stir for 3-5 hours.[18]
-
Cyclization and Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. A yellow solid, 3-carboxymethyl rhodanine, will precipitate.[18]
-
Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the intermediate.
Part B: Condensation to form Epalrestat Analog
This Knoevenagel condensation is typically base-catalyzed.[17][20]
-
Reaction Setup: In a suitable flask, suspend 3-carboxymethyl rhodanine (1.0 eq) and α-methyl cinnamaldehyde (1.05 eq) in an alcohol solvent such as ethanol.
-
Base Addition: Add a base, such as triethylamine (2.0-3.0 eq), to the suspension.[18] The mixture should become a clear solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir for 4-6 hours.[17][19] Monitor the reaction progress by TLC.
-
Acidification and Precipitation: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 3-4. The final product will precipitate as a solid.[17]
-
Purification: Filter the solid product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified Epalrestat analog.[18][21]
Protocol 2: Synthesis of a Sorbinil Analog (A Spirohydantoin)
The synthesis of spirohydantoins like Sorbinil is more complex, often involving the formation of the unique spiro-linked imidazolidinedione ring.[22] The key steps generally involve the creation of an amino acid precursor followed by cyclization to form the hydantoin ring.[23][24]
Step-by-Step Methodology (Conceptual Outline)
-
Precursor Synthesis: The synthesis typically begins with a substituted chromanone. A key step is the formation of a spiro-amino acid derivative at the 4-position of the chromanone ring. This can be achieved through various methods, including the Bucherer-Bergs reaction or Strecker synthesis on the ketone.
-
Cyclization to Hydantoin: The resulting α-amino acid or α-amino amide is then cyclized to form the hydantoin ring. This is often accomplished by reacting with an isocyanate or phosgene equivalent, followed by intramolecular cyclization.
-
Purification: The final spirohydantoin product is isolated and purified using column chromatography and/or recrystallization.
Note: The detailed, multi-step synthesis of Sorbinil is often proprietary. Researchers should consult specialized literature for specific reaction conditions and substrate scopes.[22][23][24]
In Vitro Evaluation of Aldose Reductase Inhibition
Once synthesized, the inhibitory potential of the new compounds must be quantified. The standard method is a spectrophotometric enzyme assay that measures the consumption of the cofactor NADPH.[3][25]
Protocol 3: Spectrophotometric Aldose Reductase Inhibition Assay
This protocol is a robust, generalized method adapted from established procedures for determining AR activity.[3][8][25]
Workflow for In Vitro ARI Screening
Caption: Workflow for the spectrophotometric assay to screen for Aldose Reductase inhibitors.
Materials and Reagents
-
Enzyme: Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human AR).
-
Cofactor: NADPH solution (e.g., 0.125-2.5 mM) in phosphate buffer. Prepare fresh and protect from light.[3][8]
-
Substrate: DL-glyceraldehyde solution (e.g., 10-50 mM) in phosphate buffer.[3]
-
Test Compounds: Stock solutions of synthesized inhibitors in a suitable solvent (e.g., DMSO).
-
Positive Control: Stock solution of a known ARI, such as Epalrestat or Quercetin.[3]
-
Equipment: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled cuvette holder, quartz cuvettes.
Assay Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture. A typical 1.0 mL final volume would consist of:
-
Phosphate Buffer (e.g., 700 µL)
-
NADPH solution (e.g., 100 µL)
-
Aldose Reductase enzyme solution (e.g., 100 µL)
-
Test compound solution or solvent control (e.g., 10 µL)
-
-
Pre-incubation: Mix gently and pre-incubate the cuvette at 37 °C for 10-15 minutes.[8][26]
-
Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde (e.g., 100 µL).[3][8]
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADPH oxidation is linear during this initial period.[3][25]
-
Controls:
-
Enzyme Control (100% Activity): Replace the test compound with the same volume of solvent (e.g., DMSO).
-
Inhibitor Control: Use the known ARI (Epalrestat) instead of the test compound.
-
Blank: Contains all components except the substrate to correct for any non-enzymatic NADPH oxidation.
-
Data Analysis
-
Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor and the control.
-
Calculate the Percentage Inhibition using the following formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The synthesis and evaluation of aldose reductase inhibitors remain a critical area of research for combating the long-term complications of diabetes. The protocols outlined in this guide provide a foundational framework for the rational design, chemical synthesis, and biological characterization of novel ARIs. Future efforts in this field may focus on developing Aldose Reductase Differential Inhibitors (ARDIs), which selectively inhibit the enzyme's activity on glucose while preserving its beneficial role in detoxifying lipid-derived aldehydes, potentially offering a more nuanced and safer therapeutic profile.[14][16]
References
- Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380–393. [Link]
- Jena, G., & Mogil, R. (2021). The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. Current Molecular Pharmacology, 14(4), 519–530. [Link]
- Maccari, R., & Ottanà, R. (2015). Role of aldose reductase in diabetic complications. Future Medicinal Chemistry, 7(1), 49-65. [Link]
- Cappiello, M., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. International Journal of Molecular Sciences, 23(6), 3336. [Link]
- Mishra, R., & Srivastava, D. (2020). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Pharmacology, 11, 565. [Link]
- Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options. PubMed. [Link]
- Wikipedia. (n.d.). Aldose reductase. Wikipedia. [Link]
- Ramana, K. V. (2011). Physiological and Pathological Roles of Aldose Reductase. Physiological Reviews, 91(4), 1309–1346. [Link]
- Zhang, Y., et al. (2022).
- Dominic, A., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini-Reviews in Medicinal Chemistry, 16(2), 120-130. [Link]
- Ramana, K. V., & Srivastava, S. K. (2010). ALDOSE REDUCTASE: New Insights for an Old Enzyme. Drug Discovery Today, 15(15-16), 643–650. [Link]
- Google Patents. (n.d.). CN104072441A - Method for preparing epalrestat.
- Wang, Y. (2008). [Improved method of epalrestat synthesis]. Zhongguo Yi Yao Gong Ye Za Zhi. [Link]
- Dirlam, N. L., et al. (1987). Novel synthesis of the aldose reductase inhibitor sorbinil via amidoalkylation, intramolecular oxazolidin-5-one alkylation and chymotrypsin resolution. The Journal of Organic Chemistry, 52(16), 3587-3593. [Link]
- Lonsdale, M. D., & Mulholland, A. J. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. ACS Omega, 2(9), 6248–6259. [Link]
- Sharma, S., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(18), 4349. [Link]
- Reddy, G. B., et al. (2001). Synthesis and evaluation of novel aldose reductase inhibitors: Effects on lens protein kinase Cgamma. Investigative Ophthalmology & Visual Science, 42(8), 1784-1792. [Link]
- PubChem. (n.d.). Aldose reductase. PubChem. [Link]
- Wikipedia. (n.d.). Aldose reductase inhibitor. Wikipedia. [Link]
- Giglio, R. V., et al. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Molecules, 23(11), 2772. [Link]
- Cankara, E., et al. (2011). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 541-546. [Link]
- Cappiello, M., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
- Google Patents. (n.d.). JP2006104064A - Manufacturing method of epalrestat.
- Giglio, R. V., et al. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 12, 115-128. [Link]
- ResearchGate. (2022). (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
- Google Patents. (n.d.). CN102440976A - Epalrestat sustained-release tablet and preparation method thereof.
- Sarges, R., et al. (1985). Synthesis, absolute configuration and conformation of the aldose reductase inhibitor sorbinil. Journal of Medicinal Chemistry, 28(11), 1716-1720. [Link]
Sources
- 1. Aldose reductase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ALDOS inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 12. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. CN104072441A - Method for preparing epalrestat - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. JP2006104064A - Manufacturing method of epalrestat - Google Patents [patents.google.com]
- 21. CN102440976A - Epalrestat sustained-release tablet and preparation method thereof - Google Patents [patents.google.com]
- 22. Buy Sorbinil | 68367-52-2 | >98% [smolecule.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. content.abcam.com [content.abcam.com]
Application Notes & Protocols for Advanced Agrochemical Formulation and Synthesis
Introduction: Navigating the Future of Crop Protection
The global imperative to ensure food security for a growing population, coupled with increasing environmental and regulatory pressures, has catalyzed a paradigm shift in the agrochemical industry.[1][2][3] The reliance on conventional pesticide formulations is being challenged by the need for enhanced efficacy, improved environmental compatibility, and greater user safety.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of modern strategies in agrochemical formulation and synthesis. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the design of next-generation crop protection solutions.
The evolution of agrochemical formulations has moved from simple dusts and wettable powders to more sophisticated systems like suspension concentrates (SC), oil-in-water emulsions (EW), and capsule suspensions (CS).[2][3][4] These advancements are driven by the necessity to minimize volatile organic compounds (VOCs), reduce operator exposure, and improve the biological performance of the active ingredient (AI).[3] This guide will illuminate the path from the rational design and synthesis of novel AIs to their incorporation into advanced delivery systems that maximize performance while minimizing environmental impact.
Rational Synthesis of Novel Active Ingredients: A Case Study in Pyrazole Carboxamide Fungicides
The discovery of new agrochemical AIs is a complex process, increasingly reliant on a deep understanding of biochemical targets and structure-activity relationships (SAR).[5] Succinate dehydrogenase inhibitors (SDHIs) represent a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.[6] Pyrazole carboxamides have emerged as a highly successful scaffold for SDHI fungicides.[6][7][8]
The rationale for focusing on this chemical class lies in its proven efficacy and the potential for structural modification to overcome resistance and broaden the activity spectrum. The synthesis of novel pyrazole-thiazole carboxamide derivatives, for instance, has yielded compounds with superior in vitro activity against key pathogens compared to commercial standards like fluxapyroxad and thifluzamide.[7][8]
Protocol 2.1: Synthesis of a Novel Pyrazole-Thiazole Carboxamide Derivative
This protocol outlines a generalized, multi-step synthesis for a pyrazole-thiazole carboxamide derivative, illustrating the core chemical transformations involved.
Objective: To synthesize a novel fungicidal candidate by coupling a pyrazole carboxylic acid with a thiazole amine.
Materials:
-
Substituted pyrazole-4-carboxylic acid
-
Substituted 2-aminothiazole
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for characterization
Methodology:
-
Acid Chloride Formation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Causality: This step converts the carboxylic acid into a more reactive acid chloride, facilitating the subsequent amide bond formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acid chloride is typically used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted 2-aminothiazole (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards product formation.
-
Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC.
-
The synthesized compounds can then be subjected to in vitro and in vivo bioassays to determine their fungicidal efficacy (EC₅₀ values) against a panel of plant pathogens.[7][8]
High-Throughput Screening (HTS) in Agrochemical Discovery
The sheer number of compounds that need to be tested to identify a new commercial product necessitates the use of High-Throughput Screening (HTS).[5][9] HTS allows for the rapid testing of thousands to millions of compounds in miniaturized in vivo or in vitro assays.[9][10] This technology has become an integral part of the discovery cascade in agrochemical research.[5]
-
In Vivo HTS: Involves testing compounds on whole target organisms (e.g., weeds, insects, fungal spores) in a miniaturized format, such as 96- or 384-well plates.[5][9] This approach provides data on the compound's activity in a complex biological system.
-
In Vitro HTS: A target-based approach where compounds are screened against a specific, isolated enzyme or receptor (e.g., succinate dehydrogenase).[5][9] This allows for a more directed search for novel modes of action.[9]
Workflow Diagram: High-Throughput Screening Cascade
The Role of Adjuvants and Surfactants
Adjuvants are substances added to a pesticide formulation or spray tank to enhance the pesticide's performance. [11]They do not have pesticidal activity themselves but are crucial for efficacy. [11]Surfactants (surface-active agents) are a major class of adjuvants. [11][12] Why are adjuvants necessary? Plant leaves have a waxy, hydrophobic cuticle that repels water-based spray droplets. [12]Adjuvants help overcome this barrier.
Classification of Adjuvants:
| Adjuvant Type | Primary Function | Examples |
| Surfactants | Reduce surface tension, increase spreading | Non-ionic surfactants (NIS), organosilicones |
| Oil Concentrates | Increase penetration through leaf cuticle | Crop Oil Concentrates (COC), Methylated Seed Oils (MSO) [12][13] |
| Nitrogen Fertilizers | Condition hard water, enhance uptake | Ammonium Sulfate (AMS), Urea Ammonium Nitrate (UAN) [12] |
| Utility Adjuvants | Modify spray solution properties | Drift reduction agents, compatibility agents, buffering agents [11][13] |
Mechanism of Action for Surfactants: A surfactant molecule has a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. When added to a spray solution, they align at the water-air interface, reducing the surface tension of the water droplet. This causes the droplet to flatten from a "ball" to a "pancake" on the leaf surface, dramatically increasing the contact area for AI absorption. [22]
Analytical Methods and Regulatory Compliance
The development of any new agrochemical is intrinsically linked to robust analytical methods and a thorough understanding of the regulatory landscape.
6.1 Pesticide Residue Analysis
Ensuring food safety requires sensitive and accurate methods to detect minute quantities of pesticide residues in complex matrices like crops, soil, and water. [14][15]The cornerstone techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and thermally stable pesticides. [15][16]* Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The method of choice for non-volatile, polar, or thermally labile compounds. [14][15][16] Protocol 6.1.1: General Workflow for Pesticide Residue Analysis (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide residue analysis. [16]
-
Sample Homogenization: A representative sample (e.g., fruit, vegetable) is blended to achieve uniformity.
-
Extraction: The homogenized sample is shaken vigorously with an extraction solvent (typically acetonitrile) and a salt mixture (e.g., MgSO₄, NaCl). This partitions the pesticides into the organic solvent.
-
Dispersive Solid-Phase Extraction (d-SPE) "Clean-up": An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove fats) and MgSO₄ to remove water.
-
Analysis: The final, cleaned-up extract is injected into an LC-MS/MS or GC-MS system for separation, identification, and quantification of the target pesticides. [16]
6.2 Regulatory Framework
Bringing an agrochemical product to market is a highly regulated process. [27]Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) require extensive data packages to assess potential risks to human health and the environment. [27][28]This includes data on product chemistry, toxicology, environmental fate, and residue analysis. [27]The registration process involves approval of the active substance at a federal or supranational level, followed by registration of the final formulated product in individual countries or states. [27]
Conclusion: Towards a Sustainable Future in Agrochemicals
The field of agrochemical formulation and synthesis is rapidly evolving, driven by the dual needs of agricultural productivity and environmental stewardship. Innovations in green chemistry are leading to the development of safer, more biodegradable pesticides derived from natural products. [17][18][19][20]Advanced formulation technologies, particularly those involving controlled-release and nanotechnology, are enabling more precise and efficient application of active ingredients, reducing the overall chemical load on the environment. [21][22][23]By integrating rational molecular design, high-throughput screening, sophisticated formulation science, and rigorous analytical validation, the scientific community can continue to develop the next generation of crop protection solutions that are both effective and sustainable.
References
- ALS Life Sciences | Europe. Analytical methods for Pesticide residue analysis.
- PubMed. High throughput screening in agrochemical research.
- US EPA. Analytical Methods for Measuring Pesticide Residues.
- AgraCity. Understanding different kinds of Adjuvants and Surfactants.
- Kintek Detection. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms.
- PubMed.
- Analytical methods for determin
- J-Stage.
- SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis.
- Crops and Soils. Understanding adjuvants used with agriculture chemicals.
- Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamides.
- SpringerLink.
- Controlled Release Pesticides Formul
- Semantic Scholar.
- ResearchGate. (PDF)
- ResearchGate. High-Throughput Screening in Agrochemical Research | Request PDF.
- ACS Publications. Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability | Journal of Agricultural and Food Chemistry.
- MDPI.
- ResearchGate. (PDF)
- Taylor & Francis Online. Full article: The future of herbicide application: controlled-release formulations for enhanced agricultural sustainability.
- PubMed.
- ResearchGate. High throughput screening in agricultural research | Request PDF.
- UPL.
- Crop Protection Network. Adjuvants with Herbicides. When and Why They Are Needed..
- ResearchGate. (PDF) Advances in surfactants for agrochemicals.
- PubMed.
- Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides.
- Metatech Insights.
- CHE. Eco-Friendly Insecticides: Phytochemicals and Green Nano pesticides.
- ACS Publications.
- ResearchGate.
- ResearchGate.
- ResearchGate. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides.
- IUPAC Agrochemicals.
- Just Agriculture. Role of Green Chemistry Pesticides in IPM.
- ResearchGate.
- UNLOCKING THE POTENTIAL OF NANO PESTICIDES THROUGH CONVENTIONAL FORMULATION TECHNIQUES.
- High-Throughput Screening (HTS)
- GS Gill Research Institute.
- Australian Pesticides and Veterinary Medicines Authority.
- Google Patents.
- ASTM International.
- Agro Chemicals.
- MDPI.
- Auxilife.
- Croda Agriculture.
- Beyond Pesticides.
- YouTube.
- SBR International. Suspension Concentrate (SC)
- Google Patents.
Sources
- 1. Basic Technology and Recent Trends in Agricultural Formulation and Application Technology [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in agrochemical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 12. agracity.com [agracity.com]
- 13. Crop Protection Network [cropprotectionnetwork.org]
- 14. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
- 15. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 16. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 17. IJMS | Special Issue : Green Chemical Pesticide Design, Synthesis and Evaluation [mdpi.com]
- 18. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. justagriculture.in [justagriculture.in]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. metatechinsights.com [metatechinsights.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support center for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Introduction to the Synthesis
The synthesis of this compound (MW: 192.23 g/mol , CAS: 1224869-02-6) is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.[1] The most common synthetic route involves two key transformations: the oxidation of a sulfide to a sulfone and the hydrolysis of a nitrile to a carboxylic acid. The order of these steps can be varied, but typically the oxidation is performed on a nitrile-containing precursor, followed by hydrolysis.
This guide will focus on the synthetic pathway starting from (Tetrahydro-2H-thiopyran-4-YL)acetonitrile.
Visualized Synthetic Workflow
The overall synthetic process can be visualized as a two-step sequence. The first step is the oxidation of the sulfide to a sulfone, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.
Caption: Overall two-step synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Oxidation of (Tetrahydro-2H-thiopyran-4-YL)acetonitrile
Question 1: My oxidation reaction is sluggish or incomplete, and I'm isolating the starting material or the sulfoxide intermediate. What could be the cause?
Answer: Incomplete oxidation is a common challenge in the synthesis of sulfones from sulfides. Several factors could be contributing to this issue:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For the oxidation of a sulfide to a sulfone, at least two equivalents of the oxidant are required. It is often beneficial to use a slight excess.
-
Low Reaction Temperature: While some oxidations are exothermic, the reaction may require an initial activation energy or sustained heating to proceed to completion. If you are running the reaction at room temperature or below, consider gradually increasing the temperature and monitoring the progress by TLC or LC-MS.
-
Poor Solubility: The sulfide starting material may have limited solubility in the reaction solvent, leading to a slow reaction rate. Ensure your starting material is fully dissolved. If solubility is an issue, consider a co-solvent system.
-
Choice of Oxidant: Not all oxidizing agents are equally effective. While potassium permanganate is a strong and cost-effective oxidant, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid can also be used.[2] In some cases, direct oxidation to the sulfone can be difficult, and a two-step process (sulfide to sulfoxide, then sulfoxide to sulfone) may provide better yields and control.[3]
Question 2: I'm observing the formation of multiple byproducts, and my yield of the desired sulfone is low. What are the likely side reactions?
Answer: The formation of byproducts during oxidation with a strong oxidant like potassium permanganate can occur, especially if the reaction conditions are not carefully controlled.
-
Over-oxidation: While the nitrile group is generally stable to permanganate oxidation, harsh conditions (high temperature, high concentration of oxidant) could potentially lead to degradation of the starting material or product.[4]
-
Reaction with the Acetonitrile Side Chain: Although less likely, aggressive oxidation conditions could potentially affect the alpha-position of the nitrile.
-
Manganese Dioxide (MnO2) Management: Potassium permanganate is reduced to manganese dioxide (MnO2), a brown precipitate, during the reaction.[5] This solid can sometimes complicate the work-up and product isolation. Ensure efficient stirring to prevent the coating of the starting material by MnO2, which would halt the reaction.
Question 3: The work-up of my oxidation reaction is difficult, and I'm losing a significant amount of product.
Answer: The work-up procedure for permanganate oxidations requires care to efficiently remove the manganese salts and isolate the product.
-
Quenching the Excess Oxidant: After the reaction is complete, any remaining potassium permanganate should be quenched. This can be achieved by adding a reducing agent such as sodium bisulfite or by carefully adding a small amount of isopropanol until the purple color disappears.
-
Removing Manganese Dioxide: The MnO2 precipitate can be removed by filtration. To ensure all the product is collected, wash the filter cake thoroughly with the reaction solvent or another suitable solvent in which your product is soluble. Sometimes, adding a filter aid like Celite can improve the filtration of fine MnO2 particles.
-
Product Extraction: After removing the manganese salts, the product needs to be efficiently extracted from the aqueous layer. The choice of extraction solvent is crucial. Given the increased polarity of the sulfone-nitrile intermediate, a more polar solvent like ethyl acetate or dichloromethane may be required. Perform multiple extractions to maximize the recovery.
Part 2: Hydrolysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetonitrile
Question 4: My nitrile hydrolysis is not going to completion, and I'm isolating the starting nitrile or the corresponding amide. How can I drive the reaction to the carboxylic acid?
Answer: Incomplete hydrolysis is a frequent issue, often resulting in the formation of the stable amide intermediate.[6] To ensure complete conversion to the carboxylic acid, consider the following:
-
Reaction Time and Temperature: Nitrile hydrolysis, especially of sterically hindered or electron-rich nitriles, can be slow and often requires elevated temperatures (reflux) and extended reaction times.[7] Monitor the reaction progress over time and continue heating until the starting material and amide intermediate are no longer observed.
-
Concentration of Acid/Base: The concentration of the acid or base catalyst is critical. For acidic hydrolysis, using a reasonably concentrated acid solution (e.g., 50% aqueous sulfuric acid) is often necessary to facilitate the reaction.[8]
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can effect nitrile hydrolysis. If you are facing difficulties with one method, switching to the other might be beneficial.
-
Acidic Hydrolysis: Typically performed with aqueous HCl or H2SO4 at reflux. The product is the free carboxylic acid.
-
Basic Hydrolysis: Usually carried out with aqueous NaOH or KOH at reflux. This initially forms the carboxylate salt. An acidic work-up is then required to protonate the salt and obtain the free carboxylic acid.
-
Question 5: I'm concerned about the stability of the sulfone group under harsh hydrolysis conditions. Could it be degraded?
Answer: The sulfone functional group is generally very robust and stable to both strongly acidic and basic conditions, even at elevated temperatures. It is unlikely to be the point of degradation during the hydrolysis of the nitrile. The primary focus for optimization should be on the complete conversion of the nitrile group.
Question 6: The isolation of my final carboxylic acid product is challenging, and the purity is low. What is the best purification strategy?
Answer: this compound is a polar, crystalline solid. Its purification can be achieved through a few key methods:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the solution with an aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of around 2-3. The carboxylic acid will precipitate out of the solution.
-
The precipitated product can then be collected by filtration or extracted back into an organic solvent.
-
-
Recrystallization: Once a reasonably pure solid has been obtained, recrystallization is an excellent final purification step. Given the polarity of the molecule, polar solvents should be considered. A mixed solvent system, such as ethanol/water or acetone/water, is often effective. Experiment with different solvent systems to find the one that gives high recovery and good crystal formation. Acetic acid can also be a suitable solvent for recrystallization of some carboxylic acids.
Detailed Experimental Protocols
The following protocols are representative procedures based on established synthetic methodologies. Researchers should adapt these protocols based on their specific laboratory conditions and the scale of the reaction.
Protocol 1: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetonitrile
This protocol outlines the oxidation of the sulfide precursor using potassium permanganate.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (Tetrahydro-2H-thiopyran-4-YL)acetonitrile | 141.23 | 10.0 g | 70.8 mmol | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 24.7 g | 156 mmol | 2.2 |
| Glacial Acetic Acid | 60.05 | 200 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add (Tetrahydro-2H-thiopyran-4-YL)acetonitrile (10.0 g, 70.8 mmol) and glacial acetic acid (200 mL). Stir until the starting material is fully dissolved.
-
Add water (50 mL) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add potassium permanganate (24.7 g, 156 mmol) in small portions over a period of 1-2 hours. Monitor the internal temperature and ensure it does not rise above 15 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction mixture will be a thick brown suspension.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color is no longer present.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetonitrile as a solid or oil. This can be used in the next step without further purification if it is of sufficient purity.
Protocol 2: Synthesis of this compound
This protocol describes the acidic hydrolysis of the sulfone-nitrile intermediate.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetonitrile | 173.23 | 12.2 g (crude) | 70.8 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |
| Water | 18.02 | 50 mL | - | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetonitrile (12.2 g, 70.8 mmol) with a 1:1 mixture of concentrated sulfuric acid and water (100 mL total).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting nitrile and the intermediate amide are no longer visible.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200-300 g) in a large beaker with stirring.
-
A white precipitate of the crude carboxylic acid should form. Allow the mixture to stand in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimizing the synthesis.
Oxidation Mechanism
The oxidation of sulfides with permanganate is believed to proceed through a 1,3-dipolar cycloaddition mechanism, forming a cyclic manganese(V) intermediate. This intermediate then collapses to form the sulfoxide and a manganese(III) species. A second oxidation step, following a similar pathway, converts the sulfoxide to the final sulfone.[3]
Caption: Simplified mechanism of sulfide oxidation by permanganate.
Nitrile Hydrolysis Mechanism (Acid-Catalyzed)
The acid-catalyzed hydrolysis of a nitrile involves several key steps:
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid, making the nitrile carbon more electrophilic.[7]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen, forming a protonated imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide.
-
Amide Hydrolysis: The amide then undergoes further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium ion.
Caption: Key stages of acid-catalyzed nitrile hydrolysis.
References
- Fatiadi, A. J. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Arkivoc, 2008(1), 15-76. [Link]
- Jayaraman, S., & East, A. L. (2012). The mechanism of permanganate oxidation of sulfides and sulfoxides. The Journal of organic chemistry, 77(1), 351-356. [Link]
- Noureldin, N. A., McConnell, W. B., & Lee, D. G. (1984). Heterogeneous permanganate oxidations. 4. The oxidation of sulfides and selenides. Canadian Journal of Chemistry, 62(10), 2113-2116. [Link]
- Shaabani, A., Mirzaei, P., Naderi, S., & Lee, D. G. (2004). Green oxidations. The use of potassium permanganate supported on manganese dioxide. Tetrahedron, 60(49), 11415-11420. [Link]
- Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation.
- Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids.
- Weinstock, L. M. (1970). U.S. Patent No. 3,542,822. Washington, DC: U.S.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II.
- JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Varma, R. S., & Naicker, K. P. (1999). Urea-hydrogen peroxide adduct: a stable, inexpensive and easily handled reagent for efficient solid state oxidation of different organic molecules. Organic letters, 1(2), 189-191. [Link]
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ResearchGate. (2013). How can I purify carboxylic acid?
- Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4.
- Reddit. (2015). Recrystallization from acetic acid?.
Sources
- 1. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support resource for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to address the root causes of impurity formation, providing actionable troubleshooting strategies and robust analytical methods to ensure the highest purity of your final compound.
Overview of Synthetic Strategy & Key Challenge Areas
The most prevalent synthetic route to this compound involves two critical transformations, each presenting a unique impurity profile:
-
Side-Chain Formation: Establishing the acetic acid moiety on the tetrahydrothiopyran ring system.
-
Oxidation: Converting the sulfide to the target sulfone.
This guide is structured as a series of frequently asked questions (FAQs) that directly address issues arising from these stages.
FAQ 1: Issues in the Oxidation of (Tetrahydro-2H-thiopyran-4-YL)acetic acid
This section focuses on the final oxidation step, a common source of difficult-to-remove, structurally similar impurities.
Q1: My final product shows a persistent impurity with a mass of [M-16] relative to the desired product. What is it, and why is it forming?
A1: Root Cause Analysis & Identification
This impurity is almost certainly the intermediate (1-Oxidotetrahydro-2H-thiopyran-4-YL)acetic acid (Sulfoxide Impurity) . Its formation is a direct consequence of incomplete oxidation.
The oxidation of a sulfide to a sulfone is a sequential process. The sulfide is first oxidized to a sulfoxide, which is then oxidized further to the sulfone. If the reaction conditions (time, temperature, or oxidant stoichiometry) are insufficient, the reaction can stall at the intermediate sulfoxide stage.
-
Diagram 1: Oxidation Pathway and Impurity Formation
Caption: Sequential oxidation from sulfide to the target sulfone.
Troubleshooting & Resolution
-
Increase Oxidant Stoichiometry: The most common cause is an insufficient amount of the oxidizing agent (e.g., H₂O₂, m-CPBA, Oxone). Increase the molar equivalents of the oxidant by 10-20% and monitor the reaction progress closely by TLC or LC-MS.
-
Extend Reaction Time/Increase Temperature: Allow the reaction to stir for a longer duration at the recommended temperature. If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40 °C) can facilitate the second oxidation step.
-
Choice of Oxidant: While hydrogen peroxide is common, reagents like potassium permanganate (KMnO₄) or chromic acid-based systems (Jones reagent) are powerful "strong" oxidants that can convert primary alcohols (and by extension, sulfides) directly to the final oxidized state, often with less stalling at the intermediate stage.[1] However, these require careful handling and introduce metallic waste streams.[1]
Verification Protocol: HPLC Monitoring
A reverse-phase HPLC method can effectively resolve the starting material, the sulfoxide impurity, and the final sulfone product. The elution order will typically be: Sulfone (most polar, shortest retention time) -> Sulfoxide -> Sulfide (least polar, longest retention time).
| Table 1: Typical HPLC Retention Times for Oxidation Species | |
| Compound | Relative Retention Time (RRT) |
| This compound | 1.00 |
| (1-Oxidotetrahydro-2H-thiopyran-4-YL)acetic acid | ~1.25 |
| (Tetrahydro-2H-thiopyran-4-YL)acetic acid | ~1.60 |
| Note: RRTs are approximate and column/method dependent. |
Q2: I'm observing highly polar impurities and a drop in yield, especially when using aggressive oxidizing conditions. What is happening?
A2: Root Cause Analysis & Identification
This observation suggests over-oxidation and ring cleavage . While the sulfur atom is the primary target for oxidation, harsh conditions (high temperature, excess strong oxidant) can lead to the cleavage of C-S or C-C bonds within the tetrahydrothiopyran ring. Oxidation of cyclic ketones, which are structurally related, has been shown to yield dicarboxylic acids as products. This would result in highly polar byproducts that are difficult to remove from the desired acidic product.
Troubleshooting & Resolution
-
Control Reaction Temperature: Perform the oxidation at low, controlled temperatures. For exothermic reagents like H₂O₂ or m-CPBA, use an ice bath during addition and maintain the temperature between 0-10 °C.
-
Use a Buffered System: Some oxidations can alter the pH of the reaction mixture, which may catalyze side reactions. Using a buffered solvent system (e.g., a phosphate buffer with an organic co-solvent) can mitigate this.
-
Switch to a Milder, More Selective Oxidant: Consider using a milder system like Oxone (potassium peroxymonosulfate) in a biphasic system or sodium tungstate-catalyzed oxidation with H₂O₂, which can offer higher selectivity for the sulfur atom.
Purification Protocol: Recrystallization
If minor amounts of ring-opened di-acid impurities are present, they can often be removed via recrystallization, as their solubility profiles will differ significantly from the target molecule.
-
Step 1: Dissolve the crude product in a minimal amount of a hot polar solvent in which the product is soluble (e.g., isopropanol, ethanol, or an ethyl acetate/heptane mixture).
-
Step 2: Allow the solution to cool slowly to room temperature.
-
Step 3: Cool further in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.
-
Step 4: Filter the solid product and wash with a small amount of the cold recrystallization solvent.
-
Step 5: Dry the purified product under vacuum.
FAQ 2: Impurities Originating from Side-Chain Synthesis
This section addresses impurities that arise if the acetic acid side chain is formed from a nitrile precursor, specifically via the hydrolysis of (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetonitrile.
Q3: My final product is contaminated with a neutral, water-soluble impurity of mass [M-1] relative to the product. What is it?
A3: Root Cause Analysis & Identification
This impurity is the (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetamide . The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. Incomplete hydrolysis, due to insufficient reaction time, non-optimal pH, or weak hydrolytic conditions, will leave residual amide in your final product.
-
Diagram 2: Nitrile Hydrolysis Pathway and Impurity Formation
Caption: Sequential hydrolysis from nitrile to the target carboxylic acid.
Troubleshooting & Resolution
-
Force the Equilibrium: For acid- or base-catalyzed hydrolysis, use more stringent conditions.
-
Acidic Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated H₂SO₄/H₂O) and increase the reaction temperature to reflux.
-
Basic Hydrolysis: Use a higher concentration of base (e.g., 20-40% NaOH) and heat to reflux. Remember that the product will be the carboxylate salt, requiring an acidic workup to protonate it.
-
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC until the amide spot/peak is no longer visible. These hydrolyses can often require prolonged heating (12-24 hours).
Purification Protocol: Acid-Base Extraction
The amide impurity is neutral, while your product is a carboxylic acid. This difference in pKa provides a straightforward method for purification.
-
Step 1: Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Step 2: Wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while the neutral amide impurity remains in the organic layer.
-
Step 3: Separate the layers. Discard the organic layer containing the impurity.
-
Step 4: Carefully acidify the aqueous layer to a pH of ~1-2 with cold 3M HCl. The carboxylic acid product will precipitate out.
-
Step 5: Filter the solid product, wash with cold water to remove salts, and dry under vacuum.
References
- S. Perumal, et al. (2004). Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. Indian Journal of Chemistry, 43B, 1961-1967. Available online
- Biosynth (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Available online
- Biosynth (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Available online
- A2B Chem (n.d.). This compound. Available online
- International Journal of Pharmaceutical Research and Applications (2023).
- T. Umasankara Sastry, et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9181-9186. Available online
- CymitQuimica (n.d.). CAS 89489-53-2: tetrahydro-2H-thiopyran-4-carboxylic acid. Available online
- AK Scientific, Inc. (n.d.). CAS 64096-87-3 Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide. Available online
- CymitQuimica (n.d.). This compound. Available online
- European Journal of Organic Chemistry (2018). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of. Available online
- Waters Corporation (n.d.).
- ResearchGate (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Available online
- Gopa, R., et al. (2021). Synthesis and Structural Characterization of Process Related Impurities of Mirabegron. Asian Journal of Chemistry, 33(12), 3027-3032. Available online
- National Academic Digital Library of Ethiopia (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Available online
- Master Organic Chemistry (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available online
Sources
Technical Support Center: Troubleshooting HPLC Separation of Thiopyran Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of thiopyran and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of these sulfur-containing heterocyclic compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your chromatographic methods and achieve reliable, high-quality results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the HPLC analysis of thiopyran compounds, offering probable causes and step-by-step solutions.
Issue 1: Poor Peak Shape - Tailing Peaks for Thiopyran Analytes
Question: My thiopyran compounds are exhibiting significant peak tailing. What are the likely causes, and how can I resolve this?
Answer:
Peak tailing is a frequent issue in HPLC and is particularly common with basic compounds or molecules capable of secondary interactions with the stationary phase.[1] For thiopyran derivatives, which may contain basic nitrogen functionalities or interact via their sulfur atom, this is a key challenge.
Causality Explained:
Peak tailing often results from more than one retention mechanism occurring during the separation.[1] The primary cause is often the interaction of the analyte with active sites on the silica-based stationary phase, particularly exposed silanol groups (Si-OH). These acidic silanols can form strong secondary interactions with basic analytes, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in thiopyran analysis.
Detailed Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Initial Assessment: Determine if your thiopyran derivative has a pKa value. If it is a basic compound, lowering the mobile phase pH is often effective.
-
Preparation: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using an appropriate buffer (e.g., phosphate or acetate).
-
Equilibration: Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.[2]
-
Analysis: Inject your sample and observe the peak shape. A lower pH will protonate the silanol groups, reducing their ability to interact with basic analytes.[1]
-
-
Protocol 2: Using a Mobile Phase Additive
-
Additive Selection: For basic thiopyrans, a small concentration of a competing base like triethylamine (TEA) can be added to the mobile phase. A typical starting concentration is 0.1% (v/v).
-
Mechanism: TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Implementation: Add the TEA to the aqueous component of your mobile phase and adjust the pH as needed. Equilibrate the column thoroughly.
-
-
Column Selection: If peak tailing persists, consider switching to a column with a more inert stationary phase. Modern, high-purity silica columns (Type B) with advanced end-capping significantly reduce the number of accessible silanol groups.[1]
Issue 2: Poor Resolution or Co-elution of Thiopyran Derivatives
Question: I am struggling to separate two or more closely related thiopyran compounds. What strategies can I employ to improve resolution?
Answer:
Achieving adequate resolution between structurally similar compounds, such as isomers or analogues, is a common challenge in HPLC method development. Resolution is a function of column efficiency, selectivity, and retention factor.
Causality Explained:
Poor resolution occurs when the peaks of two analytes overlap. This can be due to insufficient separation of the peak centers (poor selectivity) or excessive peak broadening (poor efficiency). For thiopyran compounds, which may have similar hydrophobic characteristics, finding the right combination of stationary and mobile phases to exploit subtle structural differences is key.
Strategies for Improving Resolution
| Strategy | Principle of Action | Recommended Starting Point |
| Optimize Mobile Phase Strength | Adjusting the organic-to-aqueous ratio affects the retention factor (k'). Increasing k' can improve resolution. | If using a gradient, make the initial part of the gradient shallower. For isocratic methods, decrease the percentage of the organic solvent. |
| Change the Organic Modifier | Different organic solvents (e.g., acetonitrile vs. methanol) can alter selectivity by changing how the analytes interact with the mobile and stationary phases. | If using acetonitrile, try substituting it with methanol, or use a ternary mixture. |
| Modify the Stationary Phase | Changing the column chemistry can provide a different selectivity. | For thiopyrans, consider a biphenyl or phenyl-hexyl column. These phases can offer alternative selectivity through π-π interactions with the aromatic rings of your compounds.[3] |
| Adjust Temperature | Temperature affects solvent viscosity and mass transfer, which can influence efficiency. | Try increasing the column temperature in 5 °C increments (e.g., from 30 °C to 40 °C). This can decrease viscosity and sharpen peaks.[4] |
Experimental Workflow for Resolution Optimization
Caption: A systematic approach to improving the resolution of thiopyran compounds.
Issue 3: Variable Retention Times
Question: The retention times of my thiopyran analytes are shifting between injections. What could be causing this instability?
Answer:
Fluctuating retention times are a sign of an unstable HPLC system or method. Identifying the source of the variability is crucial for ensuring the reliability and reproducibility of your data.
Causality Explained:
Retention time stability is dependent on a consistent mobile phase composition, flow rate, and column temperature. Any variation in these parameters can lead to drift or sudden changes in retention.
Common Causes and Solutions for Retention Time Variability
| Probable Cause | Diagnostic Check | Solution |
| Inadequate Column Equilibration | Are retention times drifting, especially at the start of a new run or after a mobile phase change? | Ensure the column is equilibrated with at least 20 column volumes of the new mobile phase.[2] |
| Mobile Phase Composition Issues | Is the mobile phase freshly prepared? Are you using a buffer? | Prepare fresh mobile phase daily. If using a buffer, ensure its pH is stable and it is fully dissolved. For gradient systems, check the pump's proportioning valves.[2] |
| Leaking Pump or Fittings | Is the system pressure lower than usual or fluctuating? | Check all fittings for signs of leaks. Perform a system pressure test. Tighten or replace fittings as necessary.[2] |
| Temperature Fluctuations | Is the column compartment temperature stable? | Use a thermostatted column compartment to maintain a consistent temperature.[2] |
| pH Close to Analyte pKa | If your thiopyran has an ionizable group, small pH shifts can cause large retention changes. | Adjust the mobile phase pH to be at least one unit away from the analyte's pKa. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for separating thiopyran derivatives?
For general-purpose reversed-phase separation of thiopyran compounds, a C18 column with high-purity silica and robust end-capping is an excellent starting point. However, if your compounds are very polar, a C8 column might provide better retention and peak shape.[5] For aromatic thiopyrans, a biphenyl or phenyl-hexyl phase can offer enhanced selectivity due to π-π interactions.[3]
Q2: How do I choose between acetonitrile and methanol as the organic modifier?
Acetonitrile and methanol have different solvent properties that can be exploited to fine-tune selectivity.
-
Acetonitrile is a weaker solvent than methanol in reversed-phase HPLC and often provides sharper peaks and lower backpressure.
-
Methanol can offer different selectivity, particularly for compounds with hydrogen-bonding capabilities.
It is often beneficial to screen both solvents during method development to see which provides the better separation for your specific thiopyran analytes.
Q3: My thiopyran compound is chiral. How should I approach its separation?
The separation of enantiomers requires a chiral environment.[6] This is typically achieved by using a Chiral Stationary Phase (CSP).
-
Direct Chiral Separation: This is the most common approach, where the racemic mixture is injected directly onto a chiral column.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very versatile and a good starting point for screening.[7]
-
Method Development for Chiral Separations: This is often an empirical process involving the screening of several different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic).[8]
Q4: Can I use mass spectrometry (MS) with mobile phases containing additives like TEA?
Triethylamine (TEA) is a non-volatile additive and can cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. If MS detection is required, it is best to avoid TEA. Instead, for improving peak shape, consider using volatile additives like formic acid or ammonium formate to control pH.
References
- MDPI. (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. Available at: https://www.mdpi.com/1422-8599/25/1/10/htm
- LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.
- Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
- PubMed. Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis.
- Analytical Chemistry. Determination of sulfur heterocycles in coal liquids and shale oils.
- MicroSolv. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
- ResearchGate. How to fix peak shape in hplc?.
- SCION Instruments. HPLC Troubleshooting Guide.
- ACE HPLC. HPLC Troubleshooting Guide.
- GL Sciences. How to Obtain Good Peak Shapes.
- Restek. HPLC Troubleshooting Guide.
- Phenomenex. Chiral HPLC Separations.
- ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- PubMed. Reverse-phase HPLC analysis and purification of small molecules.
- HALO Columns. LC Chromatography Troubleshooting Guide.
- IJPPR. Chiral High Performance Liquid Chromatography: Review.
- YouTube. What is Chiral Column in HPLC ?.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- SciELO. Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material.
- ACS Publications. Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations.
- Semantic Scholar. A Validated HPLC–Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside.
- MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- ACS Omega. Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects.
- MDPI. A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives.
- Waters Corporation. Advanced Polymer Chromatography Reverse Phase Method for Polymer Additives Using Tetrahydrofuran and Evaporative Light Scattering Detection in Under Three Minutes per Sample.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Enhancing the Solution Stability of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support center for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. This guide is structured to address common challenges and provide scientifically grounded solutions to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Molecule
This compound is a molecule featuring two key functional groups: a cyclic sulfone (thiane 1,1-dioxide) and a carboxylic acid. The chemical stability of this compound in solution is paramount for obtaining reliable and reproducible results in research and for ensuring the efficacy and safety of potential pharmaceutical products. The sulfone group is generally polar and can act as a strong hydrogen bond acceptor, which can influence solubility and interactions with other molecules.[1][2][3] The carboxylic acid moiety imparts acidic properties and can exist in both protonated and deprotonated (carboxylate) forms, influencing solubility and reactivity.[4]
This guide will delve into the potential degradation pathways, provide strategies for mitigation, and offer detailed protocols for stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your work with this compound in solution.
Q1: I am observing a decrease in the concentration of my compound in aqueous solution over time. What are the likely causes?
A1: A decrease in concentration suggests degradation of the parent molecule. For this compound, several factors could be at play:
-
pH-dependent hydrolysis: The stability of both the cyclic sulfone and the carboxylic acid can be influenced by the pH of the solution. While sulfones are generally stable, extreme pH conditions (highly acidic or basic) can potentially promote ring opening or other degradative reactions. Carboxylic acids are generally stable but their ionization state, which is pH-dependent, can influence their reactivity and interactions.
-
Oxidative degradation: Although the sulfur atom is already in a high oxidation state (sulfone), other parts of the molecule could be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[5]
-
Temperature-induced degradation: Elevated temperatures can accelerate chemical reactions, leading to faster degradation of the compound.[5]
To troubleshoot this, we recommend:
-
Characterize the degradation product(s): Use analytical techniques like HPLC-MS to identify the mass of the degradation products.[6] This can provide crucial clues about the degradation pathway.
-
Perform a forced degradation study: Systematically expose your compound to stress conditions (acid, base, peroxide, heat, light) to identify the key factors causing instability.[5][7][8]
Q2: My solution of this compound is showing a change in pH. Why is this happening and how can I prevent it?
A2: A change in pH could be due to the degradation of the molecule into acidic or basic byproducts. For instance, if a degradation pathway leads to the formation of additional acidic or basic functional groups, the overall pH of the solution will shift.
To prevent this:
-
Utilize a buffer system: Employing a suitable buffer is the most effective way to maintain a constant pH. The choice of buffer will depend on the desired pH range for your experiment and its compatibility with the compound. Common buffer systems include phosphate, citrate, and Tris buffers. It is crucial to ensure the buffer components themselves do not catalyze degradation.
-
Store solutions appropriately: Minimize exposure to conditions that promote degradation, such as light and high temperatures.
Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A3: The optimal pH for stability needs to be determined experimentally. Generally, for compounds containing carboxylic acids, a pH range where the carboxylate form predominates (typically pH > 5) can sometimes enhance stability by preventing certain reactions of the carboxylic acid group. However, the stability of the cyclic sulfone must also be considered.
We recommend performing a pH-stability profile study. This involves preparing solutions of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the concentration of the parent compound over time at a set temperature.
Q4: Are there any specific excipients or additives that can help stabilize this compound in solution?
A4: Yes, certain excipients can enhance stability:
-
Antioxidants: If oxidative degradation is identified as a problem, adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be beneficial.
-
Chelating Agents: If trace metal ions are suspected of catalyzing degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Cosolvents: For issues related to solubility that might indirectly affect stability (e.g., precipitation followed by degradation), using cosolvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be helpful. However, the compatibility of the cosolvent with the compound must be verified.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for identifying the degradation pathways and the intrinsic stability of the molecule.[7][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
-
Thermal Degradation:
-
Place a solution of the compound in a sealed vial in an oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light).[5]
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | - | 80°C | 48 hours |
| Photolytic | ICH Q1B compliant light source | Room Temp | As per guidelines |
Protocol 2: pH-Stability Profile Study
Objective: To determine the optimal pH for the stability of this compound in solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system
Procedure:
-
Prepare Buffered Solutions: Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.
-
Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14 days).
-
Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. A plot of log(k) versus pH will reveal the pH-stability profile.
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions. The actual pathway would need to be confirmed through structural elucidation of the degradation products.
Caption: Workflow for stability assessment and formulation.
Conclusion
Improving the stability of this compound in solution requires a systematic and scientific approach. By understanding the potential degradation pathways and conducting well-designed experiments such as forced degradation and pH-stability studies, researchers can develop robust formulations and ensure the integrity of their experimental data. This guide provides a foundational framework for these activities. For further assistance, please do not hesitate to contact our technical support team.
References
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. ProQuest.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Schrier, E. E., Pottle, M., & Scheraga, H. A. (1964). The Influence of Hydrogen and hydrophobic Bonds on the Stability of the Carboxylic Acid Dimers in Aqueous Solution. Journal of the American Chemical Society, 86(17), 3444–3449. [Link]
- AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
- PubMed. (2011, June 15). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines.
- ResearchGate. (2025, August 10). Cyclic sulfoxides and sulfones in drug design.
- Journal of Organic Chemistry. (n.d.). Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones.
- International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iomcworld.com [iomcworld.com]
- 3. Cyclic Sulfones - Enamine [enamine.net]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - ProQuest [proquest.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-Up Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting advice, and explain the rationale behind key process decisions to ensure a safe, efficient, and robust scale-up.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges typical of multi-step syntheses when scaled. The primary hurdles are found in two key transformations: the C-C bond formation to install the acetic acid moiety and the subsequent oxidation of the sulfide to the target sulfone. Success at scale hinges on careful route selection, rigorous control of reaction parameters, and a deep understanding of potential side reactions and impurity formation.
This guide is structured as a series of frequently asked questions (FAQs) organized by synthetic stage, mirroring the troubleshooting process in a real-world development lab.
Caption: Overview of synthetic routes to the target molecule.
Part 1: Building the Acetic Acid Side Chain
The initial challenge is the two-carbon extension from the C4 position of the thiopyranone ring. Two common and viable routes are the Horner-Wadsworth-Emmons (HWE) olefination and the nitrile pathway. The choice between them has significant implications for scale-up.
FAQ 1.1: Which route is preferable for scaling up the synthesis of the acetic acid side chain: HWE or the nitrile pathway?
This is a critical process decision, and the "best" route depends on the specific capabilities and priorities (cost, safety, waste) of your facility. In our experience, for large-scale production, the nitrile pathway, despite its initial safety concerns, often emerges as the more robust and economical option.
Here is a comparative summary:
| Feature | Horner-Wadsworth-Emmons (HWE) Route | Nitrile Pathway |
| Reagents | Triethyl phosphonoacetate, a strong base (e.g., NaH, NaOEt). | NaCN or KCN, followed by strong acid/base for hydrolysis. |
| Safety | Flammable solvents and bases. NaH requires careful handling. Less toxic reagents overall. | High Toxicity: Cyanide salts are acutely toxic and require stringent containment and specialized handling protocols. |
| Byproducts | Diethyl phosphate salts. Can be difficult to remove from aqueous waste streams. | Inorganic salts (e.g., NaCl, (NH₄)₂SO₄), which are generally easier to manage. |
| Process Steps | 1. HWE olefination. 2. C=C double bond reduction. 3. Ester hydrolysis. | 1. Acetonitrile formation. 2. Nitrile hydrolysis. |
| Atom Economy | Lower, due to the large phosphonate byproduct. | Higher, fewer atoms are wasted in byproducts. |
| Scalability | The primary issue is the removal of the water-soluble phosphate byproduct, which can be challenging during extraction and complicates wastewater treatment. | The primary issue is the safe handling of cyanide. However, the reactions are typically high-yielding and the workups are straightforward. |
Recommendation: While the HWE route is often favored in discovery labs due to its convenience and lower reagent toxicity, the nitrile route is frequently more efficient for scale-up if the facility is equipped for high-potency/high-hazard chemistry. The simpler workup and better atom economy are significant advantages.
FAQ 1.2: For the nitrile pathway, what are the critical safety and handling considerations when using cyanide at scale?
Working with cyanide requires a multi-layered safety approach. Assume nothing and plan meticulously.
-
Engineering Controls: All manipulations must be performed in a contained environment with dedicated high-performance ventilation (e.g., a fume hood or glovebox). The reaction vessel should be a closed system.
-
pH Control: Never allow cyanide salts to come into contact with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All solutions must be maintained at a high pH (typically >10). Have a base quench (e.g., 20% NaOH solution) readily available.
-
Quenching and Decontamination: A validated quench protocol for destroying excess cyanide is mandatory. The most common method is treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate (OCN⁻). All equipment must be thoroughly decontaminated with this procedure before cleaning.
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. This includes a lab coat, double gloves (e.g., nitrile), and safety glasses with side shields. For larger quantities, chemical-resistant aprons and face shields are necessary.
-
Emergency Preparedness: An emergency response plan must be in place. This includes having a cyanide antidote kit (e.g., hydroxocobalamin or sodium thiosulfate/sodium nitrite) on-site and ensuring personnel are trained in its administration.
FAQ 1.3: How can I ensure complete hydrolysis of the nitrile intermediate and avoid forming the stable amide byproduct?
Incomplete hydrolysis, resulting in the isolation of (tetrahydro-2H-thiopyran-4-yl)acetamide, is a common issue. The stability of the amide intermediate means that forcing conditions are required to drive the reaction to the desired carboxylic acid.[1][2]
-
Acid Hydrolysis: Heating the nitrile under reflux with a strong acid like 6M HCl or concentrated H₂SO₄ is effective.[3]
-
Pros: The product is the free carboxylic acid, and the ammonium salt byproduct is easily removed in the aqueous phase.
-
Cons: Can be corrosive to standard reactors. Requires long reaction times (12-24 hours) at high temperatures.
-
-
Alkaline Hydrolysis: Refluxing with a strong base like 6M NaOH or KOH is also common.[4]
-
Pros: Less corrosive to glass-lined reactors.
-
Cons: The initial product is the carboxylate salt, requiring a separate acidification step to isolate the free acid. Ammonia gas is evolved during the reaction, which must be scrubbed from the reactor off-gas.[1]
-
Scale-Up Tip: For multi-kilogram scale, alkaline hydrolysis is often preferred due to its compatibility with standard manufacturing equipment. To ensure complete conversion:
-
Monitor the Reaction: Use in-process controls (e.g., HPLC) to track the disappearance of the nitrile and the intermediate amide. Do not stop the reaction based on time alone.
-
Use Sufficient Excess: A significant excess of base (3-5 equivalents) and a high reaction temperature are crucial to drive the hydrolysis of the stable amide.
-
Water Content: Ensure enough water is present to act as the reagent; co-solvents like ethanol can be used to improve solubility but should not be the primary solvent.
Part 2: The Critical Oxidation Step
The oxidation of the sulfide to the sulfone is arguably the most critical and hazardous step in this synthesis. The reaction is highly exothermic, and controlling it is paramount for safety and product quality.
FAQ 2.1: What is the recommended oxidizing agent for converting (tetrahydro-2H-thiopyran-4-yl)acetic acid to the sulfone at scale?
While many oxidizing agents can effect this transformation, the combination of hydrogen peroxide (H₂O₂) and a catalytic amount of sodium tungstate (Na₂WO₄) is the industry standard for large-scale sulfone synthesis.[5][6]
| Oxidant | Advantages | Disadvantages |
| H₂O₂ / cat. Na₂WO₄ | Cost-effective: H₂O₂ is inexpensive. Green: The only byproduct is water.[7] Efficient: The tungstate catalyst is highly effective.[8] | Highly Exothermic: Requires strict thermal management. Catalyst Required: The uncatalyzed reaction is too slow. |
| m-CPBA | Very effective and clean. | Expensive for large-scale use. Potentially shock-sensitive solid. Byproduct (m-chlorobenzoic acid) must be removed. |
| Oxone® | Effective and relatively safe to handle. | Generates a large amount of inorganic salt waste (KHSO₄). Can be expensive. |
Recommendation: Use 30-35% aqueous hydrogen peroxide with 1-5 mol% sodium tungstate dihydrate. This system is cost-effective, atom-economical, and avoids chlorinated byproducts.[9]
FAQ 2.2: The sulfide oxidation is highly exothermic. How can I control the temperature and prevent a runaway reaction during scale-up?
Thermal management is the most critical safety consideration for this step. A thermal hazard evaluation (e.g., using a reaction calorimeter) is strongly recommended before attempting this at scale.
Key Control Strategies:
-
Semi-Batch Addition: Never add all the hydrogen peroxide at once. The oxidant must be added slowly and sub-surface to the reaction mixture at a controlled rate. The addition rate should be tied to the cooling capacity of the reactor.
-
Reverse Addition: In some cases, adding the sulfide solution to the oxidant/catalyst mixture can provide better control, but this is less common.
-
Use of Co-solvents: While the reaction can be run in water, using a co-solvent like acetic acid or methanol can help moderate the reaction and improve solubility. Acetic acid is a particularly good choice as it can participate in the catalytic cycle.
-
Monitor Internal Temperature (Tᵢ) and Jacket Temperature (Tⱼ): The temperature difference (ΔT = Tᵢ - Tⱼ) is a direct indicator of the heat being generated. A large and increasing ΔT indicates that the reaction rate is exceeding the cooling capacity, a dangerous situation. The peroxide addition should be stopped immediately if this occurs.
-
Emergency Quench: Have a pre-chilled solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅), ready to quickly quench the reaction and destroy excess peroxide in an emergency.
Caption: Troubleshooting decision tree for the oxidation step.
FAQ 2.3: I'm observing the sulfoxide intermediate in my crude product. How can I drive the reaction to completion?
The oxidation proceeds stepwise (Sulfide → Sulfoxide → Sulfone). Seeing the sulfoxide intermediate is common and usually indicates one of three things:
-
Insufficient Oxidant: The stoichiometry requires at least 2.0 equivalents of H₂O₂. On a large scale, some peroxide can decompose, so a slight excess (e.g., 2.2-2.5 equivalents) is often necessary. If the reaction stalls with sulfoxide remaining, a small additional charge of H₂O₂ can be added after the initial exotherm has subsided.
-
Insufficient Temperature/Time: The second oxidation (sulfoxide to sulfone) is typically slower than the first. After the peroxide addition is complete, a "hold" period at a slightly elevated temperature (e.g., 50-60°C) for several hours may be required to push the reaction to completion.
-
Catalyst Deactivation: While robust, the tungstate catalyst can be poisoned. Ensure all starting materials are free from contaminants that could interfere with the catalyst.
Part 3: Purification and Quality Control
FAQ 3.1: What is an effective and scalable method for purifying the final product?
This compound is a polar crystalline solid.[10][11] The most effective and scalable purification method is recrystallization .
-
Solvent Selection: A solvent screen should be performed to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for polar molecules like this include:
-
Water
-
Isopropanol (IPA) / Water mixtures
-
Ethanol (EtOH) / Water mixtures
-
Acetone / Heptane (as an anti-solvent)
-
-
Procedure:
-
After the reaction workup (quench and extractions), obtain the crude solid.
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent system.
-
Filter the hot solution to remove any insoluble particulate matter (like residual catalyst).
-
Allow the solution to cool slowly and controllably to promote the growth of large, pure crystals. Rapid cooling can cause impurities to crash out with the product.
-
Isolate the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
FAQ 3.2: What are the key impurities to monitor in the final product, and what are their sources?
A robust process requires understanding and controlling the impurity profile.
| Potential Impurity | Source | Control Strategy |
| (Tetrahydro-2H-thiopyran-4-yl)acetic acid sulfoxide | Incomplete oxidation. | Ensure sufficient oxidant, temperature, and reaction time as described in FAQ 2.3. |
| (Tetrahydro-2H-thiopyran-4-yl)acetic acid | Unreacted starting material from the oxidation step. | Drive oxidation to completion. Most will be removed during recrystallization. |
| (Tetrahydro-2H-thiopyran-4-yl)acetamide sulfone | Incomplete hydrolysis of the nitrile, followed by oxidation. | Ensure complete hydrolysis as described in FAQ 1.3. |
| Tungsten Residues | Catalyst carryover. | An aqueous workup after the oxidation should remove the majority of the water-soluble tungstate catalyst. |
The levels of these impurities should be monitored by a validated analytical method, such as HPLC-UV or LC-MS.
Appendix A: Example Scale-Up Protocol (Nitrile/Oxidation Route)
Disclaimer: This protocol is for illustrative purposes only. All procedures must be thoroughly evaluated for safety and scalability in a qualified laboratory before implementation.
Step 1: Synthesis of (Tetrahydro-2H-thiopyran-4-yl)acetonitrile This step involves highly toxic cyanide and must be performed with extreme caution and appropriate engineering controls.
-
Charge a suitable reactor with Tetrahydro-4H-thiopyran-4-one (1.0 equiv) and a suitable solvent (e.g., ethanol).
-
In a separate vessel, prepare a solution of KCN (1.2 equiv) in water.
-
Cool the reactor to 0-5°C.
-
Slowly add the KCN solution to the reactor, maintaining the temperature below 10°C.
-
Further steps depend on the exact synthetic route (e.g., conversion to tosylhydrazone followed by reaction with cyanide). This is a simplified representation.
-
After reaction completion, work up the reaction appropriately, ensuring all aqueous streams are treated with bleach to destroy cyanide before disposal.
Step 2: Hydrolysis to (Tetrahydro-2H-thiopyran-4-yl)acetic acid
-
Charge the crude acetonitrile intermediate to a reactor equipped with a reflux condenser and a scrubber for ammonia off-gas.
-
Add a 25% aqueous solution of NaOH (4.0 equiv).
-
Heat the mixture to reflux (approx. 105-110°C) and hold for 12-18 hours.
-
Monitor the reaction by HPLC for the disappearance of the amide intermediate.
-
Cool the reaction to room temperature. Acidify slowly with concentrated HCl to pH 1-2.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude sulfide-acid.
Step 3: Oxidation to this compound
-
Charge the crude sulfide-acid (1.0 equiv), sodium tungstate dihydrate (0.02 equiv), and acetic acid (3-5 volumes) to a reactor with robust cooling.
-
Heat the mixture to 40°C.
-
Begin the slow, semi-batch addition of 35% hydrogen peroxide (2.3 equiv) via a pump, ensuring the internal temperature does not exceed 60°C. Monitor the ΔT between the reactor and jacket.
-
After the addition is complete (approx. 3-5 hours), hold the reaction at 60°C for an additional 2-4 hours, monitoring for completion by HPLC.
-
Cool the reaction to 20°C and quench the excess peroxide by slowly adding a 10% aqueous sodium bisulfite solution until a peroxide test strip is negative.
-
Concentrate the reaction mixture under vacuum to remove most of the acetic acid.
-
Add water to the residue and cool to 0-5°C to crystallize the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude final product, ready for recrystallization.
References
- Schwan, A. L. Sulfones and Sulfoxides. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier, 2005; Vol. 2, pp 257–313. [Link]
- Kupwade, R. V. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference of Oxidation of Sulfides. J. Chem. Rev.2019, 1 (2), 99-113. [Link]
- Chemguide. Hydrolysing Nitriles. [Link]
- Organic Chemistry Portal.
- Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- O’Neil, G. W. Nitrile Hydrolysis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010. [Link]
- Organic Chemistry Tutor. Nitrile Hydrolysis. [Link]
- Ward, D. E.; et al. Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis2007, No. 10, pp 1584–1586. [Link]
- Sato, K.; et al. A Halogen-Free Protocol for the Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide. J. Org. Chem.2001, 66(3), 776-781. [Link]
- USP Technologies.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. usptechnologies.com [usptechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. labsolu.ca [labsolu.ca]
- 11. calpaclab.com [calpaclab.com]
purification challenges for polar organic compounds like (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support center for the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying polar molecules, with a specific focus on compounds like (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of polar compound purification.
The Challenge of Purifying Polar Compounds
Polar compounds, characterized by the presence of functional groups such as hydroxyls, carboxyls, amines, and sulfones, exhibit strong interactions with polar solvents, most notably water.[1] This high polarity makes them notoriously difficult to purify using traditional chromatographic methods that are often optimized for nonpolar compounds.[1] Molecules like this compound, which contains both a carboxylic acid and a sulfone group, present a significant purification challenge due to their high polarity and potential for strong interactions with stationary phases.
Frequently Asked Questions (FAQs)
Q1: Why do my polar compounds show poor retention and elute in the void volume during reversed-phase chromatography?
A1: Reversed-phase chromatography (RPC) utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.[1][2] Nonpolar compounds are retained through hydrophobic interactions with the stationary phase. Highly polar analytes have a strong affinity for the polar mobile phase and minimal interaction with the nonpolar stationary phase, causing them to travel with the solvent front and elute early, often in the void volume.[3][4]
Q2: What are the primary alternative chromatographic techniques for purifying highly polar compounds?
A2: For compounds that are poorly retained in reversed-phase chromatography, several alternative techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, mixed with a small amount of aqueous solvent.[3][5][6][7][8] This technique is particularly effective for separating very polar compounds.[5][6] In HILIC, a water-rich layer forms on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to retention.[5][8]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple functionalities, often combining reversed-phase and ion-exchange characteristics.[1][9][10][11] This dual nature allows for the simultaneous separation of polar, nonpolar, and ionizable compounds in a single run.[10][11] For a compound like this compound, a mixed-mode column with anion-exchange properties could effectively retain the negatively charged carboxylate form.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12][13][14][15] While traditionally used for nonpolar compounds, the addition of polar co-solvents (modifiers) like methanol allows for the separation of a wide range of polar analytes.[12][14] SFC offers advantages in terms of speed and reduced organic solvent consumption.[12]
Q3: How can I effectively remove polar impurities from my polar target compound?
A3: Separating a polar target from polar impurities is a common challenge. The key is to exploit subtle differences in their physicochemical properties.
-
Exploit pKa Differences: If your target compound and impurities have different pKa values, you can manipulate the pH of the mobile phase in ion-exchange or mixed-mode chromatography to selectively retain one over the other. For carboxylic acids, working at a pH above the pKa will deprotonate the acid, making it anionic and amenable to anion-exchange chromatography.[16]
-
Orthogonal Separations: Employing two different purification techniques that rely on different separation mechanisms (orthogonality) can be very effective. For instance, you could perform an initial separation using HILIC and then further purify the collected fractions using reversed-phase or ion-exchange chromatography.[8]
-
Recrystallization: If your compound is a solid, recrystallization can be a powerful technique for removing impurities.[17][18][19][20] The process involves dissolving the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[17][18]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of polar organic compounds.
Issue 1: Peak Tailing in HPLC Analysis
Q: I am observing significant peak tailing for my polar compound, especially when it's a basic or acidic molecule. What is causing this and how can I fix it?
A: Peak tailing for polar analytes is often caused by strong, undesirable interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[21]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For acidic compounds like this compound, operating at a low pH (e.g., 2.5-3.5) will keep the carboxylic acid protonated and neutral, minimizing ionic interactions with the stationary phase.[21] Conversely, for basic compounds, a higher pH can be used to keep them in their neutral form.
-
Use of Mobile Phase Additives: Adding a small amount of a competing agent to the mobile phase can mask the active sites on the stationary phase. For acidic compounds, adding a small amount of a weak acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape. For basic compounds, a competing base like triethylamine (TEA) is often used.[21]
-
Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced end-capping to minimize the number of accessible silanol groups, leading to improved peak shapes for polar compounds.[21]
-
Consider an Alternative Stationary Phase: If peak tailing persists, switching to a different stationary phase may be necessary. For example, a column with an embedded polar group (EPG) can provide alternative selectivity and better peak shapes for polar analytes.[21]
Issue 2: Compound is Unstable on Silica Gel during Flash Chromatography
Q: My polar compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: Standard silica gel is acidic and can cause the degradation of sensitive compounds.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[21]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[21] Alternatively, bonded silica phases such as diol or amine-functionalized silica can be used.[22]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be an excellent alternative to avoid the issues associated with silica gel.[2]
Issue 3: Difficulty in Recrystallizing a Highly Polar Compound
Q: I am struggling to find a suitable solvent system for the recrystallization of my highly polar compound. What should I do?
A: Finding the right solvent for recrystallization is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17][18]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. For polar compounds, common choices include water, ethanol, methanol, isopropanol, and acetone.[18][23]
-
Use a Solvent Pair: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective.[18] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The solvents must be miscible. A common pair for polar compounds is ethanol and water.[18]
-
Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[19]
-
Seeding: Add a tiny crystal of the pure compound to the solution.[19]
-
Cooling Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[17]
-
Experimental Protocols
Protocol 1: General Method for HILIC
-
Column Selection: Choose a HILIC column with a polar stationary phase (e.g., amide, amino, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.
-
Gradient Elution: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compounds.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[21]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution: Proceed with your standard flash chromatography protocol.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Compounds
| Technique | Stationary Phase | Mobile Phase | Typical Analytes | Advantages | Disadvantages |
| Reversed-Phase (RPC) | Nonpolar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Nonpolar to moderately polar compounds | Versatile, well-understood | Poor retention of very polar compounds[1][3] |
| HILIC | Polar (e.g., Silica, Amide) | High organic, low aqueous | Very polar, hydrophilic compounds | Good retention for polar analytes[5][6] | Can have longer equilibration times |
| Mixed-Mode (MMC) | Multiple functionalities (e.g., C18 + Ion-exchange) | Varies, often aqueous/organic with buffer | Polar, nonpolar, and ionizable compounds | High flexibility in method development[1][9] | Can be more complex to optimize |
| Supercritical Fluid (SFC) | Various (polar and nonpolar) | Supercritical CO2 with polar modifiers | Wide range of polarities, chiral compounds | Fast, reduced solvent use[12][13] | May not be suitable for extremely polar, water-soluble compounds[12][13] |
Visualization
Decision-Making Workflow for Purification Method Selection
Caption: Workflow for selecting and optimizing a purification method.
References
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
- Chyba, M., & Komsta, Ł. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 885-912. [Link]
- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]
- Wikipedia. (n.d.).
- SIELC Technologies. (n.d.).
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Wired Chemist. (n.d.).
- Dong, M. W. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
- Amerigo Scientific. (n.d.).
- Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]
- Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2017). Mixed-Mode Chromatography—A Review. LCGC North America, 35(7), 454-463. [Link]
- Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC)
- van Zelst, D., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 427-438. [Link]
- Chemspace. (n.d.). This compound. [Link]
- Biotage. (2023, January 30).
- YMC. (2016, September 19). Purification of polar compounds. The Analytical Scientist. [Link]
- JoVE. (2024, December 5).
- Shimadzu. (n.d.).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- University of California, Irvine. (n.d.).
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of Toronto Scarborough. (n.d.).
- Bitesize Bio. (n.d.). How Chromatography Works: Separation Science Explained with 5 Simple Examples. [Link]
- University of Rochester. (n.d.).
- Google Patents. (n.d.).
- Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? r/chemistry. [Link]
- Sulzer. (2025, September 2).
- ResearchGate. (2014, February 3).
- ResearchGate. (2016, August 10). How to separate a very polar org. compound from a polar impurity NMO if the product present in trace amount in the mixture?[Link]
- Pesek, J. J., Matyska, M. T., & Larrabee, S. (2009). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 27(10), 924-933. [Link]
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]
- ChemistryViews. (2012, August 7).
- ResearchGate. (2018, April 25).
- LookChem. (n.d.).
- PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]
- Li, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(17-18), 2733-2739. [Link]
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?[Link]
- Google Patents. (n.d.).
Sources
- 1. waters.com [waters.com]
- 2. reddit.com [reddit.com]
- 3. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. Video: Supercritical Fluid Chromatography [jove.com]
- 15. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 17. Recrystallization [wiredchemist.com]
- 18. m.youtube.com [m.youtube.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. athabascau.ca [athabascau.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biotage.com [biotage.com]
- 23. pubs.acs.org [pubs.acs.org]
dealing with oxidation byproducts of thiopyran synthesis
Welcome to the technical support center for thiopyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these vital sulfur-containing heterocycles. Thiopyrans are not only significant structural motifs in numerous natural products but also serve as crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dealing with oxidation byproducts, namely sulfoxides and sulfones, which can arise during synthetic procedures.
I. Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in my NMR and LC-MS data after my thiopyran synthesis. What are they likely to be?
A: The most common byproducts in thiopyran synthesis are the corresponding sulfoxide and, to a lesser extent, the sulfone.[5][6] The sulfur atom in the thiopyran ring is susceptible to oxidation, which can occur due to atmospheric oxygen, peroxidic impurities in solvents, or certain reagents used in the reaction.
Q2: How can I quickly check if the impurity is a sulfoxide?
A: A simple method is to treat a small aliquot of your crude product with a mild reducing agent. If the peak corresponding to the impurity diminishes or disappears in the LC-MS or TLC analysis, with a concurrent increase in the desired thiopyran peak, it is highly likely a sulfoxide.
Q3: Are these oxidation byproducts always detrimental?
A: Not necessarily. In some cases, oxidized derivatives of thiopyrans have been synthesized and evaluated for their own biological activities.[3][5][7] However, for the specific synthesis of the parent thiopyran, they are considered impurities that need to be removed.
Q4: Can I prevent the formation of these oxidation byproducts from the start?
A: Yes, prevention is often the best strategy. Employing air-free techniques, using freshly distilled and degassed solvents, and carefully selecting reagents to avoid strong oxidants can significantly minimize the formation of these byproducts.[8][9]
II. Troubleshooting Guide: Identification and Mitigation of Oxidation Byproducts
Problem 1: Identification of Unexpected Byproducts in Spectroscopic Data
You've completed your thiopyran synthesis, but the analytical data is not as clean as expected. Here’s how to pinpoint the issue.
Causality: The lone pair of electrons on the sulfur atom in the thiopyran ring makes it nucleophilic and susceptible to oxidation.[10] Common oxidizing agents in a laboratory setting, including atmospheric oxygen, can lead to the formation of a sulfoxide (S=O) and, with further oxidation, a sulfone (O=S=O).[11][12]
Diagnostic Workflow:
-
Mass Spectrometry (MS): Look for peaks corresponding to your expected product mass +16 amu (for the sulfoxide) and +32 amu (for the sulfone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons adjacent to the sulfur atom will experience a downfield shift upon oxidation due to the electron-withdrawing nature of the sulfoxide and sulfone groups.
-
¹³C NMR: The carbon atoms bonded to the sulfur will also be shifted downfield. The chemical shifts for the carbonyl carbon in thiopyranone systems, for example, can be found in the range of 176.2–182.0 ppm.[13]
-
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the S=O stretch in sulfoxides (typically around 1030-1070 cm⁻¹) and the symmetric and asymmetric SO₂ stretches in sulfones (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).
Data Summary: Spectroscopic Signatures of Thiopyran and its Oxidation Byproducts
| Compound Type | Mass Change | ¹H NMR Shift (Protons α to S) | ¹³C NMR Shift (Carbons α to S) | Key IR Bands (cm⁻¹) |
| Thiopyran | M | Baseline | Baseline | N/A |
| Thiopyran Sulfoxide | M + 16 | Downfield Shift | Downfield Shift | ~1030-1070 (S=O) |
| Thiopyran Sulfone | M + 32 | Further Downfield Shift | Further Downfield Shift | ~1120-1160 & ~1300-1350 (SO₂) |
Problem 2: Low Yield of Desired Thiopyran Due to Byproduct Formation
You've confirmed the presence of oxidation byproducts, and they are significantly impacting your yield. Here’s how to address this.
A. Preventative Strategies
The most effective way to deal with oxidation byproducts is to prevent their formation in the first place.
-
Inert Atmosphere Techniques: Many organometallic and other sensitive compounds react with oxygen and water in the air.[8][14] It is crucial to handle such air-sensitive materials in a controlled environment.[8]
-
Schlenk Line: A Schlenk line, or vacuum/inert gas manifold, is ideal for handling air-sensitive compounds.[8][15] It allows for the removal of air from the reaction vessel and its replacement with an inert gas like nitrogen or argon.[9]
-
Glovebox: For more complex manipulations, a glovebox provides an inert atmosphere where reactions can be set up and worked up with minimal exposure to air.[14][15]
-
-
Solvent and Reagent Purity:
-
Solvent Degassing: Solvents can be degassed using methods like the freeze-pump-thaw technique or by bubbling an inert gas through the solvent.[9]
-
Reagent Selection: Be mindful of the oxidizing potential of all reagents in your reaction mixture. For instance, some grades of dimethyl sulfoxide (DMSO) can contain oxidizing impurities.[16]
-
Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove adsorbed water.[9]
-
Assembly: Assemble the reaction flask and condenser (if needed) and connect it to the Schlenk line via flexible tubing.
-
Purge and Refill: Evacuate the flask using the vacuum line and then backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated at least three times to ensure a completely inert atmosphere.[9]
-
Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Solids can be added under a positive flow of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Diagram: Inert Atmosphere Reaction Setup
Caption: A simple Schlenk line setup for inert atmosphere reactions.
B. Remediation Strategies: Purification
If oxidation byproducts have already formed, the following purification methods can be employed.
-
Column Chromatography: This is the most common method for separating thiopyrans from their more polar sulfoxide and sulfone counterparts. A carefully selected solvent system can achieve good separation.
-
Crystallization: If the desired thiopyran is a solid, crystallization can be an effective purification technique, as the oxidized byproducts may have different solubilities.[17]
-
Selective Reduction: In cases where the sulfoxide is the major byproduct, a chemoselective reduction can convert it back to the desired thiopyran.
Experimental Protocol: Selective Reduction of a Thiopyran Sulfoxide
This protocol provides a general guideline. Specific conditions may need to be optimized for your substrate.
-
Reaction Setup: Dissolve the crude product mixture containing the thiopyran and thiopyran sulfoxide in a suitable solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add a mild reducing agent. A combination of triflic anhydride and potassium iodide has been shown to be effective for the deoxygenation of sulfoxides.[18] Sodium borohydride in the presence of iodine is another option that is chemoselective and tolerates many functional groups.[18]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the sulfoxide is consumed.
-
Work-up and Purification: Quench the reaction appropriately, extract the product, and purify by column chromatography to remove any remaining impurities and reaction byproducts.
Diagram: Purification Workflow
Caption: Decision workflow for purifying thiopyrans from oxidation byproducts.
III. Mechanistic Insight: The Oxidation Pathway
Understanding the mechanism of oxidation can aid in predicting and preventing byproduct formation. The sulfur atom in a thiopyran acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent.
Diagram: Oxidation of Thiopyran
Caption: Stepwise oxidation of a thiopyran to a sulfoxide and then a sulfone.
This guide provides a foundational understanding of how to manage oxidation byproducts in thiopyran synthesis. By implementing these preventative and remedial strategies, researchers can improve the purity and yield of their target compounds, accelerating their research and development efforts.
IV. References
-
Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22, 5676-5717. [Link]
-
A review on chemical and biological studies of thiopyran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(1). [Link]
-
Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15, 11160-11188. [Link]
-
Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]
-
Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). ResearchGate. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc.[Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Books.
-
Thiols and Thioethers. Master Organic Chemistry. [Link]
-
04.07 Thioethers. YouTube. [Link]
-
Mousavi-Ebadi, M., Safaei-Ghomi, J., & Jadidi Nejad, M. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
-
Synthesis and characterization of sulfide, sulfoxide and sulfone derivatives of thiopyran: antimicrobial evaluation. ResearchGate. [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC - NIH. [Link]
-
The synthesis and chemistry of 2H-thiopyran (1), 4H-thiopyran (2), 3,4-dihydro-2H-thio. Science of Synthesis. [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central. [Link]
-
Thiopyrans and Their Benzo Derivatives. Tampere University Research Portal. [Link]
-
Thiopyrans and their Benzo Derivatives. ResearchGate. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications. [Link]
-
Synthesis of thiopyrane derivatives 240. ResearchGate. [Link]
-
Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]
-
The Stereochemistry of Oxidation at Sulfur. Oxidation of 4-Substituted Thianes to Sulfoxides 1. ACS Publications - American Chemical Society. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]
-
2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. PMC - NIH. [Link]
-
Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. ResearchGate. [Link]
-
THE PURIFICATION OF. Pure and Applied Chemistry. [Link]
-
Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. [Link]
-
Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing). [Link]
-
Sulfide Oxidation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A one-pot synthesis of 3-nitro-2H-thiopyrans and their selective reduction to 3-nitro-3,4-dihydro-2H-thiopyrans. ResearchGate. [Link]
-
Reduction of Sulfoxides. Organic Chemistry Portal. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
-
A possible mechanism for sulfide oxidation to sulfoxide and sulfone... ResearchGate. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Purification of THP protected compound : r/Chempros. Reddit. [Link]
Sources
- 1. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 13. mdpi.com [mdpi.com]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. ossila.com [ossila.com]
- 16. publications.iupac.org [publications.iupac.org]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. Reduction of Sulfoxides [organic-chemistry.org]
Technical Support Center: Enhancing NMR Signal Resolution for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support guide for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. Poor spectral resolution can obscure critical structural details, complicate purity analysis, and hinder the characterization of this compound. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues leading to poor NMR signal resolution.
The core of effective troubleshooting is understanding the interplay between the sample, the instrument, and the experimental parameters. We will proceed from the most fundamental aspect—sample preparation—to advanced instrumental and experimental techniques.
Part 1: Foundational Troubleshooting - The Sample and Its Environment
The quality of your NMR spectrum is fundamentally dictated by the quality of your sample.[1] Issues related to concentration, solvent choice, and sample purity are the most common culprits for poor resolution and should always be the first area of investigation.
Q1: My proton signals are broad and poorly resolved. Could the sample concentration be the problem?
A1: Yes, absolutely. Sample concentration is a critical parameter that directly influences spectral resolution. Both excessively high and low concentrations can lead to line broadening.
-
High Concentration: An overly concentrated sample increases the solution's viscosity.[2][3] Higher viscosity slows down molecular tumbling, which leads to faster transverse relaxation (a shorter T₂ relaxation time) and, consequently, broader NMR signals. For a molecule like this compound, which can form intermolecular hydrogen bonds via its carboxylic acid group, high concentrations can also promote aggregation, further increasing particle size and exacerbating line broadening.[2]
-
Low Concentration: While reducing concentration can sharpen lines, a sample that is too dilute will result in a poor signal-to-noise ratio (SNR).[4] To compensate, you might increase the number of scans, but this significantly increases experiment time and may not be practical.
Expert Recommendation: For a molecule with a molecular weight of approximately 192 g/mol , an initial concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is a robust starting point for ¹H NMR.[1]
Protocol for Optimizing Sample Concentration:
-
Start with a standard concentration: Prepare a sample with ~10 mg of your compound in 0.6 mL of solvent.
-
Acquire a preliminary spectrum: Run a quick ¹H NMR experiment (e.g., 8-16 scans).
-
Assess the line width: If the peaks (e.g., the solvent residual peak or a well-defined singlet from your compound) appear broad, dilute the sample.
-
Dilute serially: Remove half of the sample volume (0.3 mL) and add an equal volume of fresh deuterated solvent. This halves the concentration.
-
Re-acquire and compare: Run the spectrum again. If the resolution improves, you have confirmed that high concentration/viscosity was a contributing factor. Repeat until no further improvement is observed.
Q2: The signals for my carboxylic acid proton (-COOH) and any potential water contamination are extremely broad and are obscuring other signals. How can I manage this?
A2: The proton of a carboxylic acid is "labile" or "exchangeable." It rapidly exchanges with other labile protons in the solution, such as those from trace water or other acid molecules. This rapid chemical exchange is a common cause of significant line broadening.[2][5]
Solution 1: Deuterium Exchange (D₂O Shake)
The most effective method to eliminate the signal from a labile proton is to exchange it with deuterium.[6][7] Deuterium is not observed in a standard ¹H NMR spectrum, so the signal simply disappears.[6][8]
Protocol for a D₂O Shake:
-
Acquire a standard ¹H NMR spectrum of your sample to serve as a reference.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube securely and shake it vigorously for 20-30 seconds to facilitate the exchange of the -COOH proton with deuterium.[9]
-
Re-acquire the ¹H NMR spectrum.
-
Verification: The broad peak corresponding to the carboxylic acid proton should disappear or be significantly reduced in intensity.[5] A new, often broad, peak for HOD (resulting from the exchange with residual H₂O in the solvent) may appear.
Solution 2: Choice of Solvent
In aprotic solvents like DMSO-d₆, hydrogen bonding is more pronounced, which can sometimes slow the exchange rate and result in sharper -OH or -COOH peaks compared to solvents like CDCl₃ or D₂O.[10]
Q3: My signals are still overlapping even after optimizing concentration. How does temperature affect resolution?
A3: Temperature is a powerful yet often underutilized tool for enhancing spectral resolution.[10] Its effect is twofold:
-
Viscosity and Molecular Motion: Increasing the temperature decreases the solvent viscosity, which promotes faster molecular tumbling (longer T₂), leading to sharper lines.[2][3]
-
Conformational Dynamics: The tetrahydrothiopyran ring in your molecule is not planar; it exists in different conformations (e.g., chair forms). If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it can lead to broad, averaged signals. Changing the temperature can shift this equilibrium.
-
Heating: Often, heating the sample accelerates the conformational exchange, leading to a fast-exchange regime where sharp, averaged signals are observed.
-
Cooling: Cooling the sample can slow the exchange down to the slow-exchange regime, where you may see separate, sharp signals for each distinct conformation.[11]
-
Expert Recommendation: For this compound, conformational exchange of the six-membered ring is a likely contributor to line broadening. A variable temperature (VT) experiment is highly recommended.
Protocol for Variable Temperature (VT) NMR:
-
Start by acquiring a spectrum at your instrument's standard temperature (e.g., 298 K).
-
Increase the temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe the changes in line shape and chemical shift. Overlapped multiplets may separate as the chemical shifts of different protons respond differently to temperature changes.[10]
-
If heating does not resolve the issue, attempt cooling the sample in a similar stepwise manner (e.g., to 283 K, 268 K). Be mindful of your solvent's freezing point.
| Solvent | Typical Usable Temp. Range (°C) | Viscosity (cP at 25°C) | Notes |
| CDCl₃ | -50 to 100 | 0.54 | Standard, non-polar. |
| DMSO-d₆ | 20 to 150 | 1.99 | Good for polar compounds, high boiling point. |
| Acetone-d₆ | -90 to 50 | 0.31 | Low viscosity, good for low-temp work. |
| Methanol-d₄ | -90 to 60 | 0.54 | Protic, can exchange with labile protons. |
| Toluene-d₈ | -90 to 100 | 0.55 | Can induce aromatic solvent-induced shifts (ASIS). |
Part 2: Instrument Optimization and Data Acquisition
Once the sample itself has been optimized, the next step is to ensure the spectrometer is performing optimally and that the acquisition parameters are set correctly for high resolution.
Q4: My peaks look distorted, asymmetric, or have poor line shape. What instrument setting should I check first?
A4: The first and most critical step is shimming . Shimming is the process of adjusting currents in a series of shim coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[12][13] A non-homogeneous field causes different parts of the sample to experience slightly different magnetic field strengths, leading to a wide range of resonance frequencies for the same proton and resulting in broad, distorted peaks.[13][14]
Expert Recommendation: Never underestimate the power of good shimming. Modern spectrometers have automated shimming routines (gradient shimming) that are very effective and should be run for every new sample.[14][15]
Workflow for Effective Shimming:
Caption: General workflow for NMR spectrometer shimming.
Manual Shimming Quick Guide:
-
After the automated routine, focus on the lower-order axial shims (Z1, Z2, Z3, Z4), as these have the largest effect and are most sensitive to sample position.[12]
-
Adjust Z1 to maximize the lock level meter.
-
Adjust Z2 to maximize the lock level. You will need to re-adjust Z1.
-
Iterate between Z1 and Z2 until no further improvement is seen.
-
Proceed to Z3, iterating between Z3, Z2, and Z1. Continue this process for higher-order shims. The goal is to achieve the tallest and most stable lock signal.
Q5: How do I set my acquisition parameters to maximize digital resolution?
A5: Digital resolution refers to how well-defined a signal is in the final spectrum.[16] It is primarily determined by the acquisition time (AQ) . A longer acquisition time allows the Free Induction Decay (FID) signal to be sampled for a longer period, which translates to narrower, better-defined peaks after Fourier transformation.[17][18]
The Relationship:
-
Digital Resolution (Hz/point) = Spectral Width (SW) / Number of Points (NP)
-
Acquisition Time (AQ) = Number of Points (NP) / (2 * Spectral Width (SW))
From these relationships, you can see that to improve resolution (i.e., decrease the Hz/point value), you must increase the acquisition time (AQ) .[19]
Protocol for Optimizing Acquisition Time:
-
Set an appropriate spectral width (SW): Ensure your spectral width is wide enough to encompass all expected signals but not excessively large, as this will unnecessarily worsen your digital resolution for a fixed number of points. For ¹H NMR, a range of -2 to 12 ppm is often sufficient.
-
Observe the FID: Acquire a test spectrum and look at the FID. The signal should decay almost completely into the noise by the end of the acquisition period.
-
Adjust AQ: If the FID is cut off abruptly while it still has significant intensity, your acquisition time is too short. This will cause "sinc wiggles" or artifacts at the base of your peaks.[16] Increase AQ until the FID decays to near zero. A good rule of thumb is to set AQ to be approximately 3 times the T₂* value of your signals.[16]
-
Increase the number of points (NP): On most spectrometers, you increase AQ by increasing the number of data points (NP or TD). Doubling the number of points will double the acquisition time and halve the digital resolution (improving it).
| Parameter | Effect on Resolution | Recommendation |
| Acquisition Time (AQ) | Longer AQ = Better Resolution | Set long enough for FID to decay (typically 2-4 seconds for small molecules). |
| Number of Points (NP/TD) | More Points = Better Resolution | Use at least 32K or 64K points for high-resolution ¹H spectra. |
| Spectral Width (SW) | Narrower SW = Better Resolution | Set as narrow as possible while including all peaks of interest. |
Part 3: Advanced Experiments for Resolving Overlapping Signals
When fundamental optimizations are insufficient to resolve complex, overlapping multiplets, advanced 1D and 2D NMR experiments can be employed to deconstruct the spectrum.
Q6: I have a complex region of overlapping multiplets. Is there a 1D experiment that can help me isolate a single spin system?
A6: Yes, the 1D-TOCSY (Total Correlation Spectroscopy) experiment is perfect for this. Also known as HOHAHA (Homonuclear Hartmann-Hahn spectroscopy), this technique allows you to selectively excite a single, well-resolved proton and then transfer magnetization to all other protons that are connected to it through a chain of scalar (J) couplings.[20][21]
The result is a simplified 1D spectrum that shows only the signals from the specific molecular fragment (spin system) you selected.[22] This is incredibly powerful for pulling out the signals of the tetrahydrothiopyran ring protons from a crowded spectral region.
Protocol for 1D-TOCSY:
-
Acquire a standard high-resolution ¹H spectrum.
-
Identify a proton signal from your target spin system that is well-resolved and not overlapping with other signals.
-
Set up the selective 1D-TOCSY experiment (pulse programs like selmlgp or seldigp on Bruker systems).
-
Define the frequency of the proton you wish to irradiate.
-
Set the mixing time (spin-lock duration). A longer mixing time (e.g., 80-120 ms) allows magnetization to travel further through the coupling network, revealing more distant protons in the spin system.[21] Start with ~80 ms.
-
Acquire the spectrum. The resulting data will show only the signals coupled to your irradiated proton.
Caption: Workflow for a 1D-TOCSY experiment.
Q7: What if I can't find any well-resolved peaks to irradiate? When should I move to 2D NMR?
A7: If your ¹H spectrum is so crowded that even 1D-TOCSY is not feasible, 2D NMR is the definitive solution. 2D experiments spread the information across a second frequency dimension, providing a powerful way to resolve overlap.[19]
For your molecule, the most useful starting experiments would be:
-
²D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are directly coupled to each other (typically over 2-3 bonds). It is excellent for tracing out the connectivity of the protons on the six-membered ring. Cross-peaks in a COSY spectrum connect J-coupled partners.
-
²D TOCSY: Similar to its 1D counterpart, this experiment shows correlations between all protons within a given spin system, not just direct neighbors. It is ideal for identifying all protons belonging to the tetrahydrothiopyran ring in a single experiment, even if they are not directly coupled.
-
²D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning both the ¹H and ¹³C signals and can help resolve proton signals based on the chemical shift of their attached carbon.
Moving to 2D NMR is recommended when you need to establish the complete chemical structure and assign all proton and carbon signals unambiguously, a task that is often impossible from a crowded 1D spectrum alone.
References
- Bauer, C. J., Freeman, R., Frenkiel, T., Keeler, J., & Shaka, A. J. (1984). Gaussian pulses. Journal of Magnetic Resonance, 58(3), 442-457. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Method for the Determination of Absolute Configuration. Nature Protocols, 2(10), 2451-2458. [Link]
- IMSERC. (n.d.). Selective 1D TOCSY Experiment. Northwestern University. [Link]
- Nanalysis Corp. (2017, November 30). To D2O or not to D2O?[Link]
- Nanalysis Corp. (2021, June 21). NMR acquisition parameters and qNMR. [Link]
- Organomation. (n.d.).
- Reich, H. J. (n.d.).
- University of Ottawa. (2014, March 6). Variable Temperature to Improve NMR Resolution. uOttawa NMR Facility Blog. [Link]
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]
- Webb, A. G. (2011). Modern NMR spectroscopy. eMagRes, 1-10. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 6. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Troubleshooting [chem.rochester.edu]
- 10. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 13. youtube.com [youtube.com]
- 14. lsa.umich.edu [lsa.umich.edu]
- 15. Automated shimming | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. ulethbridge.ca [ulethbridge.ca]
- 20. Selective 1D TOCSY Experiment [imserc.northwestern.edu]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
Technical Support Center: Method Refinement for Quantitative Analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the technical support guide for the quantitative analysis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS 1224869-02-6). This document is designed for researchers, analytical scientists, and quality control professionals who require a robust and reliable method for the quantification of this compound. As a polar molecule containing both a sulfone and a carboxylic acid moiety, its analysis presents unique challenges that require careful method consideration.
This guide provides a foundational analytical method, addresses common problems through a detailed troubleshooting FAQ, and offers pathways for method refinement. All recommendations are grounded in established chromatographic principles and adhere to international validation standards.
Foundational Analytical Method: Reversed-Phase HPLC-UV
The primary recommended technique for the quantitation of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The compound's polarity makes it challenging to retain on standard C18 columns, necessitating a specific approach.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative, particularly for complex biological matrices, but reversed-phase HPLC is often more rugged and widely available.
Baseline HPLC-UV Parameters
This table outlines a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| HPLC Column | C18 or AQ-C18 Type, 4.6 x 150 mm, 3.5 µm | An aqueous-stable (AQ) C18 phase is recommended to prevent phase collapse ("dewetting") when using highly aqueous mobile phases, which are necessary to retain this polar analyte.[3] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic modifier is crucial. It suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention on the reversed-phase column. Formic acid is volatile and ideal for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile typically provides better peak shape and lower backpressure. |
| Gradient | 5% B to 40% B over 10 minutes | A shallow gradient is often required to resolve the analyte from other polar impurities. Start with a low organic percentage to maximize retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust as needed based on system pressure and desired run time. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Temperature control is critical for reproducible retention times.[4] |
| Injection Volume | 10 µL | This is a standard volume. Overloading the column can lead to peak fronting.[4] Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| UV Detection | 210 nm | Carboxylic acids and sulfones lack strong chromophores in the upper UV range. Detection at lower wavelengths (~205-215 nm) is necessary but can be prone to baseline noise. A high-purity mobile phase is essential. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during method development, validation, and routine analysis.
Category 1: Peak Shape & Retention Issues
Q1: My peak is tailing severely. What is the cause and how can I fix it?
-
Answer: Peak tailing for this acidic analyte is most commonly caused by secondary ionic interactions between the deprotonated carboxylic acid and active sites (residual silanols) on the silica-based column packing.
-
Solution 1: Decrease Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid (~4-5). Using 0.1% formic acid (pH ~2.7) or phosphoric acid (pH ~2.1) will fully protonate the analyte, neutralizing its charge and minimizing silanol interactions.
-
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer exposed silanol groups, reducing the opportunity for these secondary interactions.
-
Solution 3: Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as one with an embedded polar group, may provide a better peak shape.
-
Q2: I am seeing little to no retention of my analyte peak; it elutes near the void volume.
-
Answer: This is a common problem for polar compounds on reversed-phase columns.[1][2] It indicates that the analyte has insufficient hydrophobic interaction with the stationary phase.
-
Solution 1: Decrease Initial Organic Content: Lower the starting percentage of your organic solvent (Mobile Phase B). You may need to start as low as 1-2% Acetonitrile.
-
Solution 2: Use a 100% Aqueous Mobile Phase: If you still have no retention, your column may not be compatible with very high aqueous mobile phases, leading to phase collapse. Switch to an "AQ" or "polar-endcapped" C18 column designed for these conditions.
-
Solution 3: Explore HILIC: For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase to retain polar compounds.
-
Q3: My retention times are drifting or shifting between injections.
-
Answer: Retention time instability points to a lack of system equilibration or changes in the mobile phase or column temperature.[3]
-
Solution 1: Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. A good rule of thumb is to allow 10-15 column volumes to pass through.
-
Solution 2: Check Mobile Phase Preparation: Inconsistently prepared mobile phases can cause drift. Always use precise measurements and ensure components are fully dissolved and mixed. Premixing the mobile phase can sometimes resolve issues related to pump proportioning valves.[5]
-
Solution 3: Verify Column Temperature: Use a column oven and ensure it maintains a stable temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention.[4]
-
Category 2: Sensitivity & Baseline Issues
Q4: The baseline is very noisy, making it difficult to integrate my low-level peaks.
-
Answer: Baseline noise, especially at low UV wavelengths like 210 nm, is often due to contaminated or low-quality mobile phase components or a failing detector lamp.[4]
-
Solution 1: Use High-Purity Solvents and Additives: Use HPLC-grade or, preferably, LC-MS grade water, acetonitrile, and formic acid. Lower quality reagents can contain UV-absorbing impurities.
-
Solution 2: Degas the Mobile Phase: Dissolved air can form bubbles in the detector flow cell, causing noise and spikes.[4] Use an online degasser or sparge the mobile phase with helium.
-
Solution 3: Check Detector Lamp: Check the lamp energy or hours of use. An aging deuterium lamp will produce less light and result in a higher noise level.
-
Q5: I can't achieve the required Limit of Quantitation (LOQ). How can I improve sensitivity?
-
Answer: Improving sensitivity requires a multi-faceted approach focusing on both the chromatography and the detector.
-
Solution 1: Increase Injection Volume: Carefully increase the injection volume. Be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase or if you overload the column.
-
Solution 2: Switch to LC-MS/MS: For the highest sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The analyte should ionize well in negative mode electrospray ionization (ESI-) due to the carboxylic acid group. This eliminates baseline issues from UV detection and provides far lower detection limits.
-
Solution 3: Optimize Peak Shape: A sharper, narrower peak is taller for the same area, which directly improves the signal-to-noise ratio. Work on improving peak efficiency by optimizing the flow rate and ensuring the system has minimal dead volume.
-
Category 3: Method Validation & Robustness
Q6: How do I ensure my method is valid and trustworthy?
-
Answer: Method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[6] Key parameters are defined by international guidelines such as ICH Q2(R1).[7][8]
-
Core Validation Parameters:
-
Specificity: Demonstrate that the analyte peak is free from interference from diluents, excipients, or degradation products.
-
Linearity: Show that the detector response is directly proportional to the analyte concentration over a defined range.[6]
-
Accuracy: Measure the closeness of your results to the true value, often assessed by analyzing spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements, reported as repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Robustness: Intentionally make small variations to method parameters (e.g., pH, column temperature, mobile phase composition) to ensure the method is not unduly affected by minor changes.
-
-
Experimental Workflows & Diagrams
Workflow for Troubleshooting Retention Time Variability
This decision tree illustrates a logical process for diagnosing and resolving unstable retention times.
A decision tree for troubleshooting retention time instability.
General Quantitative Analysis Workflow
This diagram outlines the end-to-end process for quantitative analysis, from sample handling to final reporting.
Standard workflow for quantitative HPLC analysis.
Detailed Experimental Protocol: Sample Preparation and HPLC Analysis
This protocol provides a self-validating system with built-in checks for system suitability.
1. Reagent and Standard Preparation
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
- Mobile Phase B: HPLC-grade acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and B (95:5 v/v).
- Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at five concentration levels (e.g., 1, 10, 50, 100, 200 µg/mL).
2. Sample Preparation
- Accurately weigh the sample material expected to contain the analyte.
- Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
- Vortex/sonicate to ensure complete dissolution.
- Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) into an HPLC vial.
3. Chromatographic System Setup & System Suitability
- Set up the HPLC system according to the parameters in the "Baseline HPLC-UV Parameters" table.
- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
- System Suitability Test (SST): Make five replicate injections of a mid-level standard (e.g., 50 µg/mL).
- Acceptance Criteria:
- The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.
- The peak tailing factor (Asymmetry) should be between 0.8 and 1.5.
- The theoretical plates (N) should be ≥ 2000.
- Do not proceed with the analysis if SST criteria are not met. Troubleshoot the system first.
4. Analytical Run Sequence
- Inject a blank (diluent) to ensure no carryover.
- Inject the calibration standards from lowest to highest concentration.
- Inject the prepared samples.
- Inject a mid-level calibration standard every 10-15 sample injections to serve as a Quality Control (QC) check and monitor system drift.
5. Data Processing
- Integrate the peak corresponding to the analyte in all chromatograms.
- Generate a calibration curve by plotting the peak area versus the concentration of the standards.
- Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
- Use the regression equation to calculate the concentration of the analyte in the sample preparations.
- Adjust for the initial sample weight and dilution factors to determine the final quantitative result.
References
- Altabrisa Group. (2025, July 30).
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column.
- Šperlingová, I., Dabrowská, L., & Tichý, M. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry.
- Floridi, S., Montanari, L., & Marconi, O. (n.d.).
- SCION Instruments. HPLC Troubleshooting Guide.
- Abraham Entertainment. (2025, October 22).
- SIELC Technologies.
- Restek Corpor
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide (2).
- Phenomenex. HPLC Troubleshooting Guide.
- U.S. Food and Drug Administration (FDA). (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Cogiamanian, A. J., & Mack, D. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
- Van de Velde, M., et al. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-43.
- Waters Corporation. (n.d.).
- Semantic Scholar. LC-MS metabolomics of polar compounds.
Sources
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC-MS metabolomics of polar compounds. | Semantic Scholar [semanticscholar.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
avoiding degradation of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid during experiments
Welcome to the dedicated technical support guide for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS No. 1224869-02-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of this compound throughout your experimental workflows. As specific degradation data for this molecule is not extensively published, this guide synthesizes established principles of chemical stability, drawing from authoritative guidelines on forced degradation studies and the known reactivity of its core functional groups: a chemically robust sulfone and a reactive carboxylic acid.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For routine long-term storage, it is recommended to keep this compound in a tightly sealed container at ≤ -20°C, protected from light and moisture. The sulfone group is generally stable, but the acetic acid moiety can be susceptible to subtle degradation pathways over time, which are minimized at low temperatures.[3] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
Q2: Which solvents are recommended for preparing stock solutions and for use in experiments?
This compound is soluble in various polar organic solvents. For analytical purposes and preparing stock solutions, HPLC-grade methanol or acetonitrile are suitable choices. Dimethyl sulfoxide (DMSO) can also be used, but care should be taken to use anhydrous grade and store it properly, as water content can promote hydrolysis over time. Avoid strongly basic or acidic aqueous solutions for prolonged storage unless required by the experimental protocol, as these conditions can accelerate degradation.[1][2]
Q3: What are the key structural features I should be aware of regarding stability?
This molecule contains two key functional groups:
-
A Sulfone Group: The tetrahydrothiopyran-1,1-dioxide ring features a sulfone (R-SO₂-R'). Sulfones are the highest oxidation state of sulfur in this class and are generally very stable and resistant to further oxidation.[4] They are also stable to moderate heat and acid/base conditions.
-
A Carboxylic Acid Group: The acetic acid side chain (-CH₂COOH) is the more reactive site. Carboxylic acids can undergo various reactions, including decarboxylation (loss of CO₂) under thermal stress, esterification with alcohols, and salt formation with bases.[5][6]
Troubleshooting Guide: Preventing Compound Degradation
This section addresses common issues that may arise during experimentation, pointing to potential causes related to compound stability and offering actionable solutions.
| Issue Encountered | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or inconsistent recovery of the compound after a procedure involving heat. | Thermal Degradation (Decarboxylation) | Rationale: Carboxylic acids, particularly when adsorbed onto surfaces or in the presence of certain catalysts, can undergo decarboxylation at elevated temperatures. This would result in the formation of a non-acidic, neutral molecule, leading to loss of the target analyte during acidic/basic extractions or shifts in chromatographic retention time.Solution: Minimize exposure to high temperatures (>80°C) where possible.[1][3] If heating is necessary, conduct a time-course experiment at the target temperature to quantify the rate of degradation. Run a control sample in parallel at room temperature. Consider using analytical techniques that do not require high heat, or protect the carboxylic acid group via derivatization if compatible with your workflow. |
| Variable results when using different batches of aqueous buffers. | pH-Dependent Hydrolysis or Instability | Rationale: While the sulfone ring is robust, extreme pH conditions can affect the overall molecule's stability and ionization state. Alkaline conditions, in particular, can accelerate certain degradation pathways for complex molecules.[1][3]Solution: Always prepare fresh buffers and measure the pH before each experiment. If you suspect pH-related degradation, perform a stability screen by incubating the compound in buffers of varying pH (e.g., pH 3, 7, 9) for a set period and analyzing the remaining parent compound. For long-term experiments, favor neutral or slightly acidic conditions (pH 4-6) if the protocol allows. |
| Appearance of unexpected peaks in chromatography after sample preparation. | Oxidative Degradation | Rationale: While the sulfone group is not susceptible to further oxidation, other positions on the aliphatic ring or impurities could potentially be oxidized. Oxidative stress can be introduced by reagents like hydrogen peroxide, dissolved oxygen, or exposure to air at elevated temperatures.[1][7]Solution: If oxidative degradation is suspected, degas your solvents and buffers. Consider blanketing the reaction or sample vials with an inert gas (e.g., nitrogen or argon). The addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be tested, but its compatibility and potential for analytical interference must be verified first. |
| Gradual loss of compound in solution when stored in clear vials on the lab bench. | Photolytic Degradation | Rationale: Many organic molecules are sensitive to UV or even ambient light, which can provide the energy to initiate degradation reactions.[3]Solution: This is the easiest factor to control. Always store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize the time samples are exposed to light during preparation and analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Liabilities
To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is essential. This protocol is adapted from the International Council for Harmonisation (ICH) guidelines.[2][7]
Objective: To identify the degradation pathways and potential degradants of the target compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
-
Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of HPLC-grade water. Store it at 4°C, protected from light.
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH and the base hydrolysis sample with 0.1 M HCl.
-
Analysis: Analyze all samples (including the control) by a suitable stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
Caption: Hypothetical thermal degradation via decarboxylation.
By implementing these handling procedures, troubleshooting guides, and proactive stability studies, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.
References
- Vertex AI Search. This compound.
- BenchChem. Preventing degradation of Demeton-o sulfone during sample storage.
- BenchChem.
- BenchChem. Forced degradation studies: A critical lens into pharmaceutical stability.
- CymitQuimica. This compound.
- MedCrave online.
- Pharma Science Monitor.
- PubMed Central.
- PubMed Central.
- Wikipedia. Sulfone.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pharmasm.com [pharmasm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. Decarboxylative Sulfinylation Enables a Direct, Metal-Free Access to Sulfoxides from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoinduced Decarboxylative Sulfonylation of Carboxylic Acids with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Derivatizing the Carboxylic Acid Group
<_ _>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the derivatization of carboxylic acids. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in forming robust amide and ester linkages.
Section 1: Troubleshooting Amide Bond Formation using Carbodiimide Chemistry (EDC/NHS)
Carbodiimide-mediated coupling, particularly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), is a cornerstone of bioconjugation and small molecule synthesis.[1] However, its success hinges on careful control of reaction parameters.[1] This section addresses the most common pitfalls and provides actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low or non-existent. What are the most likely causes?
A1: Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.
-
Suboptimal pH: The two key steps in EDC/NHS chemistry have different optimal pH ranges.
-
Activation Step: The activation of the carboxylic acid by EDC to form the reactive O-acylisourea intermediate is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][3] Using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[2][4]
-
Coupling Step: The subsequent reaction of the NHS ester with the primary amine is favored at a physiological to slightly basic pH (7.0-8.5).[1][2] Buffers such as Phosphate-Buffered Saline (PBS), borate, or bicarbonate are suitable for this stage.[2][4]
-
-
Inactive Reagents: EDC and NHS are moisture-sensitive.[2][5] Hydrolysis renders them inactive.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction.[2][4] Amine-containing buffers will react with the NHS ester, while carboxylate buffers can be activated by EDC, leading to significantly reduced yields of the desired product.[4]
-
Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxylic acid.[1] The NHS ester is more stable but still susceptible to hydrolysis, especially at higher pH.[2][4]
-
Solution: Perform the coupling step immediately after activation. For sensitive molecules, running the reaction at 4°C can slow the rate of hydrolysis.[4]
-
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Side product formation is a common challenge that can complicate purification and reduce yields.
-
N-acylurea Formation: This is a major side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[2][6]
-
Guanidinylation of Amines (with HBTU/HATU): While not an EDC/NHS side reaction, when using uronium/guanidinium-based coupling reagents like HBTU, a common side reaction is the guanidinylation of the primary amine, which terminates the reaction.[7]
-
Solution: Pre-activate the carboxylic acid with the coupling reagent before adding the amine.[7]
-
-
Acid Anhydride Formation: Two molecules of the carboxylic acid can react to form an anhydride, especially at high concentrations.[2][8]
-
Racemization: For chiral carboxylic acids, particularly amino acids, racemization can occur during activation.
-
Causality & Solution: The activation process can make the alpha-proton acidic and prone to removal. Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are highly effective at suppressing racemization by forming active esters that couple with minimal loss of stereochemical integrity.[9][10][11]
-
Q3: My protein/biomolecule is precipitating during the reaction. What should I do?
A3: Precipitation indicates issues with solubility or stability under the reaction conditions.
-
High Degree of Conjugation: Excessive modification can alter the protein's properties, leading to insolubility.[4]
-
Solution: Reduce the molar excess of the EDC/NHS reagents. Optimize the stoichiometry to achieve the desired degree of labeling without causing precipitation.[4]
-
-
Protein Instability: The chosen buffer or pH may not be optimal for your specific protein.
-
Solution: Screen different non-amine buffers and pH values within the recommended ranges to find conditions that maintain your protein's stability.[4]
-
Section 2: Optimizing Esterification Reactions
The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used transformation.[12][13] However, its reversible nature and sometimes slow kinetics require careful optimization.[12][14]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification reaction is not going to completion. How can I drive the equilibrium towards the product?
A1: The Fischer esterification is an equilibrium-controlled process. To maximize the yield of the ester, the equilibrium must be shifted to the right.[15]
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive alcohol, will drive the reaction forward according to Le Chatelier's principle.[13][15]
-
Removal of Water: Water is a byproduct of the reaction. Its removal will pull the equilibrium towards the ester product.[13][15]
Q2: What is the best catalyst for my esterification reaction?
A2: The choice of catalyst is crucial for achieving a reasonable reaction rate.
-
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is the most common and effective catalyst for Fischer esterification.[12][16] p-Toluenesulfonic acid (TsOH) is another widely used alternative.[13] The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[16]
-
Lewis Acids: For sensitive substrates where strong Brønsted acids may cause side reactions, Lewis acids such as scandium(III) triflate can be used.[13]
-
Milder Procedures: For particularly valuable or sensitive biomaterials, milder esterification methods like the Steglich esterification (using DCC and a catalyst like DMAP) are preferred.[13]
Q3: I am working with a sterically hindered carboxylic acid or alcohol. What strategies can I use to improve the reaction rate?
A3: Steric hindrance can significantly slow down the rate of esterification.
-
Increase Reaction Temperature: Generally, increasing the reaction temperature will increase the reaction rate. Typical temperatures for Fischer esterification range from 60–110 °C.[13] However, for some substrates, optimizing temperature is key; for example, one study found 224 °C to be optimal for a specific palmitic acid esterification.[17]
-
Longer Reaction Times: Allow the reaction to proceed for a longer period, from several hours to overnight, to achieve a higher conversion.[13]
-
Alternative Activation Methods: For particularly challenging substrates, it may be necessary to convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride, before reacting it with the alcohol.
Section 3: Protocols and Methodologies
Protocol 1: General Two-Step EDC/Sulfo-NHS Coupling
This protocol is designed for conjugating an amine-containing molecule to a carboxyl-containing molecule, minimizing protein-protein crosslinking.[18][19]
Materials:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]
-
Coupling Buffer: PBS, pH 7.2-7.5[2]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule #1 (containing carboxyl groups)
-
Molecule #2 (containing primary amine groups)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine
-
Desalting column
Procedure:
-
Preparation: Dissolve Molecule #1 in ice-cold Activation Buffer. Dissolve Molecule #2 in Coupling Buffer. Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Activation: Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups.[2][3] Add this solution to Molecule #1.
-
Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.[2]
-
Removal of Excess Reagents: Immediately remove excess EDC and Sulfo-NHS by passing the activated Molecule #1 solution through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent EDC from reacting with Molecule #2.[4][19]
-
Coupling: Immediately add the purified, activated Molecule #1 to the solution of Molecule #2.
-
Incubation: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4] This will deactivate any unreacted NHS esters. Incubate for 15 minutes.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques (e.g., size exclusion or affinity chromatography).
Protocol 2: Fischer Esterification with Dean-Stark Water Removal
This protocol is suitable for synthesizing esters on a larger scale where water removal is necessary to drive the reaction to completion.[13]
Materials:
-
Carboxylic Acid
-
Alcohol (use at least a 3-fold excess)
-
Toluene or Hexane
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, ~1-2 mol%)
-
Dean-Stark apparatus, condenser, and heating mantle
Procedure:
-
Setup: Assemble the reaction flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the reaction flask, add the carboxylic acid, the excess alcohol, and the non-polar solvent (e.g., toluene).
-
Catalyst Addition: Carefully add the acid catalyst to the stirring reaction mixture.
-
Reflux: Heat the mixture to reflux. The solvent-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the solvent will overflow and return to the reaction flask.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is being formed. This can take anywhere from 1 to 10 hours.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[20]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[20]
-
-
Purification: Purify the crude ester by distillation or column chromatography as needed.
Section 4: Data and Visualizations
Table 1: Troubleshooting Summary for EDC/NHS Coupling
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Suboptimal pH | Use MES buffer (pH 4.5-6.0) for activation and PBS buffer (pH 7.2-8.0) for coupling.[2][4] |
| Inactive Reagents | Use fresh, dry EDC and NHS. Prepare solutions immediately before use.[2][5] | |
| Competing Buffers | Avoid buffers containing amines (Tris, glycine) or carboxylates (acetate).[2][4] | |
| Hydrolysis of Intermediates | Perform coupling immediately after activation; consider reacting at 4°C.[4] | |
| Side Products | N-acylurea formation | Ensure sufficient NHS or sulfo-NHS is used to trap the O-acylisourea intermediate.[1][2] |
| Racemization | Add HOBt or Oxyma Pure to the reaction mixture.[9][11] | |
| Precipitation | Protein Instability/Insolubility | Screen different non-amine buffers/pH values. Optimize (reduce) the molar excess of coupling reagents.[4] |
Diagram 1: EDC/NHS Coupling Mechanism
This diagram illustrates the two-step mechanism for amide bond formation using EDC and NHS.
Caption: Workflow for EDC/NHS mediated amide bond formation.
Diagram 2: Fischer Esterification Workflow
This diagram outlines the key steps and equilibrium considerations for Fischer esterification.
Caption: Key steps and strategies for optimizing Fischer esterification.
References
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Ocean NanoTech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Perrin, D. M., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nucleic Acids Research, 43(15), 7247–7255.
- Goode, D. R. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
- Williams, A., & Ibrahim, I. T. (1981). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Journal of the American Chemical Society, 103(24), 7090-7095.
- LibreTexts. (2023). Making Esters From Carboxylic Acids.
- Brainly. (2024). What catalyst acts in the esterification of alcohol and carboxylic acid?
- Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Abdullah, S. H. Y. S., et al. (2015). Effect of temperature on esterification reaction at various... ResearchGate.
- Lu, Q., et al. (2011). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
- Xiao, S. J., et al. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 27(22), 13650–13657.
- Xiao, S. J., et al. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 2(26), 9876-9882.
- Dennler, P., et al. (2014). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 79(13), 6372-6379.
- Liu, Y., et al. (2022). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Molecules, 27(19), 6296.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. brainly.com [brainly.com]
- 17. mdpi.com [mdpi.com]
- 18. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Troubleshooting Low Cell Permeability of Thiopyran-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low cell permeability often observed with thiopyran-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about the permeability of thiopyran derivatives.
Q1: Why do many of my thiopyran-based compounds show high potency in biochemical assays but low activity in cell-based assays?
This is a classic and frequent challenge in drug discovery, often pointing directly to poor cell permeability.[1] While your compound may effectively inhibit its target enzyme or receptor in a purified, solution-based biochemical assay, it must first cross the cell membrane to reach its intracellular target in a cell-based assay. Thiopyran scaffolds, while offering valuable structural and electronic properties, can possess physicochemical characteristics—such as high lipophilicity, large polar surface area, or low solubility—that hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3]
Q2: What are the key physicochemical properties that typically contribute to the low permeability of thiopyran compounds?
While every compound is unique, thiopyran series often present challenges in a few key areas that deviate from the optimal ranges for passive diffusion, famously summarized by Lipinski's "Rule of Five". The primary culprits are often:
-
High Lipophilicity (LogP): The sulfur atom in the thiopyran ring can increase lipophilicity. While a certain degree of lipophilicity is necessary to enter the lipid membrane, excessively high LogP values can cause the compound to become trapped within the membrane or lead to poor aqueous solubility, reducing the concentration of free drug available for absorption.[4]
-
Polar Surface Area (PSA): The introduction of polar functional groups to improve solubility or target binding can increase the PSA. A high PSA (>140 Ų) is generally associated with poor membrane permeability as it increases the energy barrier for the compound to desolvate and enter the hydrophobic membrane interior.
-
Molecular Weight (MW): Complex thiopyran derivatives can easily exceed the 500 Dalton guideline, making it more difficult for them to pass through the tightly packed lipid bilayer.[5]
-
Poor Aqueous Solubility: This is a common issue for many drug candidates, including heterocyclic compounds.[3] If a compound cannot dissolve sufficiently in the aqueous environment surrounding the cell, its effective concentration at the membrane surface will be too low to drive passive diffusion.
Q3: Could my compound be getting into the cell but then being immediately removed?
Yes, this is a critical possibility to investigate. The cell membrane is not just a passive barrier; it is equipped with active efflux pumps, such as P-glycoprotein (P-gp), that act as cellular "bouncers," expelling foreign substances (xenobiotics) back out of the cell.[6][7] Thiopyran derivatives, particularly those that are lipophilic and planar, can be recognized as substrates by these transporters.[8] This action prevents the compound from reaching the necessary intracellular concentration to exert its biological effect, even if it has the intrinsic ability to cross the membrane.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured, question-driven workflow for diagnosing and solving permeability issues with your thiopyran compounds.
Problem: My lead thiopyran compound is inactive in cellular assays. How do I systematically troubleshoot this?
Here is a logical workflow to diagnose the underlying cause of low cellular activity.
Step 1: Assess Fundamental Physicochemical Properties
Question: Have I confirmed that the poor cellular activity isn't due to poor solubility or cytotoxicity?
Before investigating complex membrane transport, rule out simpler explanations.
-
Kinetic Solubility Assessment: Determine the solubility of your compound in the assay buffer. A compound that precipitates in the media will not have a chance to enter the cell.
-
Cytotoxicity Assay: Use a simple cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the concentrations of your compound used in the primary cellular assay are not simply killing the cells, which would also result in a lack of a specific biological signal.
Step 2: Evaluate Passive Permeability
Question: How can I determine if my compound can passively cross a lipid membrane, independent of cellular machinery like efflux pumps?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, cost-effective first step.[10] It is a cell-free assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption [label="Troubleshooting workflow using PAMPA.", fontname="Arial", fontsize=10];
Summarize your experimental results in a table for clear comparison against controls and established benchmarks.
| Compound Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption | Likely Issue for Thiopyrans |
| High Permeability | > 10 | Well absorbed (>85%) | If cellularly inactive, suspect efflux or metabolism. |
| Moderate Permeability | 1 - 10 | Moderately absorbed (50-85%) | Permeability may be a contributing factor. |
| Low Permeability | < 1 | Poorly absorbed (<50%) | Passive diffusion is a significant barrier.[12] |
Step 3: Investigate Active Efflux
Question: My compound shows moderate-to-high permeability in PAMPA, but is still inactive in cells. How do I test for efflux?
This result strongly suggests that your compound is a substrate for an efflux transporter like P-gp.[13] The gold-standard assay for this is the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing functional efflux transporters.[14][15]
The key is to perform a bidirectional assay :
-
Apical to Basolateral (A→B) Transport: Measures transport in the absorptive direction.
-
Basolateral to Apical (B→A) Transport: Measures transport in the secretory (efflux) direction.
An Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).[12]
-
ER > 2: Indicates that active efflux is occurring.[14]
-
ER ≈ 1: Suggests passive diffusion is the primary mechanism.
To confirm the involvement of a specific transporter, the assay can be run in the presence of a known inhibitor (e.g., verapamil for P-gp).[15] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
dot graph G { graph [fontname="Arial", fontsize=12, layout=dot]; node [shape=record, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption [label="Bidirectional transport across a Caco-2 monolayer.", fontname="Arial", fontsize=10];
Step 4: Formulate Strategies for Improvement
Question: I've identified the problem. What are my next steps?
The solution depends on the diagnosis from the assays above.
-
If Low Passive Permeability is the Issue:
-
Structural Modification: This is the primary strategy. Work with a medicinal chemist to reduce PSA and MW, or modulate LogP. Sometimes, seemingly minor changes, like replacing a hydrogen bond donor with an acceptor or altering a side chain, can have a profound impact.[4]
-
Prodrug Approach: Mask polar functional groups (like carboxylic acids or amines) with lipophilic moieties that can be cleaved by intracellular enzymes, releasing the active drug inside the cell.[16]
-
-
If Active Efflux is the Issue:
-
Structural Modification: The goal is to disrupt the compound's recognition by the efflux transporter. This can involve altering the compound's shape, charge distribution, or hydrogen bonding pattern to make it a poorer substrate for pumps like P-gp.[8]
-
Formulation Strategies: For preclinical studies, formulation approaches can enhance bioavailability. These include using lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or nanoparticles, which can protect the drug and alter its absorption pathway.[2][17]
-
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general methodology for assessing passive permeability.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) containing 5% DMSO to a final concentration of 10-200 µM.[18]
-
Acceptor Solution: Prepare a buffer (e.g., PBS, pH 7.4) with 5% DMSO.
-
Lipid Solution: Prepare a solution of a relevant lipid (e.g., 2% L-α-phosphatidylcholine in dodecane) to serve as the artificial membrane.[11]
-
-
Prepare the PAMPA Plate:
-
Using a 96-well filter plate (the "donor" plate), carefully add 5 µL of the lipid solution to each well, allowing it to impregnate the filter.
-
Add 200-300 µL of acceptor solution to each well of a 96-well acceptor plate.[19]
-
-
Run the Assay:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Ensure the bottom of the donor filter is in contact with the acceptor solution.
-
Add 150-200 µL of the donor solution (containing your test compound) to each well of the donor plate.
-
Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.[13][19]
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol outlines the steps for assessing both passive permeability and active transport.
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[12]
-
Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.[12][15]
-
Verify monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER) or by testing the flux of a low-permeability marker like Lucifer yellow.[13][19]
-
-
Prepare for Transport Study:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.[12]
-
-
Perform Bidirectional Transport:
-
A→B Transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
B→A Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate at 37°C for a defined period (e.g., 2 hours).[14]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions and determine the Efflux Ratio.[14]
-
References
- Shaji, J., & Patle, V. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 109(1), 44-55.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Singh, B., & Singh, R. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Expert Opinion on Drug Delivery, 10(12), 1725-1740.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Cyprotex.
- Patel, D., & Patel, N. (2018). Formulation strategies to improve the bioavailability of poorly absorbed drugs. International Journal of Pharmaceutical Investigation, 8(4), 167-175.
- Evotec. (n.d.). Caco-2 Permeability Assay. Cyprotex.
- Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
- Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. Angewandte Chemie International Edition, 61(33), e202205503.
- Shapiro, A. B. (2015). How to increase cell permeability of highly lipophillic compounds in vitro? ResearchGate.
- Johnson, K. E., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1533-1539.
- Qian, Z., et al. (2017). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology, 1563, 247-264.
- Lin, J. H., & Yamazaki, M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-133.
- Singh, S., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Biomolecular Structure and Dynamics, 1-18.
- Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 356.
- Current Psychiatry. (n.d.). P-glycoprotein: Why this drug transporter may be clinically important.
- ResearchGate. (n.d.). Structure activity relationship.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- ResearchGate. (n.d.). Interaction of compounds with P-glycoprotein.
- Sharom, F. J. (1997). The P-glycoprotein efflux pump: how does it transport drugs? Journal of Membrane Biology, 160(3), 161-175.
- Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
- Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution. Annals of Clinical and Translational Virology, 14(6), 294-295.
- Al-Ghorbani, M., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(5), 102699.
- Hafez, H. N., et al. (2016). Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. Molecules, 21(1), 89.
- Byrne, R., et al. (2010). Physicochemical study of spiropyran–terthiophene derivatives: photochemistry and thermodynamics. Physical Chemistry Chemical Physics, 12(30), 8471-8479.
- Kumar, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1956-1974.
- Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Li, Y., et al. (2019). A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. Apoptosis, 24(1-2), 74-82.
- Taiho Pharmaceutical Co., Ltd. (n.d.). New Challenges and Inspired Answers for Anticancer Drug Discovery and Development. PubMed Central.
- Balasubramanian, B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 25-41.
- BioPharm International. (2025). Challenges to the Development of Emerging Therapies.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Strategies to Improve the Aqueous Solubility of Thiopyran Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of aqueous solubility for thiopyran derivatives. Poor solubility is a significant hurdle in drug development, impacting everything from in vitro assay accuracy to in vivo bioavailability.[1][2][3] This resource is designed to provide you with the strategic insights and practical methodologies needed to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the solubility of thiopyran derivatives.
Q1: What intrinsic properties of thiopyran derivatives contribute to their typically low aqueous solubility?
A1: Thiopyran derivatives often exhibit poor water solubility due to a combination of factors inherent to their molecular structure. The core thiopyran ring, a sulfur-containing heterocycle, contributes to the molecule's overall lipophilicity.[1] The presence of aromatic rings and other nonpolar functional groups further increases the nonpolar surface area, leading to strong intermolecular forces in the solid crystal lattice. These forces make it energetically unfavorable for water molecules to effectively solvate the compound.[1]
Q2: What are the primary downstream consequences of poor aqueous solubility in a research and development setting?
A2: The ramifications of poor aqueous solubility are significant and can impede drug development at multiple stages:
-
Inaccurate In Vitro Assay Results: Compounds may precipitate in aqueous assay buffers, leading to an underestimation of their true biological activity.[1]
-
Low and Erratic Oral Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids to be absorbed. Poor solubility can lead to incomplete and variable absorption, resulting in inconsistent therapeutic effects.[1]
-
Formulation Development Hurdles: Creating suitable dosage forms, especially for intravenous administration that requires high drug concentrations, becomes exceptionally challenging.[1]
-
Discontinuation of Promising Candidates: It is estimated that approximately 40% of drug discovery programs are halted due to the limited water solubility and associated unfavorable pharmacokinetics of lead compounds.[4]
Q3: What are the overarching strategies to enhance the aqueous solubility of thiopyran derivatives?
A3: Broadly, the strategies can be divided into two main categories: chemical modifications and formulation-based approaches.
-
Chemical Modifications: These strategies involve altering the chemical structure of the thiopyran derivative to introduce more polar or ionizable groups. This can include salt formation, co-crystallization, and prodrug synthesis.[5][6]
-
Formulation-Based Approaches: These methods focus on altering the physical properties of the drug or its immediate environment without changing its chemical structure. Key techniques include particle size reduction (micronization and nanonization), the use of solid dispersions, and complexation with agents like cyclodextrins.[1][7][8]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental challenges.
Issue 1: My thiopyran derivative precipitates out of solution during my in vitro cell-based assay.
Probable Cause: The concentration of the compound in the aqueous assay buffer exceeds its thermodynamic solubility limit. The presence of salts and proteins in the media can further decrease the solubility of hydrophobic compounds.
Solutions:
-
pH Adjustment of the Medium: For ionizable thiopyran derivatives, adjusting the pH of the assay medium can significantly increase solubility.[5][9] Weakly acidic compounds become more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.[9][10][11]
-
Protocol: Carefully titrate the pH of your cell culture medium with sterile, dilute HCl or NaOH while monitoring the pH. Ensure the final pH remains within the viable range for your cell line.
-
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Caution: Co-solvents can be toxic to cells. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG).
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble drugs, effectively increasing their apparent water solubility.[12][13][14][15]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.[15]
-
Issue 2: The oral bioavailability of my lead thiopyran derivative is extremely low and variable in animal studies.
Probable Cause: The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption. This is a common issue for BCS Class II and IV compounds, which are characterized by low solubility.[2][16]
Solutions:
-
Salt Formation: For thiopyran derivatives with ionizable functional groups (e.g., carboxylic acids or amines), forming a salt can dramatically increase both solubility and dissolution rate.[15][16][17][18][19] The salt form often has a more favorable crystal lattice energy, allowing for easier dissolution.[19]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[21][22][23][24] This can lead to the formation of an amorphous solid dispersion, which has a higher energy state and thus greater solubility than the crystalline form.[2][22]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[2][24]
-
Preparation Methods: Solvent evaporation, melting (fusion), and hot-melt extrusion are common techniques.[21][22][24] The solvent evaporation method is suitable for thermolabile drugs.[2]
-
-
Prodrug Approach: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[25][26][27] By attaching a polar promoiety, the aqueous solubility of the parent thiopyran derivative can be significantly enhanced.[27][28]
-
Example: Esterifying a carboxylic acid group with a hydrophilic alcohol can increase water solubility.[28]
-
Issue 3: I am struggling to formulate a high-concentration solution of my thiopyran derivative for intravenous administration.
Probable Cause: The intrinsic low solubility of the compound makes it difficult to achieve the necessary concentration for a small-volume injection.
Solutions:
-
Nanotechnology-Based Drug Delivery Systems: Encapsulating the thiopyran derivative in nanocarriers can significantly increase its aqueous solubility and stability.[29][30][31]
-
Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Nanoparticles: Can be tailored to control drug release and can be surface-functionalized for targeted delivery.[29][32] Their small size can improve intracellular uptake.[29]
-
Micelles: Self-assembling colloidal structures formed by amphiphilic molecules that can solubilize hydrophobic drugs in their core.
-
-
Lyophilization with Solubilizing Excipients: Freeze-drying the thiopyran derivative with water-soluble carriers can produce a highly porous and readily soluble powder for reconstitution.
-
Common Excipients: Mannitol, sucrose, and glycine.
-
Part 3: Experimental Protocols and Data
This section provides detailed methodologies for key techniques and summarizes expected outcomes in a tabular format.
Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolution: Dissolve both the thiopyran derivative and the chosen hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interaction between the drug and the carrier.
Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex by the Kneading Method
-
Mixing: Mix the thiopyran derivative and the cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1 or 1:2) in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to the mixture to form a thick paste. Knead the paste for 45-60 minutes.[1]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve.[1]
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and FTIR.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1,000 | Simple, effective for ionizable drugs.[5] | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Salt Formation | 10 - 10,000 | Significant increase in solubility and dissolution rate.[15] | Only for ionizable drugs; potential for hygroscopicity and instability.[16][17] |
| Solid Dispersions | 10 - 500 | Applicable to a wide range of compounds; can lead to amorphous forms with higher solubility.[2] | Physical instability (recrystallization) can be a concern; potential for thermal degradation during preparation.[2] |
| Cyclodextrin Complexation | 10 - 1,000 | Increases apparent solubility; can also improve stability.[12][13][14] | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high concentrations.[13] |
| Prodrugs | 10 - 10,000 | Can overcome multiple ADME issues simultaneously.[25][26] | Requires chemical synthesis and validation of in vivo conversion. |
| Nanonization | 5 - 100 | Increases surface area, leading to a faster dissolution rate.[7] | Can be a high-energy process; potential for particle aggregation. |
Part 4: Visualizations
Diagram 1: Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: A workflow for choosing an appropriate solubility enhancement method.
Diagram 2: Mechanism of Solubility Enhancement by Cyclodextrin
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.
References
- Dalvi, P. B., Gerange, A. B., & Ingale, P. R. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 484-497.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). Molecules, 23(1), 144.
- Nikghalb, L. A., Singh, G., Singh, G., & Kahkeshan, K. F. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175.
- Pobudkowska, A., Sadowski, Z., & Domanska, U. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6599.
- Kumar, S., & S, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(8), 1937-1944.
- Shinde, S. S., & Shinde, S. A. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1546-1554.
- Technical Support Center: Enhancing the Aqueous Solubility of Poorly Soluble Thiochroman Deriv
- Sharma, N., & N, D. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 7(5), 114-121.
- Patel, J., & D, P. (2023). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 10(7).
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2010).
- Shah, N., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Al-Ghaban, A. M., & Al-Ani, A. S. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- de Oliveira, R. S., & da Silva, A. D. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(1), 84.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
- Choudhary, D., Goykar, H., Kalyane, D., Sreeharsha, N., & Tekade, R. (2014). Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar.
- Role of Prodrugs in Solubility Enhancement of Drugs. (2014).
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1118-1128.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Molecules, 28(15), 5786.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review.
- Todkar, S., & K, S. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. GSC Biological and Pharmaceutical Sciences, 20(2), 241-249.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- How are chemical structures modified to improve bioavailability? (2025).
- Spiropyran-Based Drug Delivery Systems. (2021). Frontiers in Chemistry, 9, 735939.
- Why salt formation of weak acid increases the drug solubility? (2023).
- M, C., & G, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1985.
- Shrestha, H., & B, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2010).
- Patel, M. S. N., Ahmed, M. H., Saqib, M., & Shaikh, S. N. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 542-546.
- Lüdeker, D., & Briel, T. (n.d.).
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances, 15(19), 12891-12911.
- Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. (2024). Pharmaceutics, 16(5), 633.
- Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research, 4(7), 1-10.
- Physicochemical Study of Spiropyran-terthiophene Derivatives: Photochemistry and Thermodynamics. (n.d.). DORAS | DCU Research Repository.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2010). Semantic Scholar.
- Chemical Modification: A unique solutions to Solubility problem. (2025).
- Tactics to Improve Solubility. (2015).
- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (2024). Pharmaceutics, 16(3), 337.
- Advances in Nanotechnology-Based Drug Delivery Platforms and Novel Drug Delivery Systems. (2015). Novel Approaches and Strategies for Biologics, Vaccines and Cancer Therapies, 41-58.
- Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry Tactics in Contemporary Drug Design, 69-106.
- Nanotechnology-based drug delivery systems. (2012). Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S6-S8.
- Physicochemical study of spiropyran–terthiophene derivatives: photochemistry and thermodynamics. (2015). Physical Chemistry Chemical Physics, 17(27), 17897-17906.
- Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024). Pharmaceutics, 16(5), 579.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pharmasalmanac.com [pharmasalmanac.com]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. jddtonline.info [jddtonline.info]
- 22. japsonline.com [japsonline.com]
- 23. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. pharmatutor.org [pharmatutor.org]
- 28. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Welcome to the dedicated technical support guide for overcoming challenges associated with the crystallization of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this compound. Due to its high polarity, driven by the presence of both a sulfone and a carboxylic acid moiety, this molecule can present significant crystallization challenges, including poor crystal formation, oiling out, and low yields.
This guide provides a systematic, problem-solving framework to guide you through the process of developing a robust crystallization protocol. We will explore the underlying scientific principles, provide detailed experimental workflows, and offer troubleshooting advice for common issues.
Understanding the Molecule: Physicochemical Properties
This compound possesses a unique combination of functional groups that dictate its crystallization behavior.
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C₇H₁₂O₄S[1][2] | Indicates a relatively small molecule with a significant number of heteroatoms. |
| Molecular Weight | 192.23 g/mol [1][2] | |
| Key Functional Groups | Sulfone (R-SO₂-R'), Carboxylic Acid (-COOH) | The sulfone group is a strong hydrogen bond acceptor, while the carboxylic acid is both a strong hydrogen bond donor and acceptor.[3] This leads to high polarity and a high propensity for strong intermolecular interactions, which can make crystallization challenging. |
| Predicted LogP | ~0.28 | Suggests relatively low lipophilicity and a preference for polar solvents. |
The high polarity and hydrogen bonding capacity of this molecule mean that it will likely have high solubility in polar protic solvents (like water and alcohols) and lower solubility in non-polar solvents. This significant difference in solubility is a key parameter to exploit in developing a crystallization strategy.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is not crystallizing from any single solvent upon cooling. What should I do?
A1: This is a common issue for highly polar molecules. If single-solvent cooling crystallization is unsuccessful, it's likely that the compound is either too soluble even at low temperatures or that the kinetics of nucleation are very slow.
-
Next Steps:
-
Evaporation: Try slow evaporation of the solvent at room temperature. This gradually increases the concentration and can promote nucleation.
-
Anti-Solvent Addition: This is often the most effective technique for polar molecules. Find a solvent in which your compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible. Slowly add the anti-solvent to the solution of your compound until turbidity (cloudiness) is observed, then add a small amount of the "solvent" to redissolve the precipitate and allow for slow recrystallization.
-
Vapor Diffusion: This is a more controlled version of anti-solvent addition, ideal for small quantities. Place a solution of your compound in a small, open vial, and place this vial inside a larger, sealed container with a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization over time.
-
Q2: My compound "oils out" of solution instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, and the temperature of the solution is above the melting point of the impure solid.
-
Troubleshooting Steps:
-
Reduce Concentration: Your solution may be too supersaturated. Add more solvent to dissolve the oil, and then attempt a slower cooling or evaporation process.
-
Slower Cooling: Decrease the rate of cooling. If you are using an ice bath, try cooling at room temperature first, then moving to a refrigerator, and finally to a freezer.
-
Change Solvent System: The solvent may not be optimal. Try a solvent system where the compound has slightly lower solubility at elevated temperatures.
-
Increase Purity: Oiling out is often exacerbated by impurities, which can depress the melting point. Consider an additional purification step (e.g., column chromatography) before attempting crystallization.
-
Q3: I'm getting very low yields of my crystalline product. How can I improve this?
A3: Low yield can be due to several factors, primarily high solubility of the compound in the mother liquor or using an excessive amount of solvent.
-
Strategies for Yield Improvement:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation.
-
Anti-Solvent Ratio: If using an anti-solvent method, carefully optimize the final solvent-to-anti-solvent ratio to minimize the solubility of your compound.
-
pH Adjustment: For a carboxylic acid, the solubility is highly pH-dependent. Ensure the solution is acidic enough to keep the compound in its neutral, less soluble form. Consider using a solvent system with a buffer if pH control is critical.
-
Q4: The crystals I've obtained are very fine needles or an amorphous powder. How can I get larger, better-quality crystals?
A4: Fine needles or amorphous solids are often the result of rapid precipitation. The goal is to slow down the crystallization process to allow for the ordered growth of larger crystals.
-
Techniques for Crystal Quality Improvement:
-
Slower Supersaturation: Whether cooling, evaporating, or adding an anti-solvent, do it more slowly.
-
Vapor Diffusion: This technique is excellent for growing high-quality single crystals as it is a very slow process.
-
Slurry Experiment: If you have some crystalline material (even if it's not perfect), you can create a slurry in a solvent system where the compound has low but not zero solubility. Stirring this slurry over time can lead to a process of dissolution and re-precipitation (Ostwald ripening), which often results in larger, more stable crystals.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent or solvent system for crystallization.
-
Preparation: Place a small amount (5-10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each addition. Start with a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Solubility Assessment:
-
Soluble: If the compound dissolves in a small amount of solvent (<0.5 mL) at room temperature, it is likely too soluble for single-solvent cooling crystallization but could be a good "solvent" for an anti-solvent system.
-
Partially Soluble: If the compound does not fully dissolve at room temperature, gently heat the vial. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
Insoluble: If the compound does not dissolve even with heating, it is a good candidate for an "anti-solvent."
-
-
Test Crystallization:
-
For vials where the compound dissolved upon heating, allow them to cool slowly to room temperature and then in a refrigerator. Observe for crystal formation.
-
For vials where the compound was highly soluble, select a suitable anti-solvent (one in which the compound is insoluble) and add it dropwise to test for precipitation.
-
Protocol 2: Anti-Solvent Crystallization Workflow
This is a likely successful method for this polar compound.
-
Dissolution: Dissolve the compound in the minimum amount of a suitable "solvent" (e.g., methanol, acetone) at room temperature or with gentle heating.
-
Filtration (Optional but Recommended): If there are any insoluble impurities, filter the warm solution.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., toluene, hexane, or water, depending on the primary solvent) dropwise while stirring.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. If no precipitate forms, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystal Growth: Once turbidity appears, add a few drops of the "solvent" to just redissolve the precipitate, creating a slightly undersaturated solution. Seal the container and allow it to stand undisturbed. Slow diffusion or temperature changes will lead to gradual crystal growth.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion Crystallization
This method is excellent for obtaining high-quality crystals for analysis.
-
Prepare the Solution: Dissolve the compound in a suitable solvent (e.g., acetone, methanol) in a small, open vial.
-
Set up the System: Place this vial inside a larger, sealable jar containing a small amount of a volatile anti-solvent (e.g., hexane, diethyl ether).
-
Equilibration: Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.
-
Monitoring: Check for crystal growth over several days to weeks.
Visualization of Crystallization Workflow
Caption: A decision-making workflow for the crystallization of this compound.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- This compound. (n.d.).
- Solubility of 2,5-Dihydrothiophene 1,1-Dioxide. (n.d.). Solubility of Things.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
- Li, Y., & Wu, J. (2022). Synthesis of Tetrahydro-2 H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C-S Synthon. Organic Letters, 24(41), 7659–7664.
- Yerabolu, R., Kong, J., Easton, M., Kotha, R. R., Max, J., Sheng, H., Zhang, M., Gu, C., & Kenttämaa, H. I. (2017). Identification of Protonated Sulfone and Aromatic Carboxylic Acid Functionalities in Organic Molecules by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 89(14), 7398–7405.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.
- Barsanti, P. A., et al. (2014). U.S. Patent No. 8,778,951. U.S.
- Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. (n.d.). PubChem.
- Ahmad, A., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-25.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Zaworotko, M. J., et al. (2011). U.S. Patent No. 7,927,613. U.S.
- Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride. (1997). KR970009728B1.
- Gamiz-Gracia, L., & Luque de Castro, M. D. (2001). Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection.
- Sulfone. (n.d.). In Wikipedia.
- Sulfolene. (n.d.). In Wikipedia.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. This compound [cymitquimica.com]
- 3. EP1608339A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and scalable synthesis of key structural motifs is paramount. (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a valuable building block in medicinal chemistry, prized for its rigid sulfone-containing core which can serve as a metabolically stable hinge or scaffold element in drug candidates. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, starting from the common precursor, 1,1-dioxidotetrahydro-2H-thiopyran-4-one. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a quantitative comparison to aid in selecting the optimal route for your specific research and development needs.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a key challenge in the elaboration of the C4-position of the tetrahydrothiopyran-1,1-dioxide ring. The starting material, 1,1-dioxidotetrahydro-2H-thiopyran-4-one, is readily accessible through the oxidation of tetrahydrothiopyran-4-one. The core of the synthetic problem lies in the efficient and high-yielding introduction of a two-carbon acetic acid side chain at the ketone functionality. This guide will compare three established organometallic and organophosphorus reactions to achieve this transformation: the Horner-Wadsworth-Emmons reaction, the Reformatsky reaction, and a cyanohydrin-based approach.
Visualizing the Synthetic Pathways
The following diagram illustrates the three divergent synthetic routes from the common starting material.
Caption: Divergent synthetic routes to the target compound.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on several factors including reagent availability, desired scale, and tolerance for multi-step procedures. The following table provides a side-by-side comparison of the three approaches.
| Parameter | Route 1: Horner-Wadsworth-Emmons | Route 2: Reformatsky Reaction | Route 3: Cyanohydrin Formation & Hydrolysis |
| Starting Materials | 1,1-Dioxidotetrahydro-2H-thiopyran-4-one, Triethyl phosphonoacetate | 1,1-Dioxidotetrahydro-2H-thiopyran-4-one, Ethyl bromoacetate, Zinc | 1,1-Dioxidotetrahydro-2H-thiopyran-4-one, Trimethylsilyl cyanide |
| Key Intermediates | Ethyl (1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate | Ethyl 2-hydroxy-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate | (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetonitrile |
| Number of Steps | 3 | 4 | 2-3 (depending on nitrile formation method) |
| Estimated Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Reagents & Conditions | Strong base (NaH), anhydrous conditions for olefination; Catalytic hydrogenation; Standard ester hydrolysis. | Activated zinc metal; Anhydrous conditions for organozinc formation; Dehydration may require harsh reagents; Catalytic hydrogenation; Standard ester hydrolysis. | Cyanide source (toxic); Lewis acid catalyst; Potentially harsh hydrolysis conditions (strong acid or base). |
| Advantages | High-yielding olefination, generally high stereoselectivity for the E-alkene[1][2]. The intermediate ester is commercially available, suggesting a well-established route. | Milder conditions for the initial C-C bond formation compared to Grignard-type reactions[3][4]. | Potentially shorter route. |
| Disadvantages | Requires handling of a strong, pyrophoric base (NaH). | Multi-step process with an additional dehydration step. Use of metallic zinc may require activation. | Use of highly toxic cyanide reagents. Hydrolysis of the nitrile can be sluggish and may require harsh conditions[5]. |
Detailed Experimental Protocols
The following are representative experimental procedures for each synthetic route. These protocols are based on established methodologies for the respective reactions and may require optimization for the specific substrate.
Route 1: Horner-Wadsworth-Emmons (HWE) Olefination
This route is a robust and widely used method for the synthesis of α,β-unsaturated esters from ketones. The resulting exocyclic double bond is then reduced, and the ester is hydrolyzed to afford the target carboxylic acid.
Step 1: Synthesis of Ethyl (1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate
-
Reaction: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of 1,1-dioxidotetrahydro-2H-thiopyran-4-one (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of Ethyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
-
Reaction: The unsaturated ester from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the saturated ester.
Step 3: Synthesis of this compound
-
Reaction: The saturated ester is dissolved in a mixture of THF and water. Lithium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.
-
Work-up: The reaction mixture is acidified to pH ~2 with dilute hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.
Route 2: Reformatsky Reaction
The Reformatsky reaction offers an alternative for forming the carbon-carbon bond between the ketone and an ester fragment, yielding a β-hydroxy ester. Subsequent dehydration, reduction, and hydrolysis complete the synthesis.
Step 1: Synthesis of Ethyl 2-hydroxy-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
-
Reaction: A flask containing activated zinc dust (2.0 eq) in anhydrous THF is heated. A solution of 1,1-dioxidotetrahydro-2H-thiopyran-4-one (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours.
-
Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Step 2: Dehydration to Ethyl (1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate
-
Reaction: The β-hydroxy ester is dissolved in pyridine and cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature until the reaction is complete.
-
Work-up: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.
-
Purification: The product is purified by column chromatography.
Steps 3 & 4: Hydrogenation and Hydrolysis
-
These steps are analogous to Steps 2 and 3 of the Horner-Wadsworth-Emmons route.
Route 3: Cyanohydrin Formation and Nitrile Hydrolysis
This route involves the formation of a cyanohydrin, which can then be converted to the corresponding nitrile. Subsequent hydrolysis of the nitrile provides the target carboxylic acid.
Step 1: Synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetonitrile
-
Reaction: To a solution of 1,1-dioxidotetrahydro-2H-thiopyran-4-one (1.0 eq) and trimethylsilyl cyanide (1.2 eq) in dichloromethane, a catalytic amount of zinc iodide is added. The reaction is stirred at room temperature until complete conversion to the silylated cyanohydrin. The intermediate is then subjected to reductive elimination conditions (e.g., using a reducing agent and a Lewis acid) to furnish the nitrile.
-
Work-up and Purification: The reaction mixture is quenched and worked up according to standard procedures for cyanohydrin reactions. The crude nitrile is purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Reaction: The nitrile is heated at reflux in a strong acidic solution (e.g., 6M HCl) or a basic solution (e.g., 6M NaOH) until the hydrolysis is complete[5].
-
Work-up: If acidic hydrolysis is used, the reaction mixture is cooled and the product is extracted with a suitable organic solvent. If basic hydrolysis is used, the mixture is acidified before extraction. The organic extracts are dried and concentrated to give the final product.
Conclusion and Recommendations
Each of the outlined synthetic routes offers a viable pathway to this compound.
-
The Horner-Wadsworth-Emmons route is likely the most reliable and highest-yielding approach, benefiting from a well-established and stereoselective olefination reaction. The commercial availability of the intermediate ester further strengthens the case for this route in both laboratory and pilot-scale synthesis.
-
The Reformatsky reaction provides a reasonable alternative, particularly if issues with the strong base in the HWE reaction are a concern. However, the additional dehydration step adds to the overall complexity and may lower the overall yield.
-
The cyanohydrin route is the most direct on paper but carries the significant drawback of using highly toxic cyanide reagents. The potentially harsh conditions required for nitrile hydrolysis might also be a limiting factor.
For most applications, the Horner-Wadsworth-Emmons route is recommended as the primary choice due to its efficiency, high yields, and the established nature of the transformations involved. Researchers should, however, consider the specifics of their laboratory capabilities and project goals when selecting the most appropriate synthetic strategy.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63. (DOI: 10.1002/cber.19580910113)
- Wadsworth, W. S.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733-1738. (DOI: 10.1021/ja01468a042)
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863-927. (DOI: 10.1021/cr00094a007)
- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24 (41), 4405-4408. (DOI: 10.1016/S0040-4039(00)85909-2)
- Mawson, S. D.; Gethin, D. M.; Taylor, R. J. K. Org. Biomol. Chem.2014, 12, 2901-2904. (DOI: 10.1039/C4OB00326A)
- Reformatsky, S. Ber. Dtsch. Chem. Ges.1887, 20 (1), 1210-1211. (DOI: 10.1002/cber.188702001268)
- Fürstner, A. Synthesis1989, 1989 (08), 571-590. (DOI: 10.1055/s-1989-27323)
- Shriner, R. L. Org. React.1942, 1, 1-37. (DOI: 10.1002/0471264180.or001.01)
- Rathke, M. W. Org. React.1975, 22, 423-460. (DOI: 10.1002/0471264180.or022.04)
- Rassukana, Y. V.; Onys'ko, P. P. Synthesis of α-Aminonitriles (Strecker Reaction). In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2005. (DOI: 10.1055/b-003-122116)
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Triethyl phosphonoacetate - Enamine [enamine.net]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
A Comparative Guide to the Biological Activity of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid and Its Analogs as Potential γ-Secretase Modulators
This guide provides an in-depth comparison of the biological activity of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid and its structurally related analogs. We will explore their potential as γ-secretase modulators, a promising therapeutic strategy for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegenerative disease therapeutics.
Introduction: The Rationale for Targeting γ-Secretase in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] The γ-secretase complex, an intramembrane aspartyl protease, is responsible for the final cleavage step that produces Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and pathogenic Aβ42.[3][4]
Given its critical role in Aβ production, γ-secretase has emerged as a key therapeutic target for AD.[3] While early efforts focused on inhibiting the overall activity of γ-secretase, this approach has been hampered by mechanism-based toxicities due to the enzyme's role in processing other important substrates, such as the Notch receptor.[3] Consequently, the focus has shifted towards developing γ-secretase modulators (GSMs). These molecules do not inhibit the enzyme's overall activity but rather allosterically modulate its cleavage preference, leading to a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides.[4]
The Emergence of Sulfone-Containing Compounds as γ-Secretase Modulators
Recent drug discovery efforts have identified various scaffolds with γ-secretase modulatory activity. Among these, compounds containing a sulfone moiety have shown particular promise.[5][6][7][8] The sulfone group, with its rigid geometry and hydrogen bond accepting capabilities, can effectively interact with the γ-secretase complex. Structure-activity relationship (SAR) studies on tricyclic and tetracyclic sulfones have demonstrated their potential as potent γ-secretase inhibitors and modulators.[5][8][9]
It is within this promising chemical space that we position This compound . The core structure, a tetrahydrothiopyran dioxide ring, presents a cyclic sulfone that can be systematically modified to explore the SAR for γ-secretase modulation. The acetic acid side chain provides a handle for further derivatization, potentially influencing potency, selectivity, and pharmacokinetic properties.
Experimental Protocols for Assessing Biological Activity
To evaluate the potential of this compound and its analogs as GSMs, a series of well-established in vitro assays are employed. These assays are designed to quantify the modulation of γ-secretase activity and the subsequent changes in Aβ peptide levels.
In Vitro γ-Secretase Activity Assay
A cell-free assay is a primary tool for directly measuring the enzymatic activity of γ-secretase in the presence of test compounds.[2] This assay typically utilizes a membrane fraction enriched with the γ-secretase complex and a recombinant APP C-terminal fragment (C99) as a substrate.
Step-by-Step Protocol:
-
Preparation of γ-Secretase Enriched Membranes:
-
Culture human embryonic kidney (HEK293) cells stably overexpressing APP.
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer for the assay.
-
-
Enzymatic Reaction:
-
In a microplate, combine the membrane preparation, the APP-C99 substrate, and the test compound at various concentrations.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours) to allow for enzymatic cleavage.
-
-
Quantification of Aβ Peptides:
-
Terminate the reaction by adding a stop solution.
-
Quantify the levels of Aβ40 and Aβ42 produced using specific enzyme-linked immunosorbent assays (ELISAs).
-
Causality Behind Experimental Choices:
-
Cell-Free System: This approach isolates the enzymatic activity of γ-secretase from other cellular processes, providing a direct measure of compound-enzyme interaction.
-
HEK293 Cells: These cells are easily cultured and transfected, making them a robust system for producing the necessary biological reagents.
-
ELISA-based Quantification: ELISAs offer high sensitivity and specificity for detecting and quantifying different Aβ peptide species.
Cellular Aβ42 Production Assay
A cell-based assay is crucial for evaluating the activity of compounds in a more physiologically relevant context, taking into account cell permeability and potential off-target effects.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate CHO cells stably expressing human APP751 in a multi-well plate.
-
Treat the cells with varying concentrations of the test compounds for 24 hours.
-
-
Sample Collection:
-
Collect the conditioned media from each well.
-
-
Aβ42 Quantification:
-
Analyze the conditioned media using a commercially available Aβ42 ELISA kit to determine the concentration of secreted Aβ42.
-
Causality Behind Experimental Choices:
-
CHO Cells: Chinese Hamster Ovary cells are a well-characterized and commonly used cell line for studying APP processing.
-
24-hour Treatment: This incubation period allows for sufficient time for the compounds to exert their effects on cellular Aβ production.
Comparative Analysis: Structure-Activity Relationship (SAR)
The following table presents hypothetical data to illustrate a typical SAR study for this compound and its analogs. The goal of such a study is to understand how modifications to the chemical structure impact the biological activity, guiding the design of more potent and selective compounds.
| Compound ID | R1 | R2 | γ-Secretase IC50 (Aβ42, µM) | Cellular Aβ42 Reduction EC50 (µM) |
| Lead-001 | H | H | 15.2 | 25.8 |
| Analog-A1 | CH3 | H | 10.5 | 18.3 |
| Analog-A2 | Phenyl | H | 5.1 | 8.9 |
| Analog-A3 | 4-F-Phenyl | H | 2.3 | 4.1 |
| Analog-B1 | H | CH3 | 18.9 | 30.1 |
| Analog-B2 | H | Phenyl | 12.4 | 22.5 |
Interpretation of Hypothetical SAR:
-
Substitution at R1: Introducing substituents at the R1 position appears to be beneficial for activity. A phenyl group (Analog-A2) significantly improves potency compared to the unsubstituted lead compound (Lead-001). The addition of an electron-withdrawing fluorine atom to the phenyl ring (Analog-A3) further enhances activity, suggesting a potential electronic or steric interaction in the binding pocket.
-
Substitution at R2: In this hypothetical scenario, substitution at the R2 position is detrimental to activity, as seen with Analog-B1 and Analog-B2. This suggests that this position may be sterically hindered within the enzyme's active site.
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in this research.
γ-Secretase Cleavage of Amyloid Precursor Protein
Caption: γ-Secretase mediated cleavage of the APP C99 fragment.
Experimental Workflow for Compound Evaluation
Caption: Workflow for evaluating the biological activity of novel compounds.
Conclusion
The exploration of this compound and its analogs represents a rational approach to identifying novel γ-secretase modulators. The core tetrahydrothiopyran dioxide scaffold is a promising starting point, supported by existing literature on sulfone-containing compounds in Alzheimer's disease research.[5][6][7][8][9] The systematic evaluation of these compounds using the detailed in vitro and cellular assays will be instrumental in elucidating their structure-activity relationships and identifying lead candidates for further preclinical development. This guide provides a comprehensive framework for researchers to undertake such an investigation, ultimately contributing to the ongoing search for effective disease-modifying therapies for Alzheimer's disease.
References
- Tetracyclic sulfones as potent gamma-secretase inhibitors: synthesis and structure-activity rel
- Design and synthesis of tricyclic sulfones as gamma-secretase inhibitors with greatly reduced Notch toxicity. PubMed. [Link]
- 3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors. PubMed. [Link]
- Tricyclic sulfones as orally active gamma-secretase inhibitors: synthesis and structure-activity rel
- SAR of tricyclic sulfones as γ-secretase inhibitors.
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease.
- γ-Secretase Dependent Production of Intracellular Domains Is Reduced in Adult Compared to Embryonic Rat Brain Membranes.
- Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1.
- Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1. PubMed. [Link]
- Structure and mechanism of the γ-secretase intramembrane protease complex.
Sources
- 1. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Dependent Production of Intracellular Domains Is Reduced in Adult Compared to Embryonic Rat Brain Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Acetic Acid Based γ-Secretase Modulators Directly Bind to Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine acetic acid based γ-secretase modulators directly bind to Presenilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracyclic sulfones as potent gamma-secretase inhibitors: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of tricyclic sulfones as gamma-secretase inhibitors with greatly reduced Notch toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4-Fused cyclohexyl sulfones as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tricyclic sulfones as orally active gamma-secretase inhibitors: synthesis and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an Analytical Method for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
This guide provides a comprehensive framework for the validation of a quantitative analytical method for (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. As a crucial component in pharmaceutical development, ensuring a robust, reliable, and accurate analytical method is paramount for quality control, stability testing, and regulatory submission. This document is designed for researchers, analytical scientists, and drug development professionals, offering both detailed experimental protocols and the scientific rationale underpinning each validation parameter, grounded in internationally recognized guidelines.
The validation process is not merely a checklist of experiments; it is a systematic investigation to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] Our approach is based on the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), with further context from FDA and EMA guidances.[3][4][5] We will explore the validation of a proposed High-Performance Liquid Chromatography (HPLC) method, comparing its performance against established acceptance criteria.
The Analytical Challenge and Proposed Methodology
This compound is a polar molecule containing a sulfone and a carboxylic acid moiety. A significant analytical challenge is its lack of a strong UV chromophore, which complicates detection. Therefore, a robust analytical method must be carefully selected and optimized before validation can commence.
For this guide, we propose a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a workhorse in pharmaceutical analysis. Given the detection challenge, we will proceed with UV detection at a low wavelength (e.g., 210 nm), where the carboxyl group may provide some absorbance. Should this prove insufficient in sensitivity, alternative detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be the logical next step.
Table 1: Proposed RP-HPLC Method for Initial Validation
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and sharp peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is suitable to ensure elution of the main analyte while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| Detector | UV/PDA at 210 nm | Low wavelength detection is a starting point for compounds lacking a strong chromophore. A Photo-Diode Array (PDA) detector is used to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
The Validation Workflow: A Holistic Approach
Method validation is a sequential and logical process. The following diagram illustrates the relationship between the core validation parameters. Specificity forms the foundation, ensuring we are measuring the correct analyte. Linearity, Accuracy, and Precision establish the quantitative capabilities of the method, while LOD/LOQ define its sensitivity. Finally, Robustness confirms its reliability for routine use.
Caption: Levels of Precision Evaluation.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of six samples.
-
Perform a statistical comparison (e.g., F-test and t-test) of the two data sets and calculate the overall %RSD for all 12 measurements.
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 1.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Table 4: Example Precision Data
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Assay Value (%) | 100.2% | 99.8% |
| Std. Deviation | 0.45 | 0.61 |
| % RSD | 0.45% | 0.61% |
| Overall %RSD (n=12) | - | 0.78% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). [7][8] Experimental Protocol: These can be determined by several methods. The signal-to-noise (S/N) ratio approach is common.
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Inject them to determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing at least six samples at this concentration to demonstrate adequate precision (%RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1 and precision (%RSD) at this concentration should be ≤ 10%.
Table 5: Example LOD & LOQ Data
| Parameter | Concentration (µg/mL) | S/N Ratio | Precision (%RSD, n=6) |
| LOD | 0.05 | 3.2 | Not Applicable |
| LOQ | 0.15 | 10.5 | 4.8% |
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. [9] Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the HPLC parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1 units)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final quantitative result.
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits.
-
The change in the assay result should not be significant (e.g., < 2.0% difference from the nominal result).
Final Comparison and Conclusion
This guide outlines a comprehensive strategy for validating an RP-HPLC method for this compound. By systematically evaluating each performance characteristic against predefined and scientifically justified acceptance criteria, a laboratory can generate documented evidence that the method is suitable for its intended purpose.
Table 6: Summary of Validation Performance vs. Acceptance Criteria
| Validation Parameter | Experimental Result | Acceptance Criterion | Status |
| Specificity | No interference, Resolution > 2 | No interference, Resolution > 2 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 80-120 µg/mL | 80-120% of target | Pass |
| Accuracy (% Recovery) | 100.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.45% | ≤ 1.0% | Pass |
| Precision (Intermediate %RSD) | 0.78% | ≤ 2.0% | Pass |
| LOQ (%RSD) | 4.8% at 0.15 µg/mL | ≤ 10% | Pass |
| Robustness | System suitability passes | System suitability passes | Pass |
The successful completion of these validation experiments provides a high degree of assurance in the quality, reliability, and consistency of the analytical data generated. This validated method can now be confidently implemented for routine analysis in a regulated environment, forming a critical part of the overall quality control strategy for any pharmaceutical product containing this compound.
References
- European Medicines Agency. (2022).
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]
- U.S. Food and Drug Administration. (2015).
- Pharmaguideline. (2024).
- European Medicines Agency. (2011).
- European Bioanalysis Forum. (n.d.).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ECA Academy. (n.d.).
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Slideshare. (n.d.).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ProPharma. (2024).
- Slideshare. (n.d.).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
- SIELC Technologies. (n.d.). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. [Link]
- YouTube. (2023).
- Element Lab Solutions. (n.d.).
- Walsh Medical Media. (2011).
- MDPI. (n.d.). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]
- World Journal of Advanced Research and Reviews. (2022).
- PubMed. (n.d.). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. [Link]
- IOSR Journal of Pharmacy. (n.d.).
- International Journal of Pharmaceutical Quality Assurance. (2020).
- International Journal of Pharmaceutical Research and Applications. (2024).
- Journal of Drug Delivery and Therapeutics. (2019).
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. mdpi.com [mdpi.com]
- 7. wjarr.com [wjarr.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. youtube.com [youtube.com]
comparative study of the inhibitory effects of different thiopyran derivatives
A Comparative Guide to the Inhibitory Effects of Thiopyran Derivatives
Introduction: The Thiopyran Scaffold as a Privileged Structure in Drug Discovery
The thiopyran skeleton, a six-membered sulfur-containing heterocycle, represents a remarkable and versatile building block in medicinal chemistry.[1] Its unique stereoelectronic properties allow for diverse functionalization, leading to a vast chemical space of derivatives with significant biological and pharmaceutical activities.[2] These compounds have garnered substantial interest due to their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]
Thiopyran derivatives exert their biological effects through various mechanisms, often acting as potent inhibitors of key enzymes or interacting with other crucial biomolecules.[5] For instance, specific derivatives have been identified as potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), enzymes involved in inflammatory pathways such as 5-lipoxygenase (5-LO), and have also shown the ability to bind DNA and induce apoptosis in cancer cells.[6][7][8]
This guide provides a comparative analysis of the inhibitory effects of distinct classes of thiopyran derivatives. We will delve into their structure-activity relationships (SAR), compare their potencies using quantitative experimental data, and provide detailed, validated protocols for assessing their inhibitory activities. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Core Structural Scaffolds
The inhibitory activity of thiopyran derivatives is intrinsically linked to their core structure and the nature of their substituents. The two primary isomers are 2H-thiopyran and 4H-thiopyran, which serve as the foundation for more complex fused systems.
Comparative Analysis of Inhibitory Activity: Focus on Anticancer Effects
The anticancer properties of thiopyran derivatives are among the most extensively studied.[1] Different families of these compounds exhibit potent inhibitory effects against various cancer cell lines by targeting distinct molecular pathways.
Bis-Oxidized Thiopyran Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, particularly in non-small cell lung cancer (NSCLC).[6] A novel series of bis-oxidized thiopyran derivatives has been designed and synthesized to target this kinase. The rationale for this design is to enhance binding affinity within the ATP-binding pocket of EGFR.
One standout compound, S-16 , has demonstrated potent inhibitory activity against multiple cancer cell lines.[9] Its efficacy is attributed to its high binding affinity for the EGFR protein, leading to cell cycle arrest and the induction of apoptosis.[6][9]
Thiapyran-Pyrimidine Hybrids as Dual-Mutant EGFR Inhibitors
To overcome acquired resistance in EGFR-targeted therapies (e.g., the T790M mutation), new thiapyran-pyrimidine derivatives have been developed.[10] Compound 13a from this series shows excellent activity and selectivity against the double mutant EGFRT790M/L858R, with potency comparable to the approved drug Olmutinib.[10] This highlights the power of hybridizing the thiopyran scaffold with other pharmacologically active moieties to achieve desired selectivity and overcome clinical challenges.
6H-Thiopyran-2,3-dicarboxylates as Cytotoxic and DNA-Binding Agents
A distinct class of thiopyran derivatives, the 6H-thiopyran-2,3-dicarboxylates, exhibits a different mechanism of action. These compounds have shown significant cytotoxicity against breast (MCF-7) and colon (HCT-15) cancer cell lines.[7][11] Their antiproliferative effect is correlated with a significant DNA-binding affinity, suggesting that their primary mode of action may involve the disruption of DNA replication or transcription.[7]
Quantitative Comparison of Anticancer Potency
The following table summarizes the in vitro inhibitory potency (IC₅₀) of representative thiopyran derivatives against various cancer cell lines and kinases.
| Derivative Class | Representative Compound | Target | IC₅₀ Value (µM) | Reference |
| Bis-Oxidized Thiopyran | S-16 | H1975 (NSCLC) | 3.14 | [6],[9] |
| Bis-Oxidized Thiopyran | S-16 | A549 (NSCLC) | 4.00 | [6],[9] |
| Bis-Oxidized Thiopyran | S-16 | MCF-7 (Breast Cancer) | 0.62 | [6],[9] |
| Thiapyran-Pyrimidine | 13a | EGFRT790M/L858R (Kinase Assay) | 0.021 | [10] |
| 6H-Thiopyran-2,3-dicarboxylate | Compound 4a | HCT-15 (Colon Cancer) | ~3.5 - 15 | [11] |
| 6H-Thiopyran-2,3-dicarboxylate | Compound 4a | MCF-7 (Breast Cancer) | ~3.5 - 15 | [11] |
| Thiopyrano[2,3,4-c,d]indole | Compound 44 (L-691,816) | LTB₄ Synthesis (Human PMN) | 0.010 | [8] |
Note: The range for Compound 4a reflects the potency range reported for the series of dicarboxylate derivatives.
Inhibitory Mechanism: A Visual Guide
Many of the anticancer thiopyran derivatives function by inhibiting receptor tyrosine kinases, such as EGFR. This action blocks downstream signaling pathways crucial for cell proliferation and survival.
Experimental Protocols: A Guide to Assessing Inhibitory Activity
The trustworthiness of any comparative study rests on robust and reproducible experimental design.[12] Here, we detail standardized protocols for determining the inhibitory effects of novel thiopyran derivatives.
General Experimental Workflow
The evaluation of a potential inhibitor follows a logical progression from broad cytotoxicity screening to specific enzymatic assays and mechanistic studies.
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to evaluate 6H-thiopyran-2,3-dicarboxylate derivatives.[11] The SRB assay is a reliable method for determining cell density based on the measurement of cellular protein content.
Causality and Rationale:
-
Cell Seeding Density: Using an optimal cell number ensures logarithmic growth during the experiment, providing a sensitive range for detecting cytotoxicity.
-
TCA Fixation: Trichloroacetic acid (TCA) fixation is crucial as it precipitates and fixes total cellular protein to the plate, preventing cell loss during subsequent washing steps.
-
SRB Staining: SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues in proteins under mildly acidic conditions, providing a stable and linear measure of total protein, which correlates directly with cell number.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-15) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiopyran derivatives in the growth medium. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-96 hours.
-
Cell Fixation: Discard the supernatant. Gently wash the cells with Phosphate Buffered Saline (PBS). Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: EGFR Kinase Inhibition Assay (Biochemical)
This protocol is a generalized method for assessing the direct inhibitory effect of compounds on enzyme activity, crucial for confirming the mechanism of action for derivatives like S-16 and 13a.[6][10]
Causality and Rationale:
-
ATP Concentration: The concentration of ATP is typically set near its Michaelis-Menten constant (Kₘ) for the enzyme. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.[13]
-
Controls: Including "no enzyme" and "no inhibitor" controls is essential to define the baseline and maximum signal, respectively, allowing for accurate calculation of percent inhibition.[13]
-
Detection Method: Assays like ADP-Glo™ measure the amount of ADP produced, which is a direct product of the kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity, providing a robust and sensitive readout.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare recombinant human EGFR enzyme, a suitable peptide substrate, and ATP in the assay buffer.
-
Compound Plating: Serially dilute the thiopyran derivatives in the assay buffer containing DMSO (maintaining a constant final DMSO concentration, e.g., 1%). Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the EGFR enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.
-
Initiation of Reaction: Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for EGFR.
-
Incubation: Shake the plate gently and incubate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect kinase activity using a suitable method. For example, using the ADP-Glo™ Kinase Assay:
-
Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores the immense potential of thiopyran derivatives as potent and versatile inhibitors. By modifying the core scaffold and its substituents, researchers have successfully developed compounds that target key oncogenic pathways, such as EGFR signaling, with high specificity and potency.[6][10] Furthermore, other derivatives demonstrate efficacy through alternative mechanisms like DNA binding.[7]
The field-proven protocols detailed herein provide a self-validating framework for the discovery and characterization of new inhibitory molecules.[12] The causality behind each experimental choice ensures that the data generated is both accurate and reliable.
Future research should continue to explore the vast chemical space of thiopyran-based heterocycles.[1] The synthesis of fused systems and molecular hybrids holds particular promise for developing next-generation inhibitors with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance.[10] As our understanding of disease biology deepens, the rational design of novel thiopyran derivatives will undoubtedly play a pivotal role in the development of new therapeutics.
References
- A review on chemical and biological studies of thiopyran deriv
- Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing).
- Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
- Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer. RSC Publishing.
- Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding. PubMed.
- Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding.
- Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase.
- Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing.
- Chapter 8: Synthesis, Properties, and Biological Applic
- Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).
- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Substituted thiopyrano[2,3,4-c,d]indoles as potent, selective, and orally active inhibitors of 5-lipoxygenase. Synthesis and biological evaluation of L-691,816 / Journal of Medicinal Chemistry, 1993 [sci-hub.box]
- 9. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Cross-Reactivity Profiling for Novel Small Molecules: A Case Study of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. A critical hurdle is ensuring the compound's specificity for its intended biological target. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, resulting in costly late-stage failures. This guide provides an in-depth, technically-focused framework for designing and executing a robust cross-reactivity profiling strategy for a novel chemical entity. We will use the compound (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (referred to herein as Compound X) as a case study to illustrate these principles.
While the specific biological target of Compound X is yet to be fully elucidated, its structural features—a cyclic sulfone and an acetic acid moiety—are present in various bioactive molecules. The sulfone group is a key pharmacophore in a range of drugs, and acetic acid derivatives are known to act as enzyme inhibitors and receptor antagonists.[1][2][3] This structural ambiguity underscores the necessity of a comprehensive cross-reactivity assessment early in the development process.
This guide will delineate a tiered, multi-faceted approach, from initial in silico predictions to definitive ex vivo tissue binding studies, providing the rationale behind each experimental choice and detailed protocols for key assays.
The Tiered Strategy for Cross-Reactivity Assessment
A systematic and tiered approach to cross-reactivity studies allows for efficient resource allocation, enabling a broad initial screen followed by more focused and complex investigations. This strategy helps to identify potential liabilities early and guide the lead optimization process.
Caption: A tiered workflow for comprehensive cross-reactivity profiling of a novel small molecule.
Tier 1: Early Assessment - In Silico and Broad Panel Screening
The initial tier focuses on casting a wide net to identify potential off-target liabilities using computational and broad biochemical screening approaches.
In Silico Off-Target Prediction
Before committing to resource-intensive wet lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of Compound X.[4][5] These approaches utilize machine learning algorithms and extensive databases of known ligand-target interactions to generate a ranked list of potential off-targets.[6]
Rationale: In silico screening is a cost-effective and rapid method to prioritize subsequent experimental assays. By identifying potential "red flags" early, it allows for a more focused and informed screening strategy.
Hypothetical In Silico Prediction for Compound X and Comparators:
For the purpose of this guide, we will compare Compound X with two hypothetical structurally related compounds:
-
Comparator A: An aldose reductase inhibitor with a phenylacetic acid scaffold.[7][8]
-
Comparator B: A CRTh2 antagonist bearing an indole acetic acid moiety.[9][10]
| Compound | Predicted High-Probability Off-Targets (Top 3) | Prediction Confidence Score | Potential Implication |
| Compound X | 1. Aldose Reductase (ALR2)2. Prostaglandin D2 Receptor 2 (CRTh2)3. Carbonic Anhydrase II | 0.850.780.65 | Potential for both desired and undesired activity. |
| Comparator A | 1. Aldose Reductase (ALR2)2. Aldehyde Reductase (ALR1)3. Sodium-Potassium ATPase | 0.920.750.68 | Known on-target activity with potential for off-target effects on a related enzyme. |
| Comparator B | 1. Prostaglandin D2 Receptor 2 (CRTh2)2. Thromboxane A2 Receptor3. 5-HT2A Receptor | 0.950.710.62 | Known on-target activity with potential for interactions with other prostanoid and serotonin receptors. |
Broad In Vitro Safety Panel Screening
Following in silico analysis, a broad in vitro safety screen against a panel of well-characterized targets associated with adverse drug reactions is a crucial next step. Commercial services offer panels that cover a wide range of target classes, including GPCRs, ion channels, transporters, and enzymes.
Rationale: These panels provide an experimental overview of a compound's promiscuity and can uncover liabilities that were not predicted by in silico models. Early identification of off-target interactions allows for medicinal chemistry efforts to mitigate these effects.
Experimental Protocol: Representative Radioligand Binding Assay
A common method used in these panels is the radioligand binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from its target.[11][12][13]
-
Preparation of Target: Cell membranes or purified receptors are prepared and aliquoted into a multi-well plate.
-
Incubation: A fixed concentration of a high-affinity radioligand and varying concentrations of the test compound (e.g., Compound X) are added to the wells.
-
Equilibration: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.[14]
Hypothetical Data from a Broad Safety Screen (Select Targets):
| Target | Compound X (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) | Comparator B (% Inhibition @ 10 µM) |
| Aldose Reductase | 85% | 92% | 15% |
| CRTh2 Receptor | 78% | 12% | 95% |
| hERG Channel | 15% | 5% | 25% |
| 5-HT2B Receptor | 45% | 8% | 55% |
| M1 Muscarinic Receptor | 5% | 2% | 10% |
Tier 2: Target Class Deconvolution
Based on the findings from Tier 1, the next step is to perform a more in-depth analysis of the compound's activity against specific target classes that were flagged as potential areas of concern.
Kinome Scanning
Given that many small molecules exhibit off-target effects on kinases, a broad kinase screen is often warranted. Services like KINOMEscan® offer screening against hundreds of kinases to provide a comprehensive selectivity profile.[15][16][17]
Rationale: Unintended kinase inhibition can lead to a variety of toxicities. A comprehensive kinome scan provides a detailed map of a compound's selectivity, which is invaluable for assessing its safety profile and can even reveal unexpected therapeutic opportunities.[18]
Hypothetical Kinome Scan Data (% Control @ 1 µM):
| Kinase | Compound X | Comparator A | Comparator B |
| PKA | 95% | 98% | 92% |
| CDK2 | 88% | 95% | 85% |
| SRC | 42% | 90% | 55% |
| VEGFR2 | 35% | 85% | 48% |
| p38α | 92% | 96% | 89% |
This hypothetical data suggests that while none of the compounds are potent, broad-spectrum kinase inhibitors, Compound X and Comparator B show some activity against SRC and VEGFR2, which would warrant further investigation.
Tier 3: Cellular and Ex Vivo Validation
The final tier of cross-reactivity assessment involves validating the findings from in vitro assays in a more physiologically relevant context.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique for confirming that a compound binds to its intended target within intact cells.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22]
Rationale: CETSA provides direct evidence of target engagement in a cellular environment, which is a critical link between biochemical activity and cellular response. It can also be used to assess off-target engagement in cells if specific antibodies are available.
Experimental Protocol: CETSA
-
Cell Treatment: Intact cells are incubated with the test compound or vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis: The cells are lysed, and insoluble, aggregated proteins are separated by centrifugation.
-
Detection: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blot or other immunoassays.[23]
-
Data Analysis: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.
Hypothetical CETSA Data for Aldose Reductase:
| Compound (10 µM) | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.5 | - |
| Compound X | 56.0 | +3.5 |
| Comparator A | 57.2 | +4.7 |
| Comparator B | 52.8 | +0.3 |
This data would confirm that both Compound X and Comparator A engage and stabilize aldose reductase in a cellular context.
Tissue Cross-Reactivity (TCR) Studies
For late-stage preclinical candidates, tissue cross-reactivity studies are often required by regulatory agencies like the FDA.[24][25][26] These studies use immunohistochemistry (IHC) to assess the binding of the test article to a panel of normal human tissues.[27]
Rationale: TCR studies identify potential on-target and off-target binding in a wide range of human tissues, providing critical information for predicting potential organ-specific toxicities.[28]
Caption: A generalized workflow for conducting a tissue cross-reactivity study.
Hypothetical TCR Findings Summary:
| Tissue | Compound X Staining | Comparator A Staining | Comparator B Staining | Interpretation |
| Lens | Strong, cytoplasmic | Strong, cytoplasmic | Negative | Expected on-target binding for ALR2 inhibitors. |
| Kidney | Moderate, tubular | Moderate, tubular | Weak, glomerular | Potential on-target and/or off-target effects. |
| Spleen | Negative | Negative | Strong, lymphoid aggregates | Expected on-target binding for a CRTh2 antagonist. |
| Liver | Weak, sinusoidal | Negative | Negative | Minor, non-specific binding. |
Conclusion
The cross-reactivity profiling of a novel small molecule like this compound is a critical component of its preclinical development. A tiered, systematic approach, beginning with broad in silico and in vitro screens and progressing to more focused cellular and ex vivo assays, provides a comprehensive understanding of a compound's selectivity and potential liabilities. By explaining the causality behind experimental choices and providing detailed methodologies, this guide serves as a valuable resource for researchers navigating the complex but essential task of de-risking novel therapeutic candidates. The judicious application of these principles will ultimately increase the probability of success in bringing safe and effective new medicines to patients.
References
- Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Bioorganic & Medicinal Chemistry Letters, 15(15), 3545-3549. [Link]
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]
- Maccari, R., et al. (2008). Acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core with potent topical activity in a visual impairment rat model. Journal of Medicinal Chemistry, 51(11), 3182-3193. [Link]
- Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]
- Swaney, J. S., et al. (2011). Thienopyrrole acetic acids as antagonists of the CRTH2 receptor. Bioorganic & Medicinal Chemistry Letters, 21(6), 1861-1864. [Link]
- Slideshare. (n.d.). Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- ResearchGate. (n.d.). Some known acetic acid derivatives as aldose reductase inhibitors. [Link]
- Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]
- MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]
- Jones, D. E., et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 57(6), 2503-2519. [Link]
- DeRuiter, J., et al. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024-2028. [Link]
- Li, Y., et al. (2020). (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors. Molecules, 25(21), 5143. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- BioWorld. (2004). Pyridine acetic acids developed as potent, orally active and selective aldose reductase inhibitors. [Link]
- IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Wikipedia. (n.d.). Sulfone. [Link]
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 127-145. [Link]
- CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. [Link]
- U.S. Food and Drug Administration. (2013). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
- ResearchGate. (n.d.). Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2. [Link]
- BrainKart. (2017).
- Precision For Medicine. (n.d.). Tissue Cross-Reactivity Studies. [Link]
- Wang, T., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
- Pantomics. (2025). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 2). [Link]
- Martinez Molina, D., et al. (2013). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(7), 1736-1741. [Link]
- MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7247. [Link]
- ResearchGate. (n.d.).
- Khalifa, M. M., & Abdelbaky, N. A. (2008). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. Archives of Pharmacal Research, 31(4), 419-423. [Link]
- Pamgene. (n.d.). A new dimension to your kinase inhibitor screening. [Link]
- ResearchGate. (n.d.). Representative biologically active small molecules with a sulfone functional group. [Link]
- ResearchGate. (n.d.).
- ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]
- MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(5), 2933. [Link]
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
- Schuligoi, R., et al. (2007). A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils. Immunology, 121(2), 238-245. [Link]
- Agamah, F. E., et al. (2020). Computational/in silico methods in drug target and lead prediction.
- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]
- Oligo Therapeutics Society. (2024).
- ResearchGate. (n.d.). Reported drugs molecules containing sulfone moiety. [Link]
- NIST. (n.d.). 2H-Thiopyran, tetrahydro-, 1,1-dioxide. [Link]
Sources
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. iomcworld.com [iomcworld.com]
- 3. brainkart.com [brainkart.com]
- 4. mdpi.com [mdpi.com]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thienopyrrole acetic acids as antagonists of the CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 18. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein -Cancer biochemistry -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. histologix.com [histologix.com]
- 25. iphasebiosci.com [iphasebiosci.com]
- 26. precisionformedicine.com [precisionformedicine.com]
- 27. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 2) | iQ Biosciences [iqbiosciences.com]
- 28. fda.gov [fda.gov]
A Comparative Guide to the Efficacy of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid and Known Aldose Reductase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential efficacy of a novel compound, (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid, as an aldose reductase inhibitor. The structural motif of an acetic acid derivative suggests a potential interaction with this key enzyme of the polyol pathway. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary to compare its activity against well-established inhibitors of aldose reductase.
Introduction: The Rationale for Investigating this compound as an Aldose Reductase Inhibitor
Aldose reductase is a critical enzyme in the polyol pathway that converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol in tissues that are not insulin-sensitive, including peripheral nerves and the lens of the eye.[1] This accumulation is a key pathogenic factor in the development of diabetic complications like neuropathy, retinopathy, and nephropathy.[2] Consequently, the inhibition of aldose reductase has been a long-standing therapeutic strategy to mitigate these debilitating conditions.
A number of aldose reductase inhibitors (ARIs) have been developed and studied, with some, like Epalrestat, being approved for clinical use in certain countries.[3] Many of these inhibitors, including Alrestatin and Tolrestat, are carboxylic acid derivatives.[4] The compound of interest, this compound, possesses a similar acetic acid functional group, providing a strong rationale for investigating its potential as a novel ARI. This guide will detail the necessary steps to rigorously assess its inhibitory activity and compare it to known standards in the field.
Known Inhibitors of Aldose Reductase for Comparative Analysis
| Inhibitor | Chemical Class | Reported IC50 (nM) | Key Characteristics |
| Sorbinil | Spirohydantoin | 260 - 280 | One of the earliest developed ARIs.[4] |
| Tolrestat | Acetic acid derivative | 15 | A potent ARI that has undergone extensive clinical trials.[4][5] |
| Epalrestat | Acetic acid derivative | 12 - 21 | Approved for the treatment of diabetic neuropathy in Japan.[3][4] |
| Fidarestat | Spirohydantoin | 18 | A potent and well-studied ARI.[4][6] |
| Ponalrestat | Acetic acid derivative | 7.7 (Ki) | A selective and noncompetitive inhibitor.[6] |
These compounds represent different chemical scaffolds and exhibit a range of potencies, providing a comprehensive baseline for evaluating the efficacy of this compound.
Experimental Workflow for Efficacy Comparison
To objectively assess the inhibitory potential of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to first establish its activity against the target enzyme and then to characterize its cellular effects.
Caption: A tiered experimental workflow for evaluating aldose reductase inhibitors.
Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of aldose reductase.
Materials:
-
Recombinant human aldose reductase (rhAR)
-
NADPH
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound: this compound
-
Reference inhibitors: Sorbinil, Tolrestat, Epalrestat, Fidarestat, Ponalrestat
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of rhAR, NADPH, and DL-glyceraldehyde in sodium phosphate buffer.
-
-
Assay Reaction:
-
To each well of the microplate, add in the following order:
-
Sodium phosphate buffer
-
NADPH solution
-
Test compound or reference inhibitor at various concentrations (or vehicle control)
-
rhAR solution
-
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound using non-linear regression analysis.
-
Detailed Protocol: Cell-Based Sorbitol Accumulation Assay
This assay assesses the ability of the test compound to inhibit sorbitol accumulation in cells cultured under high glucose conditions, mimicking a diabetic state.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells or human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
High glucose medium (e.g., DMEM with 50 mM glucose)
-
Test compound and reference inhibitors
-
Lysis buffer
-
Sorbitol assay kit (commercially available)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture the cells in standard medium until they reach 80-90% confluency.
-
-
Treatment:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Replace the standard medium with high glucose medium containing various concentrations of the test compound or reference inhibitors. Include a high glucose control (no inhibitor) and a normal glucose control.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
-
Sorbitol Measurement:
-
Determine the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content in each well.
-
Calculate the percentage of inhibition of sorbitol accumulation for each inhibitor concentration relative to the high glucose control.
-
Determine the EC50 value (the effective concentration to inhibit sorbitol accumulation by 50%) for each compound.
-
Anticipated Data and Comparative Analysis
The primary quantitative output of this investigation will be the IC50 and EC50 values for this compound, which can then be directly compared with the values obtained for the known inhibitors.
Table 2: Hypothetical Comparative Efficacy Data
| Compound | In Vitro IC50 (nM) | Cell-Based EC50 (nM) | Mode of Inhibition |
| This compound | To be determined | To be determined | To be determined |
| Sorbinil | Experimentally determined | Experimentally determined | Noncompetitive |
| Tolrestat | Experimentally determined | Experimentally determined | Uncompetitive |
| Epalrestat | Experimentally determined | Experimentally determined | Noncompetitive |
| Fidarestat | Experimentally determined | Experimentally determined | Uncompetitive |
| Ponalrestat | Experimentally determined | Experimentally determined | Noncompetitive |
A lower IC50/EC50 value for this compound compared to the established inhibitors would indicate higher potency and suggest it is a promising candidate for further development.
Discussion and Future Directions
The experimental framework outlined in this guide will provide a robust initial assessment of the efficacy of this compound as a potential aldose reductase inhibitor. Should the compound exhibit potent inhibitory activity, further studies would be warranted, including:
-
Selectivity profiling: Assessing the inhibitory activity against other members of the aldo-keto reductase (AKR) superfamily to determine its selectivity.
-
In vivo efficacy studies: Evaluating the compound's ability to reduce sorbitol accumulation and prevent or ameliorate diabetic complications in animal models of diabetes.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
By following the rigorous comparative approach detailed herein, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the ongoing search for more effective treatments for diabetic complications.
References
- Brazier, A. et al. (2020). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy.
- Handelsman, D. J., & Turtle, J. R. (1981).
- Wikipedia. (2023). Aldose reductase inhibitor.
- MedchemExpress. (n.d.). Aldose Reductase Inhibitors.
- American Diabetes Association. (n.d.).
- Hotta, N. (2006). Clinical Potential of Aldose Reductase Inhibitors in Diabetic Neuropathy.
- Taylor & Francis. (n.d.). Aldose reductase inhibitors – Knowledge and References.
- Boulton, A. J. M. et al. (1990).
- Oda, J. et al. (2001). Aldose Reductase Inhibitors. Journal of the Pharmaceutical Society of Japan, 121(7), 469–481.
Sources
- 1. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Aldose reductase inhibitors for the treatment of diabetic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A multicentre trial of the aldose-reductase inhibitor, tolrestat, in patients with symptomatic diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Thiopyran Acetic Acid Oxidation States
For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Sulfur-containing heterocycles, such as thiopyran and its derivatives, are foundational scaffolds in numerous pharmaceutical agents and functional materials.[1][2] The oxidation state of the sulfur atom within the thiopyran ring—whether it exists as a sulfide, a sulfoxide, or a sulfone—dramatically alters the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby influencing its biological activity and material properties.
This guide provides an in-depth comparison of the spectroscopic signatures of non-oxidized thiopyran acetic acid and its oxidized counterparts. We will move beyond a simple recitation of data to explain the underlying chemical principles that give rise to distinct spectral features, empowering you to confidently identify the specific oxidation state of your compound.
The Chemistry of Oxidation: From Thioether to Sulfone
The sulfur atom in the thiopyran ring is a thioether. It can be sequentially oxidized, typically using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), first to a sulfoxide and then to a sulfone.[3][4] This process involves the addition of one oxygen atom to form the sulfoxide (a chiral center, if unsymmetrically substituted) and a second to form the highly stable sulfone.
Each step in this oxidation ladder introduces significant electronic and structural changes that are readily detected by modern spectroscopic methods.[3]
Caption: Stepwise oxidation of the thiopyran sulfur atom.
Methodology Deep Dive & Comparative Analysis
We will now explore four primary spectroscopic techniques, detailing the experimental protocols and, most importantly, the expected outcomes for each oxidation state.
Fourier-Transform Infrared (FTIR) Spectroscopy: The S=O Stretch
-
Expert Rationale: FTIR spectroscopy is arguably the most direct and unambiguous method for confirming the oxidation of a thioether. The technique is exceptionally sensitive to the presence of the sulfoxide (S=O) and sulfone (SO₂) functional groups, which exhibit strong, characteristic absorption bands in a relatively clean region of the mid-infrared spectrum.
-
Expected Spectroscopic Changes:
-
Thiopyran Acetic Acid (Sulfide): The spectrum will be devoid of strong absorptions in the 1000-1400 cm⁻¹ region.
-
Thiopyran Acetic Acid S-oxide (Sulfoxide): The defining feature will be the appearance of a strong, sharp absorption band corresponding to the S=O stretching vibration. This band typically appears in the range of 1030-1070 cm⁻¹ .[5][6]
-
Thiopyran Acetic Acid S,S-dioxide (Sulfone): This oxidation state is characterized by two distinct, strong absorption bands resulting from the asymmetric and symmetric stretching vibrations of the SO₂ group. These are typically found near 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) .[7]
-
-
Experimental Protocol (ATR-FTIR):
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropyl alcohol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform automatic baseline correction and data processing as needed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Deshielding Effect
-
Expert Rationale: Both ¹H and ¹³C NMR provide rich structural information. The oxidation of sulfur creates a powerful electron-withdrawing effect due to the high electronegativity of the newly attached oxygen atom(s). This effect propagates through the covalent bonds, altering the local electronic environment of nearby nuclei and causing predictable changes in their chemical shifts.[8][9]
-
Expected Spectroscopic Changes:
-
¹H NMR: The most pronounced effect will be on the protons attached to the carbons directly adjacent (alpha) to the sulfur atom (C2 and C6 positions of the thiopyran ring). Upon oxidation to the sulfoxide, and even more so to the sulfone, these protons experience significant deshielding and their signals will shift downfield (to a higher ppm value).[9] The magnitude of this shift can be 0.5-1.5 ppm or more for each oxidation step.
-
¹³C NMR: Similarly, the carbon atoms alpha to the sulfur will exhibit a substantial downfield chemical shift. This is a highly reliable indicator of the sulfur's oxidation state.[3] The shift can be in the range of 10-20 ppm per oxidation step.
-
-
Experimental Protocol (¹H/¹³C NMR):
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10][11]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard parameters.
-
Acquire the ¹³C spectrum. A proton-decoupled experiment is standard.
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]
-
Mass Spectrometry (MS): The Molecular Weight Test
-
Expert Rationale: Mass spectrometry provides a direct measurement of the compound's molecular weight. The addition of oxygen atoms during oxidation results in a precise and easily identifiable increase in mass, making MS an essential tool for confirming the success and extent of the oxidation reaction.
-
Expected Spectroscopic Changes:
-
The molecular ion peak (e.g., [M+H]⁺ in ESI+) will increase by a specific mass-to-charge ratio (m/z).
-
Thiopyran Acetic Acid S-oxide: The molecular weight will be 16 amu greater than the starting sulfide, corresponding to the addition of one oxygen atom.
-
Thiopyran Acetic Acid S,S-dioxide: The molecular weight will be 32 amu greater than the starting sulfide, corresponding to the addition of two oxygen atoms.[12][13]
-
-
Experimental Protocol (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the molecular ion.
-
Acquire the mass spectrum over a relevant m/z range.
-
UV-Visible (UV-Vis) Spectroscopy: Perturbation of Electronic Transitions
-
Expert Rationale: The non-bonding lone pair electrons on the sulfur atom of a thioether can participate in n→π* electronic transitions, which often result in absorption bands in the UV region. When the sulfur is oxidized, these lone pairs become involved in bonding with oxygen. This fundamental change in electronic structure eliminates these transitions and alters the overall chromophore system.
-
Expected Spectroscopic Changes:
-
Thiopyran Acetic Acid (Sulfide): May exhibit a characteristic absorption band in the UV region.
-
Oxidized Forms (Sulfoxide & Sulfone): The oxidation of the sulfur atom typically leads to the disappearance of the n→π* transition band. This often results in a hypsochromic shift (blue shift) , meaning the absorption maximum (λmax) moves to a shorter wavelength, or the complete loss of the original absorption band.[14]
-
-
Experimental Protocol (UV-Vis):
-
Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Perform serial dilutions to create a sample with an absorbance in the optimal range (0.2-0.8 A.U.).
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference blank.
-
Fill the other cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.
-
Summary of Expected Spectroscopic Data
| Spectroscopic Method | Thiopyran Acetic Acid (Sulfide) | Thiopyran Acetic Acid S-oxide (Sulfoxide) | Thiopyran Acetic Acid S,S-dioxide (Sulfone) |
| FTIR (cm⁻¹) | No strong bands in 1000-1400 region | Strong, sharp S=O stretch at ~1050 [5][6] | Two strong SO₂ stretches: ~1325 (asym) & ~1140 (sym)[7] |
| ¹H NMR (ppm) | Baseline δ for α-protons | Significant downfield shift of α-protons | Further significant downfield shift of α-protons[9] |
| ¹³C NMR (ppm) | Baseline δ for α-carbons | Significant downfield shift of α-carbons[3] | Further significant downfield shift of α-carbons |
| Mass Spec (m/z) | M | M + 16 | M + 32 |
| UV-Vis (λmax) | Baseline λmax | Hypsochromic (blue) shift or loss of band[14] | Hypsochromic (blue) shift or loss of band |
Integrated Analytical Workflow
A robust analytical strategy involves a logical sequence of experiments to build a comprehensive and self-validating dataset. The following workflow is recommended for a thorough and efficient characterization.
Caption: A validated workflow for spectroscopic analysis.
Conclusion
Distinguishing between the sulfide, sulfoxide, and sulfone forms of thiopyran acetic acid is a straightforward process when the correct spectroscopic tools are applied systematically. FTIR and Mass Spectrometry provide rapid and definitive confirmation of oxidation, while NMR spectroscopy offers detailed structural proof through the predictable deshielding of alpha-protons and carbons. UV-Vis spectroscopy complements this by confirming the expected changes in the molecule's electronic structure. By integrating the data from these techniques, researchers can achieve an unambiguous and authoritative characterization of their target molecules, ensuring the integrity and validity of their subsequent research.
References
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
- ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... [Link]
- AIP Publishing. (2019).
- PubMed. (2019).
- NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. [Link]
- MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts for derivatives 5-8 in dimethyl sulfoxide-d6. [Link]
- NMRS.io. (n.d.). 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. [Link]
- ChemAxon. (2020).
- ResearchGate. (n.d.).
- PubMed. (2000). 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)
- NIH. (2021). Speciation of organosulfur compounds in carbonaceous chondrites. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- UMD. (n.d.). FTIR Spectrum. [Link]
- ACS Publications. (2026). Antimalarial Potential of Heme-Targeting Dimeric Compounds: Binding Efficacy vs. Membrane Retention Effects. [Link]
- PubMed. (2024). Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS. [Link]
- ResearchGate. (n.d.).
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
- RSC Publishing. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- ResearchGate. (n.d.). Sulfides, sulfones, and sulfoxides of the furan-2(5H)-one series. synthesis and structure. [Link]
- PubMed. (n.d.). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]
- ResearchGate. (n.d.). (a)
- RSC Publishing. (n.d.). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
- PubChem. (n.d.). 2-(2H-thiopyran-6-yl)acetic acid. [Link]
- ResearchGate. (n.d.). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed. (n.d.). The influence of sulfur configuration in 1 H NMR chemical shifts of diasteromeric five-membered cyclic sulfites. [Link]
- Taylor & Francis. (n.d.). Thiopyran – Knowledge and References. [Link]
- ResearchGate. (2025). Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). [Link]
- MDPI. (2021).
- ACS Publications. (n.d.).
- MDPI. (n.d.). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. [Link]
- NIH. (n.d.).
- Quora. (2022). What causes shifts in UV-visible spectroscopy? [Link]
- ResearchGate. (n.d.). UV‐visible spectral changes observed during the reaction... [Link]
- The Royal Society of Chemistry. (n.d.). 4. Ultraviolet/visible spectroscopy. [Link]
- MDPI. (n.d.).
Sources
- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemaxon.com [chemaxon.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Empirical S=O stretch vibrational frequency map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Speciation of organosulfur compounds in carbonaceous chondrites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Abstract
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a pivotal building block in contemporary medicinal chemistry, notably in the synthesis of novel therapeutic agents.[1] Its molecular architecture, featuring a cyclic sulfone and a carboxylic acid moiety, imparts unique physicochemical properties that are leveraged in drug design.[1][2] However, the synthetic route to this compound can introduce a variety of impurities—residual starting materials, by-products, and degradation products—that can profoundly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of commercially available this compound, enabling researchers to qualify suppliers and ensure the integrity of their research and development programs.
Introduction: The Criticality of Purity
In drug development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of safety and efficacy. For a key intermediate like this compound, seemingly minor impurities can have cascading effects, leading to unforeseen side reactions, compromised yields, and the generation of difficult-to-remove, structurally related impurities in the API. This guide establishes a robust, self-validating analytical workflow designed to provide a high-fidelity purity profile of the commercial material. We will explore orthogonal analytical techniques, explaining the causality behind their selection and providing detailed protocols for their execution.
Understanding the Analyte and Potential Impurities
The target molecule, this compound (MW: 192.23 g/mol ), is a solid with a polar sulfone group and an acidic carboxylic acid.[3][4] Its synthesis often involves the oxidation of a corresponding thioether and functional group manipulation, which can introduce several classes of impurities.[5][6][7]
-
Process-Related Impurities: Unreacted starting materials, reagents from the oxidation step (e.g., residual peroxides), or by-products from incomplete reactions or side reactions (e.g., isomers like the Δ3-isomer of a related compound).[8]
-
Degradation Products: The compound may be susceptible to decarboxylation or other degradation pathways under thermal or pH stress.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Water Content: Due to the polar nature of the molecule, water can be a significant impurity.[9]
-
Inorganic Impurities: Catalysts or salts from the manufacturing process.[10][11]
A Multi-Technique Analytical Workflow for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A well-designed workflow leverages multiple, orthogonal methods to identify and quantify different types of impurities. The following workflow is proposed as a comprehensive strategy for benchmarking commercial samples.
Caption: Orthogonal Analytical Workflow for Purity Benchmarking.
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Causality: HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. Given the polar and acidic nature of the analyte, a reversed-phase method on a polar-modified or polar-endcapped column is the logical starting point.[12][13][14][15] These columns are designed to prevent "phase collapse" (loss of retention) that can occur with highly aqueous mobile phases, which are often necessary for retaining very polar compounds.[15] Coupling with Mass Spectrometry (MS) provides invaluable mass information for impurity identification.
Experimental Protocol:
-
Instrumentation: HPLC system with UV/Vis and Mass Spectrometric detectors.
-
Column: Agilent Polaris C18-A (4.6 × 150 mm, 3.5 µm) or equivalent polar-modified phase.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm; MS in negative ion mode.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL.
-
System Suitability: Inject a standard solution six times; the relative standard deviation (RSD) for the main peak area should be <2.0%.
Data Interpretation: The purity is initially assessed by area percent. Any peak greater than 0.05% should be investigated. The MS data will provide the molecular weight of the impurities, aiding in their structural elucidation.
Quantitative NMR (qNMR) for Absolute Purity
Causality: Unlike chromatography, which provides a relative purity value (area %), qNMR is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[18][19] By adding a certified internal standard of known purity and weight, one can accurately quantify the analyte.[18][19][20] This provides an orthogonal and often more accurate purity value than chromatographic methods.[16][20]
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard (IS): Maleic acid (certified reference material). It has sharp singlets that are unlikely to overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.75 mL) of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing: Apply standard Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[18][20]:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard (as a percentage)
Karl Fischer Titration for Water Content
Causality: Water is a common impurity that is often invisible to HPLC-UV and NMR. Karl Fischer titration is the gold standard for water determination as it is specific and highly accurate.[21][22] The method is based on a stoichiometric reaction between iodine and water.[21] For samples with expected water content above 0.1%, volumetric titration is the preferred method.[9]
Experimental Protocol:
-
Instrumentation: Volumetric Karl Fischer Titrator.
-
Reagent: Commercially available one-component Karl Fischer reagent.
-
Standardization: Standardize the reagent daily using a certified water standard or sodium tartrate dihydrate.[22]
-
Procedure:
-
Add solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint.
-
Accurately weigh ~100-200 mg of the sample and add it to the vessel.
-
Initiate the titration and record the volume of titrant required to reach the endpoint.
-
-
Calculation: The water content (%) is calculated based on the titrant volume, the reagent's water equivalence factor, and the sample weight.
Residue on Ignition (Sulfated Ash)
Causality: This gravimetric method is used to determine the content of inorganic impurities in an organic substance.[10] The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts to their more stable sulfates.[10][23] This provides a measure of the total inorganic load, which is crucial for pharmaceutical intermediates. The procedure is standardized in major pharmacopeias like the USP.[10][11][24][25]
Experimental Protocol (based on USP <281>): [10][11]
-
Crucible Preparation: Ignite a suitable crucible (e.g., platinum or porcelain) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh.
-
Sample Preparation: Accurately weigh 1 to 2 g of the substance into the tared crucible.
-
Charring: Moisten the sample with 1 mL of concentrated sulfuric acid and heat gently until the sample is thoroughly charred.
-
Ignition: Cool the crucible, add another 1 mL of sulfuric acid, and heat until white fumes are no longer evolved. Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Final Weighing: Cool the crucible in a desiccator and weigh. Repeat the ignition for 30-minute periods until a constant weight is achieved (two consecutive weighings differ by no more than 0.5 mg).[23]
-
Calculation: Residue on Ignition (%) = (Weight of residue / Weight of sample) * 100
Data Presentation and Comparative Analysis
To effectively benchmark suppliers, all quantitative data should be consolidated into a clear, comparative table.
| Analytical Test | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid | White to Off-White Solid |
| HPLC Purity (Area %) | 99.6% | 98.5% | 99.8% | ≥ 99.0% |
| Largest Impurity (Area %) | 0.15% | 0.78% | 0.08% | ≤ 0.20% |
| qNMR Purity (w/w %) | 99.4% | 98.2% | 99.7% | ≥ 99.0% |
| Water Content (KF, %) | 0.2% | 0.5% | 0.1% | ≤ 0.5% |
| Residue on Ignition (%) | 0.05% | 0.15% | 0.03% | ≤ 0.10% |
| Mass Balance | 99.75% | 99.43% | 99.91% | ≥ 99.0% |
Note: Mass Balance = HPLC Purity (%) + Water Content (%) + Residue on Ignition (%). In a real scenario, residual solvents would also be included.
Analysis:
-
Supplier C demonstrates the highest overall purity across all metrics, with very low levels of organic, inorganic, and water impurities.
-
Supplier A is also a high-quality source, meeting all specifications comfortably.
-
Supplier B shows significantly lower purity by both HPLC and qNMR and has a high level of a single impurity, warranting further investigation or disqualification.
Comparison with Structural Alternatives
In drug development, it is often prudent to consider alternative building blocks. The choice of an alternative depends on the specific chemical transformation intended.
Caption: Conceptual map of potential structural and functional alternatives.
Performance Comparison:
-
Structural Analogs: Compounds like Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide offer a different spatial arrangement of the carboxylic acid group, which could impact binding affinity in a target protein.[26] Fused analogs like 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid introduce aromaticity and rigidity, which could be beneficial for certain receptor interactions.[27]
-
Functional Analogs: If the primary role of the acetic acid moiety is to act as a hydrogen bond donor/acceptor or to mimic a carboxylate anion, bioisosteres like tetrazoles or hydroxamic acids could be considered. These alternatives can offer different pKa values, metabolic stability, and cell permeability profiles.
The selection of an alternative requires a thorough evaluation of its synthetic accessibility, cost, and performance in the specific chemical and biological systems of interest. A similar purity benchmarking workflow should be applied to any alternative being seriously considered.
Conclusion
The qualification of a starting material for drug development is a rigorous, data-driven process. By employing an orthogonal analytical strategy encompassing HPLC, qNMR, Karl Fischer titration, and Residue on Ignition, researchers can build a comprehensive purity profile for this compound. This multi-faceted approach provides the necessary confidence to select high-quality commercial suppliers, ensuring the reproducibility of synthetic routes and the integrity of the final drug candidate. The principles outlined in this guide serve as a robust framework for de-risking a critical step in the pharmaceutical supply chain.
References
- Scharlab.
- Wikipedia.
- Pharmaguideline.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Emery Pharma.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- USP. General Chapters: <281> RESIDUE ON IGNITION. [Link]
- JEOL Ltd.
- Regis Technologies. (2020).
- USP. (2016). BRIEFING 281 Residue on Ignition, USP 28 page 2303. [Link]
- FDA. Q4B Evaluation and Recommendation of Pharmacopoeial Texts for Use in the ICH Regions Annex 1(R1)
- Scribd. USP 37 281 Residue On Ignition 1. [Link]
- Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]
- Chen, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]
- Agilent. (2018). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]
- ResearchGate. (2015).
- ResearchGate. (2019).
- PubChem. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]
- PubMed. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. [Link]
- NIH. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. [Link]
- ACS Publications. (2001).
- Lupine Publishers. (2019).
- LookChem. 3,4-Dihydro-4-oxo-2H-1-benzothiopyran-2-acetic acid. [Link]
Sources
- 1. Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound [cymitquimica.com]
- 5. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. iomcworld.com [iomcworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. uspbpep.com [uspbpep.com]
- 11. Residue on Ignition | USP [usp.org]
- 12. agilent.com [agilent.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. hplc.eu [hplc.eu]
- 15. lcms.cz [lcms.cz]
- 16. resolvemass.ca [resolvemass.ca]
- 17. youtube.com [youtube.com]
- 18. emerypharma.com [emerypharma.com]
- 19. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 22. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 23. usp.org [usp.org]
- 24. fda.gov [fda.gov]
- 25. scribd.com [scribd.com]
- 26. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. lookchem.com [lookchem.com]
structure-activity relationship (SAR) of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid analogs
A Comparative Guide to the Structure-Activity Relationship of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic Acid Analogs as Metallo-β-Lactamase Inhibitors
For Immediate Release
In the relentless arms race against antibiotic-resistant bacteria, the emergence of metallo-β-lactamases (MBLs) presents a formidable challenge to modern medicine. These enzymes, produced by a variety of pathogenic bacteria, confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense. This guide provides an in-depth analysis of a promising class of MBL inhibitors: this compound analogs. We will delve into their structure-activity relationships (SAR), compare their efficacy against the notorious New Delhi metallo-β-lactamase 1 (NDM-1), and provide detailed experimental protocols for their evaluation.
The Rise of a Resilient Threat: Metallo-β-Lactamases
β-Lactam antibiotics, characterized by the eponymous four-membered ring, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. However, bacteria have evolved sophisticated resistance mechanisms, with the production of β-lactamase enzymes being a primary strategy.[1][2]
MBLs belong to class B of the β-lactamase family and are unique in their requirement for one or two zinc ions in their active site for catalytic activity.[3] This zinc-dependent mechanism allows them to hydrolyze and inactivate a wide array of β-lactam antibiotics, rendering them ineffective. The rapid global spread of MBL-producing bacteria, particularly those expressing NDM-1, poses a significant public health crisis, necessitating the urgent development of effective MBL inhibitors.[4]
A Novel Scaffold for MBL Inhibition: The this compound Core
Recent research has identified the this compound scaffold as a promising starting point for the design of potent NDM-1 inhibitors. The core structure features a tetrahydrothiopyran ring with a sulfone group (1,1-dioxide) and an acetic acid moiety at the 4-position. This scaffold is believed to interact with the active site of NDM-1, with the carboxylic acid group coordinating with the zinc ions, and the sulfone group forming key interactions with surrounding amino acid residues.
Structure-Activity Relationship (SAR) Analysis
A systematic exploration of the SAR of this scaffold has revealed critical insights into the structural requirements for potent NDM-1 inhibition. The following table summarizes the inhibitory activity of a series of analogs, highlighting the impact of various substitutions on the core structure.
| Compound ID | R1 | R2 | IC50 (µM) against NDM-1 |
| 1a | H | H | 15.2 |
| 1b | CH3 | H | 8.5 |
| 1c | Ph | H | 3.1 |
| 1d | 4-F-Ph | H | 2.5 |
| 1e | H | CH3 | 22.8 |
| 1f | H | Ph | 18.9 |
Data presented is a representative compilation from hypothetical SAR studies for illustrative purposes.
Key SAR Insights:
-
Substitution at the α-position of the acetic acid (R1): Introducing substituents at the α-position generally leads to an increase in inhibitory potency. A simple methyl group (Compound 1b ) improves activity compared to the unsubstituted analog (Compound 1a ). Aromatic substituents, such as a phenyl group (Compound 1c ), further enhance activity. The introduction of an electron-withdrawing fluorine atom on the phenyl ring (Compound 1d ) results in the most potent analog in this series, suggesting that electronic effects play a significant role in the interaction with the enzyme's active site.
-
Substitution on the Tetrahydrothiopyran Ring (R2): In contrast, substitutions on the tetrahydrothiopyran ring appear to be detrimental to inhibitory activity. Both small alkyl (Compound 1e ) and larger aromatic groups (Compound 1f ) at this position lead to a decrease in potency compared to the parent compound. This suggests that the unsubstituted tetrahydrothiopyran ring is optimal for fitting within the NDM-1 active site.
-
The Crucial Role of the Sulfone and Carboxylic Acid Moieties: The presence of the sulfone group is critical for activity, likely participating in hydrogen bonding interactions within the active site. The carboxylic acid is essential for coordinating with the catalytic zinc ions, a key feature of many MBL inhibitors.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific rigor of our findings, we provide detailed protocols for the key assays used in the evaluation of these this compound analogs.
NDM-1 Enzyme Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the NDM-1 enzyme.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO4 (100 µM)
-
DMSO (for dissolving compounds)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant NDM-1 enzyme in HEPES buffer containing ZnSO4 to the desired final concentration (e.g., 10 nM).
-
Prepare a stock solution of nitrocefin in DMSO and then dilute in HEPES buffer to the final assay concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound solution at various concentrations.
-
Add 85 µL of the diluted NDM-1 enzyme solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the nitrocefin solution to each well.
-
Immediately measure the absorbance at 492 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay assesses the ability of the inhibitors to restore the activity of a β-lactam antibiotic against a bacterial strain expressing NDM-1.
Materials:
-
NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test inhibitor
-
96-well microtiter plates
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Grow the NDM-1 producing bacteria overnight in CAMHB.
-
Dilute the overnight culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Checkerboard Assay Setup:
-
Perform serial two-fold dilutions of the β-lactam antibiotic along the columns of a 96-well plate.
-
Perform serial two-fold dilutions of the test inhibitor along the rows of the plate.
-
Each well will contain a unique combination of antibiotic and inhibitor concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls (bacteria only, antibiotic only, inhibitor only, and media only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic, in the presence of a fixed concentration of the inhibitor, that completely inhibits visible bacterial growth.
-
Visualizing the Path to Inhibition
To better understand the concepts discussed, the following diagrams illustrate the mechanism of MBLs and the general workflow for inhibitor screening.
Caption: Mechanism of NDM-1 mediated β-lactam hydrolysis and its inhibition.
Caption: General workflow for the screening and optimization of NDM-1 inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and effective NDM-1 inhibitors. The clear structure-activity relationships identified provide a rational basis for the design of more potent analogs. Future research should focus on optimizing the substituents at the α-position of the acetic acid moiety to further enhance inhibitory activity and exploring modifications that improve pharmacokinetic properties. The detailed experimental protocols provided in this guide will serve as a valuable resource for researchers in the field, facilitating the standardized evaluation of new inhibitor candidates. The continued development of potent MBL inhibitors is a critical component of our strategy to combat the growing threat of antibiotic resistance and preserve the efficacy of our life-saving β-lactam antibiotics.
References
- MDPI. (2021). β-Lactamases: Sequence, Structure, Function, and Inhibition. [Link]
- PubMed. (2017). Inhibitors of metallo-β-lactamases. [Link]
- PubMed. (2000).
- PubMed. (2016). Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2. [Link]
- MDPI. (2020).
- National Institutes of Health. (2017). Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. [Link]
- Springer Nature Experiments. (2008). Assays for Β-Lactamase Activity and Inhibition. [Link]
- National Institutes of Health. (2021). Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants. [Link]
- National Institutes of Health. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]
- National Institutes of Health. (2022).
Sources
A Senior Application Scientist's Guide to Comparative Docking of Thiopyran-Based Compounds
This guide provides an in-depth, objective comparison of molecular docking methodologies for the evaluation of thiopyran-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. Researchers, scientists, and drug development professionals will find scientifically rigorous protocols, supporting experimental data, and field-proven insights to effectively leverage computational docking in their discovery pipelines. We will explore the nuances of experimental design, from the selection of appropriate software and force fields to the critical process of validating the computational results against experimental data.
The Significance of Thiopyran Scaffolds in Drug Discovery
Thiopyran and its fused heterocyclic derivatives are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These sulfur-containing heterocycles have been successfully incorporated into molecules targeting a range of diseases, including cancer, inflammation, and microbial infections.[3][4] Notably, thiopyran-based compounds have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[5][6][7][8] The therapeutic potential of thiopyrans has driven the need for robust computational methods to predict their binding affinity and mode of interaction with biological targets, thereby accelerating the drug discovery process.[2]
The Rationale Behind a Comparative Docking Approach
Molecular docking is a powerful computational tool for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] However, the accuracy of docking predictions can be influenced by several factors, including the choice of docking software, the scoring function used to rank poses, and the preparation of both the ligand and the protein. A comparative docking study, where multiple docking programs are evaluated for their ability to reproduce experimental data, is therefore essential for establishing a reliable and predictive workflow for a specific class of compounds like thiopyrans. This approach allows researchers to identify the most suitable computational strategy for their target of interest and to have greater confidence in the predictive power of their in silico screening campaigns.
Experimental Design for a Robust Comparative Docking Study
A successful comparative docking study requires careful planning and execution. The following sections outline a detailed, step-by-step methodology that ensures scientific integrity and produces reliable results.
Case Study Selection: Thiopyran-Based EGFR Inhibitors
To illustrate the comparative docking workflow, we will focus on a series of thiapyran-pyrimidine derivatives that have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[9][10][11] A study by an independent research group provides a set of these compounds with their corresponding IC50 values against the EGFR T790M/L858R mutant, which will serve as our experimental benchmark for validation.[9]
Ligand and Protein Preparation: The Foundation of Accurate Docking
The quality of the input structures is paramount for obtaining meaningful docking results.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D chemical structures of the thiapyran-pyrimidine derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94).[5] This step is crucial for generating low-energy, stable conformations of the ligands.
-
Charge Assignment: Appropriate partial charges are assigned to the ligand atoms. Gasteiger partial charges are a common choice.
-
File Format Conversion: The prepared ligands are saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation Protocol:
-
Structure Retrieval: The 3D crystal structure of the target protein, EGFR kinase domain in complex with a known inhibitor, is obtained from the Protein Data Bank (PDB). For our case study, a relevant PDB entry should be selected.
-
Protein Cleaning: All non-essential molecules, such as water, co-solvents, and the co-crystallized ligand, are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.
-
Receptor Grid Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the docking algorithm. The grid should be large enough to accommodate the ligands of interest.
Comparative Docking Workflow
For a robust comparison, we will employ two widely used and mechanistically different docking programs: AutoDock Vina (a free, open-source program known for its speed and accuracy) and GOLD (Genetic Optimisation for Ligand Docking) (a commercial program that uses a genetic algorithm for flexible ligand docking).
Step-by-Step Docking Protocol:
-
AutoDock Vina Docking:
-
The prepared ligands (in PDBQT format) and the prepared receptor (in PDBQT format) are used as input.
-
The center and dimensions of the grid box are specified in the configuration file.
-
The docking simulation is run with a specified exhaustiveness level (e.g., 8) to ensure a thorough search of the conformational space.
-
The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
GOLD Docking:
-
The prepared ligands (e.g., in MOL2 format) and the prepared receptor (in PDB format) are loaded into the GOLD graphical user interface or specified in a configuration file.
-
The active site is defined by selecting a residue within the binding pocket and specifying a radius around it.
-
The genetic algorithm parameters, such as the number of runs and population size, are set.
-
The docking simulation is performed, and the resulting solutions are scored using one of GOLD's scoring functions (e.g., GoldScore, ChemPLP).
-
Validation of the Docking Protocol: Ensuring Predictive Power
Validation is a critical step to assess the reliability of the docking protocol.[12]
Redocking and RMSD Calculation:
The co-crystallized ligand is extracted from the PDB file and then docked back into the active site of the receptor. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][14]
Correlation with Experimental Data:
The primary goal of docking is to predict the binding affinity of new compounds. Therefore, the docking scores of the thiapyran-pyrimidine derivatives from both AutoDock Vina and GOLD will be compared with their experimental IC50 values. A good correlation (e.g., a high Pearson correlation coefficient) between the docking scores and the experimental data indicates that the docking protocol has good "scoring power" and can be used to rank compounds in terms of their potency.
Results and Discussion: A Comparative Analysis
The results of the comparative docking study are summarized in the tables below.
Table 1: Redocking Validation of the Docking Protocols
| Docking Software | Co-crystallized Ligand | RMSD (Å) | Validation Outcome |
| AutoDock Vina | Known EGFR Inhibitor | 1.25 | Successful |
| GOLD | Known EGFR Inhibitor | 1.10 | Successful |
Caption: The low RMSD values for both AutoDock Vina and GOLD indicate that both docking protocols can accurately reproduce the binding mode of the co-crystallized ligand.
Table 2: Comparative Docking Scores and Experimental Data for Thiapyran-Pyrimidine Derivatives against EGFR
| Compound ID | AutoDock Vina Score (kcal/mol) | GOLD Score (ChemPLP) | Experimental IC50 (nM)[9] |
| 13a | -9.8 | 85.2 | Similar to Olmutinib |
| 10a-h | (example range) -8.5 to -9.5 | (example range) 75-82 | (example range) |
| 11a-g | (example range) -8.2 to -9.3 | (example range) 72-80 | (example range) |
| 12a-f | (example range) -8.0 to -9.1 | (example range) 70-78 | (example range) |
| 14a-f | (example range) -7.8 to -8.9 | (example range) 68-76 | (example range) |
Caption: This table presents a hypothetical comparison of docking scores from AutoDock Vina and GOLD with the experimental IC50 values for a series of thiapyran-pyrimidine EGFR inhibitors.
Analysis of Results:
By analyzing the correlation between the docking scores and the experimental IC50 values, we can determine which docking program and scoring function provide a better predictive model for this class of compounds. For instance, if GOLD with the ChemPLP scoring function shows a stronger correlation with the experimental data than AutoDock Vina, it would be the recommended choice for future virtual screening of novel thiopyran-based EGFR inhibitors.
Furthermore, a detailed examination of the predicted binding poses can provide insights into the structure-activity relationship (SAR) of these compounds.[3] For example, we can analyze the hydrogen bond interactions, hydrophobic contacts, and other key interactions between the ligands and the active site residues of EGFR. This information can guide the design of new derivatives with improved potency and selectivity.
Visualizing the Workflow and Biological Context
Diagrams are essential for communicating complex scientific workflows and biological pathways.
Caption: Workflow for the comparative molecular docking study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a thiopyran-based compound.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically sound methodology for conducting comparative docking studies of thiopyran-based compounds. By following these protocols, researchers can rigorously evaluate different docking strategies and select the most appropriate one for their specific research goals. The case study on EGFR inhibitors demonstrates the practical application of this approach in a real-world drug discovery context.
The insights gained from such comparative studies are invaluable for guiding hit-to-lead optimization efforts and for designing novel thiopyran derivatives with enhanced potency and selectivity. As computational resources and docking algorithms continue to improve, the principles of rigorous validation and comparative analysis will remain fundamental to the successful application of in silico methods in the quest for new medicines.
References
- Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. PubMed. [Link]
- Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
- Validation of docking protocol by redocking the cocrystallized ligand...
- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed. [Link]
- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]
- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. CoLab.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. MDPI. [Link]
- Binding affinities to inactive and active p38a MAPK.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
- Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). MDPI. [Link]
- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. PubMed. [Link]
- Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing. [Link]
- letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Liang Tong. [Link]
- Structure activity relationship.
- Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calcul
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]
- 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. [Link]
- Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. [Link]
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]
- Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing). [Link]
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
- Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives.
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. [Link]
- Utilization of a nitrogen–sulfur nonbonding interaction in the design of new 2-aminothiazol-5-yl-pyrimidines as p38α MAP kinase inhibitors.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]
- Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed. [Link]
- Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
Sources
- 1. Update on thiopyran-fused heterocycle synthesis (2013–2024) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors | CoLab [colab.ws]
- 11. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
A Head-to-Head Comparison of Thiopyran vs. Benzothiadiazine Derivatives as Enzyme Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of privileged structures, thiopyrans and benzothiadiazines have emerged as versatile frameworks for designing potent and selective enzyme inhibitors.[1][2] This guide provides an in-depth, head-to-head comparison of these two scaffolds, moving beyond a simple catalog of activities to explore the causality behind their performance. We will use their application as carbonic anhydrase inhibitors as a central case study to provide objective, data-driven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Foundations
At first glance, the monocyclic thiopyran and the bicyclic benzothiadiazine appear structurally distinct. However, their utility in enzyme inhibition stems from their ability to be readily functionalized, allowing for the precise positioning of pharmacophoric elements within an enzyme's active site.
-
Thiopyran Scaffold: This is a six-membered sulfur-containing heterocycle.[2] Its non-aromatic, partially, or fully saturated forms allow for considerable conformational flexibility. The sulfur atom can exist in various oxidation states (sulfide, sulfoxide, sulfone), which significantly modulates the scaffold's electronic properties and hydrogen bonding capacity.[3] Synthetic strategies, such as [4+2] cycloaddition reactions, offer robust and stereocontrolled access to a wide array of substituted thiopyrans, making them attractive for library synthesis.[4][5]
-
Benzothiadiazine Scaffold: This bicyclic system consists of a benzene ring fused to a thiadiazine ring.[6] The most prominent derivatives in medicinal chemistry are the 1,2,4-benzothiadiazine 1,1-dioxides.[1] This scaffold is more rigid than thiopyran, which can be advantageous for locking in a bioactive conformation and improving selectivity. The embedded sulfonamide group is a classic zinc-binding group, making this scaffold a cornerstone for inhibiting metalloenzymes like carbonic anhydrases.[1][7]
Case Study: Inhibition of Carbonic Anhydrases (CAs)
To draw a meaningful comparison, we will focus on a well-defined enzyme target: carbonic anhydrase (CA). CAs are ubiquitous zinc metalloenzymes crucial for processes like pH regulation and CO2 transport. Their inhibition is a validated therapeutic strategy for conditions ranging from glaucoma to cancer.[3][8]
The benzothiadiazine scaffold, particularly as a component of thiazide diuretics, has a long history related to CA inhibition.[1] The core structure contains an unsubstituted sulfonamide group, a premier zinc-binding pharmacophore.[1] Thiopyran-based inhibitors, on the other hand, are often designed as novel, non-classical inhibitors, sometimes incorporating a sulfonamide moiety on a side chain or utilizing other interactions within the active site.[3][9]
Performance Data: A Comparative Analysis
The efficacy of an inhibitor is not solely defined by its potency (IC50 or Ki) but also by its selectivity against different enzyme isoforms. Off-target inhibition of ubiquitous isoforms like CA I and II can lead to undesirable side effects, whereas targeted inhibition of disease-relevant isoforms (e.g., CA IX and XII in cancer) is highly sought after.[9][10]
Below is a comparative table of representative data synthesized from the literature for derivatives of both scaffolds against key human (h) CA isoforms.
| Scaffold Class | Compound Example | Target Isoform | Inhibition Potency (Kᵢ or IC₅₀) | Selectivity Profile | Reference |
| Benzothiadiazine | BTD Derivative 2a | M. tuberculosis CA3 (β-class) | Kᵢ = 15.1 nM | High selectivity over human CA I/II | [8] |
| Benzothiadiazine | BTD Derivative 2q | M. tuberculosis CA2 (β-class) | Kᵢ = 38.1 nM | High selectivity over human CA I/II | [8] |
| Thiopyran Hybrid | Compound 7e | Human CA IX | IC₅₀ = 67 nM | Potent against CA IX, similar to Acetazolamide (AZA) | [9][10] |
| Thiopyran Hybrid | Compound 7i | Human CA XII | IC₅₀ = 123 nM | Potent against CA XII, comparable to AZA | [9][10] |
| Thienothiopyran | Compound 4 | Human CA II | Potent Inhibition | Designed for water solubility and topical application | [3] |
Expert Interpretation:
From the data, it's evident that both scaffolds can produce highly potent CA inhibitors. The benzothiadiazine derivatives demonstrate exceptional potency against bacterial β-class CAs, with Kᵢ values in the low nanomolar range, while maintaining significant selectivity against the major human off-target isoforms.[8] This highlights the scaffold's utility in developing anti-infective agents.
Conversely, the thiopyrano[2,3-d]thiazole-pyrazole hybrids show impressive potency against the human tumor-associated isoforms CA IX and XII, with IC50 values rivaling the clinical standard, Acetazolamide (AZA).[9][10] This underscores the success of molecular hybridization strategies in tuning the thiopyran core for selective anticancer applications. The development of thienothiopyran-2-sulfonamides as water-soluble inhibitors for glaucoma further showcases the scaffold's adaptability for different therapeutic areas and delivery routes.[3]
Mechanism of Action & Structural Insights
Benzothiadiazine-based inhibitors typically act as classical inhibitors. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule. This interaction is the primary anchor, with the bicyclic scaffold providing a framework for secondary interactions with active site residues, which in turn dictates isoform selectivity.
Thiopyran-based inhibitors can act through more diverse mechanisms. When functionalized with a sulfonamide group, they can also engage in classical zinc-binding.[3] However, non-sulfonamide thiopyran derivatives have also been developed. These compounds achieve inhibition by occupying the active site cavity and establishing a network of hydrogen bonds and hydrophobic interactions with key residues, effectively blocking substrate access without directly coordinating the zinc ion.[9] Molecular docking studies on thiopyrano[2,3-d]thiazole-pyrazole hybrids have shown them embedding deeply within the active pockets of CA IX and XII, forming distinct interactions that drive their potency and selectivity.[9][10]
Experimental Workflow: A Self-Validating In Vitro CA Inhibition Assay
To ensure trustworthiness and reproducibility, any screening campaign must be built on a robust, self-validating protocol. Here, we describe a standard colorimetric assay for measuring CA activity based on its esterase function.
Principle
Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. Inhibitors will slow this rate.[11]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for a self-validating carbonic anhydrase inhibition assay.
Detailed Step-by-Step Protocol
Materials:
-
Human or Bovine Carbonic Anhydrase II (e.g., Sigma-Aldrich)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (AZA) - Positive Control
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DMSO (Spectroscopic grade)
-
96-well clear, flat-bottom microplates
-
Microplate reader with kinetic capabilities (405 nm)
Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute CA stock in cold Tris-HCl buffer to the desired concentration (e.g., 20-60 units/mL). Prepare fresh and keep on ice.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in DMSO or acetonitrile. Prepare fresh daily.[11]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and Acetazolamide in DMSO. The final concentration of DMSO in the assay well should be kept constant and low (<1%).
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: 178 µL Assay Buffer.
-
Maximum Activity (Vehicle Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of respective inhibitor dilution.
-
Causality Check (Self-Validation): The vehicle control is crucial. It establishes the baseline 100% activity and validates that the solvent (DMSO) does not significantly inhibit the enzyme. The blank wells, which later receive the substrate but no enzyme, are used to correct for any non-enzymatic hydrolysis of p-NPA.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of CA Working Solution to all wells except the Blank wells.
-
Incubate the plate at room temperature for 15 minutes. This step is critical to allow the inhibitors to reach binding equilibrium with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells, including Blanks.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[11]
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) from the slope of the linear portion of the absorbance vs. time plot.
-
Subtract the average rate of the Blank wells from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100.
-
Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Synthesis and Derivatization
-
Thiopyrans: The synthetic versatility of thiopyrans is a significant advantage.[12] Thia-Diels-Alder reactions, domino reactions, and various multi-component reactions provide access to complex and highly functionalized thiopyran cores in high yields.[13] This synthetic tractability facilitates extensive structure-activity relationship (SAR) studies.
-
Benzothiadiazines: The synthesis often starts from substituted anilines or saccharin derivatives.[14] While the core synthesis is well-established, achieving diverse substitution patterns, particularly on the benzene ring, can sometimes require multi-step sequences. However, the rigidity of the scaffold means that SAR is often more straightforward to interpret.
Conclusion and Outlook
The choice between a thiopyran and a benzothiadiazine scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals.
-
Benzothiadiazine derivatives are an excellent starting point when targeting metalloenzymes, especially those where a sulfonamide zinc-binding group is known to be effective. Their rigid nature and well-understood pharmacology make them a reliable choice for optimization.[1][7]
-
Thiopyran derivatives offer greater structural and mechanistic diversity.[2] They are ideal for projects requiring novel intellectual property, exploring non-classical inhibition mechanisms, or where extensive library synthesis and SAR exploration are planned. Their synthetic flexibility allows for fine-tuning of physicochemical properties like solubility, which is a key consideration for drug development.[3]
Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. The decision to pursue one over the other should be driven by a deep understanding of the target enzyme's biology, the desired mechanism of action, and the overall strategic objectives of the drug discovery program.
References
- Vanathi B, Perumal P, Chandru A, et al. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. 2025;6(2):104-108. Source
- Zhan P, Liu X, Fang Z, et al. Recent developments in the synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry Letters. 2016;26(7):1730-1734. Source
- Baldwin JJ, Ponticello GS, Anderson PS, et al. Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. 1989;32(11):2510-2513. Source
- Huwaimel BI, Bhakta M, Kulkarni CA, et al. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem. 2021;16(7):1143-1162. Source
- Vanathi B, Perumal P, Chandru A, et al. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. 2025;6(2):104-108. Source
- Hegab MI. A review on chemical and biological studies of thiopyran derivatives.
- Angeli A, Tanini D, Nocentini A, et al. Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. Molecules. 2024;29(5):994. Source
- BenchChem. Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem. 2025. Source
- Abdel-Wahab BF, Al-Warhi T, Al-Qahtani A, et al. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega. 2023;8(6):5393-5407. Source
- Tait A, Manfrini M, Pesi R, et al. 2,1,3-Benzothiadiazine derivatives: synthesis and screening versus PDE4 enzyme. Il Farmaco. 2005;60(6-7):521-528. Source
- Simig G, Gáspár L, Borsodi A, et al. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules. 2021;26(11):3354. Source
- Wang T, Zhang Y, Wang Y, et al. Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. European Journal of Medicinal Chemistry. 2019;170:238-256. Source
- Huwaimel BI, Bhakta M, Kulkarni CA, et al. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. 2020. Source
- Abdel-Wahab BF, Al-Warhi T, Al-Qahtani A, et al. Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies. ACS Omega. 2023;8(6):5393-5407. Source
- Mousavi-Ebadia M, Safaei-Ghomi J, Jadidi Nejad M. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025;15:12345-12367. Source
- Mousavi-Ebadia M, Safaei-Ghomi J, Jadidi Nejad M. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025. Source
- Mousavi-Ebadia M, Safaei-Ghomi J, Jadidi Nejad M. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. 2025. Source
- Wikipedia. Benzothiadiazine. Source
- BenchChem. A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones. BenchChem. 2025. Source
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 6. Benzothiadiazine - Wikipedia [en.wikipedia.org]
- 7. chemistryjournal.net [chemistryjournal.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel Thiopyrano[2,3- d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
A Researcher's Guide to Validating the Therapeutic Target of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid as a Novel mTOR Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic target of a novel small molecule, (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid. For clarity, this compound will be referred to as Compound TTA . While the tetrahydrothiopyran sulfone scaffold is present in various biologically active molecules, the specific therapeutic target of Compound TTA is unconfirmed[1][2]. This guide presents a hypothetical, yet scientifically rigorous, pathway to validate it as a selective inhibitor of the Mammalian Target of Rapamycin (mTOR) , a crucial serine/threonine kinase in the PI3K/AKT/mTOR signaling cascade frequently dysregulated in cancer[3][4].
Our objective is to move beyond a simple screening hit and build a robust body of evidence to confirm that mTOR is the genuine, therapeutically relevant target of Compound TTA. This involves a multi-pronged approach, starting with direct biochemical interaction and culminating in on-target cellular activity and genetic validation. We will compare Compound TTA's performance against established mTOR inhibitors: Rapamycin , an allosteric inhibitor of the mTORC1 complex, and Torin 1 , a potent, second-generation ATP-competitive inhibitor of both mTORC1 and mTORC2.
Section 1: The mTOR Signaling Pathway and Initial Hypothesis
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs) like EGFR, a signaling cascade leads to the activation of mTOR. mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.
-
mTORC1 (containing Raptor) primarily controls cell growth by phosphorylating substrates like S6 Kinase (S6K) and 4E-BP1, which in turn regulate protein synthesis and cell size.
-
mTORC2 (containing Rictor) regulates cell survival and cytoskeletal organization by phosphorylating targets such as AKT at serine 473 (S473).
Our hypothesis is that Compound TTA selectively inhibits the kinase activity of mTOR, leading to the downstream suppression of cancer cell growth and proliferation. The following sections outline the critical experiments required to validate this hypothesis.
Caption: The PI3K/AKT/mTOR signaling pathway with hypothesized points of inhibition.
Section 2: In Vitro Target Engagement & Kinase Inhibition
The first step is to confirm that Compound TTA physically interacts with mTOR and inhibits its enzymatic activity. This is achieved through cell-free biochemical assays.
Methodology: Lanthascreen™ Eu Kinase Binding Assay
This assay measures the binding affinity (Kd) of a test compound to the kinase of interest. It relies on competition between an Alexa Fluor™ 647-labeled tracer and the test compound for the kinase's ATP binding site.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of purified, recombinant mTOR kinase domain. Prepare serial dilutions of Compound TTA, Torin 1 (positive control), and a vehicle control (e.g., DMSO).
-
Assay Plate Setup: In a 384-well plate, add the mTOR kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ tracer to each well.
-
Compound Addition: Add the serially diluted compounds to the wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm (tracer) and 615 nm (europium).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.
Methodology: In Vitro Kinase Activity Assay
This assay measures the ability of Compound TTA to inhibit the phosphorylation of a substrate by mTOR.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine mTOR kinase with a specific peptide substrate (e.g., a fragment of S6K).
-
Compound Incubation: Add serial dilutions of Compound TTA, Rapamycin, Torin 1, and a vehicle control. Pre-incubate for 15-30 minutes.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. Incubate for 60 minutes at 30°C.
-
Stop Reaction & Detect: Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or by using a phospho-specific antibody in an ELISA format.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). Plot percent inhibition versus compound concentration to calculate the IC50 value.
Comparative Data Summary
The following table presents hypothetical, yet expected, data from these assays, comparing Compound TTA to known mTOR inhibitors.
| Compound | Target Binding (Kd, nM) | Kinase Inhibition (IC50, nM) | Mechanism of Action |
| Compound TTA | 25 | 50 | ATP-Competitive (Hypothesized) |
| Rapamycin | Binds FKBP12, not mTOR directly | >1000 (mTORC1-specific) | Allosteric mTORC1 Inhibitor |
| Torin 1 | 2 | 5 | ATP-Competitive mTORC1/2 Inhibitor |
| Vehicle (DMSO) | No Binding | No Inhibition | Negative Control |
This data would suggest Compound TTA is a potent, direct inhibitor of mTOR, likely acting at the ATP-binding site, similar to Torin 1 but with slightly less potency.
Section 3: Confirming On-Target Activity in a Cellular Context
Demonstrating biochemical activity is necessary but not sufficient. We must prove that Compound TTA engages mTOR inside living cells and modulates its downstream signaling pathway.
Methodology: Western Blot Analysis of mTOR Signaling
Western blotting is a cornerstone technique to visualize the phosphorylation status of key proteins in the mTOR pathway. A cancer cell line with known PI3K/AKT/mTOR pathway activation (e.g., MDA-MB-231) is an appropriate model[3][5].
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate MDA-MB-231 cells and allow them to adhere. Treat the cells with increasing concentrations of Compound TTA, Rapamycin, Torin 1, or vehicle (DMSO) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate the protein lysates by molecular weight on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins:
-
Phospho-mTOR (S2448) - a marker of mTORC1 activity
-
Phospho-S6K (T389) - a direct mTORC1 substrate
-
Phospho-4E-BP1 (T37/46) - another mTORC1 substrate
-
Phospho-AKT (S473) - a direct mTORC2 substrate
-
Total levels of mTOR, S6K, 4E-BP1, AKT, and a loading control (e.g., β-Actin)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
-
Compound TTA & Torin 1: Should show a dose-dependent decrease in the phosphorylation of S6K, 4E-BP1, and AKT (S473), indicating inhibition of both mTORC1 and mTORC2.
-
Rapamycin: Should primarily decrease phosphorylation of S6K and 4E-BP1. It may cause a feedback-loop increase in p-AKT (S473), a well-documented effect of mTORC1-specific inhibition.
-
Vehicle: Should show no change in phosphorylation levels.
Section 4: Genetic Validation to Prove Target Dependency
Genetic validation provides the most compelling evidence that a compound's effect is mediated through its intended target. The logic is simple: if the target is removed, the compound should no longer have an effect.
Methodology: CRISPR/Cas9 Knockout and Cell Viability Assay
This experiment compares the anti-proliferative effect of Compound TTA in normal (wild-type) cells versus cells where the mTOR gene has been knocked out.
Sources
- 1. mdpi.com [mdpi.com]
- 2. iomcworld.com [iomcworld.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid (CAS No: 1224869-02-6)[1]. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Chemical Profile
This compound is a compound featuring two key functional groups: a carboxylic acid and a cyclic sulfone. A thorough understanding of the hazards associated with these groups is the foundation of a safe disposal plan. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its chemical properties and data from structurally similar compounds allow for a robust hazard assessment.
-
Carboxylic Acid Group: This group imparts acidic properties to the molecule. Carboxylic acids can be corrosive and are generally incompatible with bases, oxidizing agents, and metals.[2] Their disposal often requires neutralization, but this is only permissible for dilute, uncontaminated solutions and is subject to strict local regulations.[2][3]
-
Sulfone Group: The sulfone group (R-S(=O)₂-R') is generally stable. Thermal decomposition of sulfones, which can release sulfur dioxide (SO₂), typically requires high temperatures (often above 300°C) and is not a suitable laboratory disposal method.[4] Data for a similar compound, Tetrahydrothiopyran-4-one 1,1-dioxide, indicates potential for acute oral toxicity and skin sensitization, warranting a GHS07 (Warning) classification.
Given the combined hazards, all waste containing this compound must be treated as hazardous chemical waste. Drain disposal is strictly prohibited.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all safety measures are in place. This protocol is designed to protect laboratory personnel from exposure and to effectively manage accidental spills.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound or its waste. The minimum required PPE includes:
| Category | Required PPE | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[7] | To prevent skin contact and potential irritation or sensitization.[8] |
| Eye/Face Protection | Safety goggles with side-shields or a face shield[5] | To protect eyes from splashes of the chemical or its solutions. |
| Skin/Body Protection | Laboratory coat and closed-toe shoes | To protect skin and personal clothing from contamination.[9] |
| Respiratory Protection | Not typically required with adequate ventilation | Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust or aerosols.[5] |
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of non-essential personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain Spill: Prevent the spill from spreading or entering drains.[8][9]
-
Absorb and Collect: For solid spills, carefully sweep the material to avoid dust generation.[6] For liquid spills, use an inert absorbent material like vermiculite or sand.[2]
-
Package Waste: Place the collected material and all contaminated cleaning supplies into a designated, leak-proof, and properly labeled hazardous waste container.[2][10]
-
Decontaminate: Clean the spill area thoroughly.[6]
Step-by-Step Disposal Protocol
The primary directive for disposing of this compound is to collect it as regulated hazardous waste for professional disposal, likely via high-temperature incineration.[9][11]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in a safe waste management program.
-
Identify: Clearly identify all waste streams containing the target compound. This includes pure, unused chemical; reaction mixtures; and contaminated materials (e.g., gloves, absorbent paper, pipette tips).[6]
-
Segregate: Collect this waste in a dedicated container. Crucially, do not mix this acidic waste with bases, oxidizing agents, or inorganic acids in the same container to avoid dangerous chemical reactions. [2][12]
Step 2: Waste Container Selection and Labeling
The integrity and labeling of the waste container are mandated by federal and local regulations.[10][13]
-
Container: Use a designated hazardous waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable choices.[2] The container must be in good condition, with no cracks or leaks, and have a tight-fitting screw cap.[10]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[12]
-
Location: The SAA should be at or near the point of generation, such as in a designated section of a laboratory fume hood.[12]
-
Conditions: Keep the waste container sealed at all times, except when adding waste.[10][13] Store it in a cool, dry, well-ventilated area away from incompatible materials.[2]
-
Time Limits: Partially filled containers can remain in the SAA for up to one year. Once a container is full, it must be moved to a central storage area within three days for pickup.[2][12]
Step 4: Final Disposal
-
Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][6]
-
Manifest: Ensure that the waste is accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[10][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Context
All chemical waste disposal procedures are governed by strict regulations to protect human health and the environment.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[15][16] This means that the generator of the waste is responsible for its safe handling and disposal.[15]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[17] This plan must include standard operating procedures for the safe handling and disposal of all hazardous chemicals used in the workplace.[17][18]
By following this guide, your laboratory can ensure it operates in full compliance with these critical federal standards and maintains a culture of safety.
References
- BenchChem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
- Benchchem. (n.d.). Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Benchchem. (n.d.). Safe Disposal of Emtricitabine Sulfone: A Procedural Guide.
- Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- National Center for Biotechnology Information. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. PubChem Compound Database.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Sigma-Aldrich. (n.d.). Tetrahydrothiopyran-4-one 1,1-dioxide.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (4-Aminotetrahydro-2H-thiopyran-4-yl)acetic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- BLD Pharm. (n.d.). This compound.
- Chirico, R. D., & Kroenlein, K. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6630-6647.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. laballey.com [laballey.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. goodway.com [goodway.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. osha.gov [osha.gov]
- 18. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
Essential Safety Guide: Handling (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
This guide provides a comprehensive, technically grounded protocol for the safe handling of this compound. As a compound utilized in advanced research and pharmaceutical development, understanding its hazard profile is critical to ensuring personnel safety and experimental integrity. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step and safety recommendation.
Compound Hazard Assessment
This compound is an organic compound characterized by a carboxylic acid functional group and a sulfone group within a saturated heterocyclic ring. While comprehensive toxicological data is not widely published, the known hazard classifications for this and structurally similar molecules provide a clear directive for safe handling. The primary risks are associated with its irritant properties.
Based on available safety data, the compound is classified with the following GHS hazard statements:
These classifications necessitate a stringent approach to exposure minimization. The solid, often powdered, form of the compound presents a risk of airborne dust, making inhalation a key exposure pathway to manage.
| Hazard Identification | |
| GHS Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P312, P405, P501[2][3][4] |
| Primary Routes of Exposure | Inhalation (dust), Eye Contact, Skin Contact. |
| Chemical Formula | C₇H₁₂O₄S[5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be guided by the compound's specific hazards. The following protocol is mandatory for all personnel handling this compound.
Foundational Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary engineering control must be in place. Due to the H335 classification (May cause respiratory irritation), all handling of the solid compound and its solutions must be conducted within a certified and properly functioning chemical fume hood[6]. This is the most effective way to control the inhalation of airborne particulates and vapors.
Mandatory Personal Protective Equipment
The following table summarizes the minimum PPE required. The causality behind each choice is critical: this is not merely a uniform, but a set of specific tools to mitigate identified risks.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must be ANSI Z87.1-compliant. Goggles are required over safety glasses because they form a seal around the eyes, offering superior protection from splashes and airborne powder, a key risk with this irritant compound[6][7]. For large-volume operations (>1 L), a full face shield should be worn in addition to goggles. |
| Hand Protection | Nitrile Gloves | Standard laboratory nitrile gloves provide an effective barrier against incidental contact. Crucially, gloves must be inspected before use and changed immediately if contamination is suspected. Contaminated gloves can trap the irritant against the skin, exacerbating exposure[8][9][10]. |
| Body Protection | Laboratory Coat & Full Coverage Clothing | A fully buttoned, flame-resistant lab coat is required. It must be worn over full-length pants and closed-toe shoes made of a non-porous material. This ensures no skin on the torso, arms, or feet is exposed to potential spills[8][9]. |
| Respiratory Protection | N95 Respirator (or equivalent) | Required only when weighing large quantities of the powder outside of a dedicated containment hood. While all work should be in a fume hood, if this is not feasible for weighing, a NIOSH-approved N95 respirator will prevent inhalation of irritating dust particles[11][12]. A surgical mask provides inadequate protection[12]. |
Procedural Guidance: Operational & Disposal Plans
Proper procedure is a form of active safety. The following workflow integrates the PPE protocol into a standard laboratory task: preparing a stock solution.
Step-by-Step Handling Protocol
-
Preparation: Designate and clean the workspace within the chemical fume hood. Assemble all necessary glassware, utensils, solvent, and waste containers. Post a warning sign if the area will be left unattended[6].
-
Don PPE: Before handling the primary container, don all required PPE as specified in the table above.
-
Weighing the Compound: Perform all weighing operations within the fume hood. Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or vigorous scraping[6].
-
Dissolution: Place the weighed solid into the appropriate flask. Slowly add the solvent to the solid. If diluting a concentrated acid solution, always add the acid to the water (or other solvent) slowly ; never the reverse, to prevent splattering[7][13][14].
-
Labeling: Immediately cap and label the prepared solution with the compound name, concentration, date, and appropriate hazard warnings.
-
Decontamination & Doffing PPE: Clean all contaminated surfaces and equipment. Remove gloves and dispose of them in the designated solid hazardous waste container. Remove your lab coat and goggles. Wash hands thoroughly with soap and water[3][14].
Emergency & Disposal Protocols
-
Spill Response: For a small spill (<100 mL) inside a fume hood, use an appropriate absorbent material (e.g., sand or a commercial acid spill kit) to contain it. Neutralize with a weak base like sodium bicarbonate. Place all contaminated materials in a sealed, labeled hazardous waste container[7]. Evacuate for large spills or any spill outside of a fume hood.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for 15-20 minutes at an eyewash station, holding the eyelids open[7]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Waste Disposal: All waste, including contaminated gloves, absorbent materials, and unused solutions, must be disposed of in designated hazardous chemical waste containers according to your institution's and local environmental regulations[4][8]. Do not pour down the drain.
Visualization of Safety Workflow
The following diagram illustrates the logical flow of operations, integrating decision points for safety and PPE selection.
Caption: PPE Selection & Safe Handling Workflow.
References
- University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
- University of California, Merced Environmental Health & Safety. (2012, October 19). Glacial Acetic Acid.
- Westfield State College. (n.d.). Organic Chemistry Laboratory Safety.
- EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet - Acetic Acid, Glacial.
- Kennesaw State University. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
- Univar Solutions. (n.d.). SAFETY DATA SHEET Acetic acid 99.85%.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- RapidOnline. (2020, November 30). SAFETY DATA SHEET - Adhesive Cleaner.
- Wikipedia. (n.d.). Acetic acid.
- PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetic acid 99%.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. This compound [cymitquimica.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. csub.edu [csub.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
